molecular formula C8H15NO B089799 1-Oxa-8-azaspiro[4.5]decane CAS No. 176-92-1

1-Oxa-8-azaspiro[4.5]decane

Cat. No.: B089799
CAS No.: 176-92-1
M. Wt: 141.21 g/mol
InChI Key: KVYOWXUQJLOCIA-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decane, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(10-7-1)3-5-9-6-4-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYOWXUQJLOCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620325
Record name 1-Oxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-92-1
Record name 1-Oxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-Oxa-8-azaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic scaffold, 1-Oxa-8-azaspiro[4.5]decane. This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of ligands for various biological targets, including sigma-1 receptors. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents a visual workflow of the experimental process.

Introduction

The this compound core structure represents a unique three-dimensional scaffold that is attractive for the design of novel therapeutic agents. Its rigid spirocyclic system allows for precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets. Research has primarily focused on the synthesis of derivatives of this core structure for applications such as radioligands for in vivo imaging and as potential therapeutic agents.[1][2] This guide focuses on the synthesis and characterization of the parent compound, providing a foundational methodology for further derivatization and drug discovery efforts.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-piperidone. The general strategy involves the N-alkylation of a protected 4-piperidone, followed by deprotection and subsequent acid-catalyzed intramolecular cyclization to form the spiroketal ring system.

Experimental Protocol

Step 1: Protection of 4-Piperidone

The ketone functionality of 4-piperidone is first protected to prevent unwanted side reactions during the subsequent N-alkylation step. A common method is the formation of a ketal, for example, using ethylene glycol.

  • Materials: 4-piperidone hydrochloride, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.

  • Procedure:

    • A mixture of 4-piperidone hydrochloride, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1,4-dioxa-8-azaspiro[4.5]decane.

Step 2: N-Alkylation with a Protected Alcohol Moiety

The secondary amine of the protected piperidine is then alkylated with a reagent containing a protected hydroxyl group. For this protocol, 2-(2-bromoethoxy)tetrahydro-2H-pyran is used as the alkylating agent.

  • Materials: 1,4-dioxa-8-azaspiro[4.5]decane, 2-(2-bromoethoxy)tetrahydro-2H-pyran, potassium carbonate, acetonitrile.

  • Procedure:

    • To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in acetonitrile, potassium carbonate is added, followed by the dropwise addition of 2-(2-bromoethoxy)tetrahydro-2H-pyran.

    • The mixture is stirred at reflux until TLC analysis indicates the completion of the reaction.

    • The solid is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give the N-alkylated product.

Step 3: Deprotection and Intramolecular Cyclization

In the final step, both the ketal and the tetrahydropyranyl (THP) ether protecting groups are removed under acidic conditions, which concurrently catalyzes the intramolecular cyclization to form the desired this compound.

  • Materials: N-alkylated product from Step 2, hydrochloric acid (e.g., 2M aqueous solution), methanol.

  • Procedure:

    • The N-alkylated product is dissolved in methanol, and an aqueous solution of hydrochloric acid is added.

    • The reaction mixture is stirred at room temperature and monitored by TLC.

    • Once the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent (e.g., dichloromethane).

    • The organic layer is dried, and the solvent is removed to yield the crude product, which can be further purified by chromatography or distillation to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques. The following table summarizes the expected characterization data based on the analysis of structurally similar aza-spiroketals.

Technique Expected Data
¹H NMR Peaks corresponding to the piperidine and tetrahydrofuran ring protons. Chemical shifts for protons adjacent to the nitrogen and oxygen atoms would be in the range of δ 2.5-4.0 ppm. Protons on the carbon backbone of the rings would appear at δ 1.5-2.0 ppm.
¹³C NMR A signal for the spiro carbon atom is expected around δ 95-105 ppm. Carbons adjacent to the nitrogen and oxygen atoms would resonate in the range of δ 40-70 ppm. The remaining aliphatic carbons would appear at δ 20-35 ppm.
IR (Infrared) Spectroscopy Characteristic C-O-C stretching vibrations for the ether linkages in the range of 1050-1150 cm⁻¹. C-N stretching vibrations around 1180-1250 cm⁻¹. The absence of a strong C=O stretching band (around 1715 cm⁻¹) confirms the formation of the spiroketal.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (C₈H₁₅NO, MW: 141.21 g/mol ) would be observed. Fragmentation patterns would be consistent with the spirocyclic structure.

Experimental Workflow and Signaling Pathways

As the primary biological significance of this compound lies in its use as a scaffold for drug design, a specific signaling pathway for the parent compound is not established. Instead, the following diagram illustrates the general experimental workflow for its synthesis and characterization.

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Starting Materials (4-Piperidone, Ethylene Glycol, 2-(2-bromoethoxy)tetrahydro-2H-pyran) step1 Step 1: Protection of 4-Piperidone start->step1 p-TsOH, Toluene step2 Step 2: N-Alkylation step1->step2 K2CO3, ACN step3 Step 3: Deprotection & Intramolecular Cyclization step2->step3 HCl, MeOH crude_product Crude this compound step3->crude_product purification Purification (Column Chromatography/ Distillation) crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms final_characterization Structural Confirmation & Purity Assessment nmr->final_characterization ir->final_characterization ms->final_characterization

General workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and outlines the expected analytical data for its characterization. The described synthetic route is robust and adaptable for the preparation of various derivatives. The availability of this foundational scaffold is crucial for the continued exploration of its potential in drug discovery and development, particularly for targeting the central nervous system and other disease areas where sigma-1 receptor modulation is relevant. Further research into the biological activities of novel derivatives will undoubtedly expand the therapeutic applications of this promising heterocyclic system.

References

Spectroscopic Data for 1-Oxa-8-azaspiro[4.5]decane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for the parent compound, 1-Oxa-8-azaspiro[4.5]decane, is not publicly available.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough analysis of the 1H and 13C NMR data for this compound. However, searches for the specific chemical shifts, coupling constants, and detailed experimental protocols for the NMR analysis of this foundational spirocycle have been unsuccessful.

While numerous studies focus on the synthesis and biological evaluation of various derivatives of the this compound core, they do not report the fundamental NMR spectroscopic data for the unsubstituted molecule itself. The available data pertains to more complex analogs, where substituents significantly alter the electronic environment and, consequently, the NMR spectral characteristics. Therefore, presenting data from these derivatives would be misleading and not representative of the core compound.

Visualization of the Core Structure

To provide a contextual reference, the fundamental structure of this compound is presented below. This visualization serves as a structural placeholder in the absence of empirical spectroscopic data.

Figure 1. Molecular structure of this compound.

Future Outlook

The absence of publicly available NMR data for this compound highlights a gap in the characterization of this fundamental heterocyclic scaffold. Researchers synthesizing this compound are encouraged to publish its full spectroscopic data, including 1H and 13C NMR spectra, along with detailed experimental conditions. Such a contribution would be of significant value to the chemical and pharmaceutical research communities, facilitating the unambiguous identification and characterization of its derivatives in future studies.

An In-depth Technical Guide to Isomers and Analogs of 1-Oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and analogs of the heterocyclic scaffold, 1-Oxa-8-azaspiro[4.5]decane. This core structure has garnered significant interest in medicinal chemistry due to its presence in compounds targeting crucial neurological receptors. This document details the structural variations, synthetic methodologies, pharmacological activities, and signaling pathways associated with these compounds, with a focus on their interactions with muscarinic and sigma receptors.

Structural Landscape: Isomers of this compound

The this compound scaffold is characterized by a spirocyclic system where a piperidine ring and a tetrahydrofuran ring share a single carbon atom. The numbering of the atoms in the ring system is crucial for defining the isomers.

Constitutional Isomers

Constitutional isomers of this compound differ in the connectivity of their atoms. Several constitutional isomers have been synthesized and studied, each with a unique arrangement of the oxygen and nitrogen heteroatoms within the spirocyclic framework. Some notable examples include:

  • 1-Oxa-7-azaspiro[4.5]decane

  • 2-Oxa-8-azaspiro[4.5]decane

  • 7-Oxa-2-azaspiro[4.5]decane

  • 6-Oxa-2-azaspiro[4.5]decane

The relative positions of the heteroatoms significantly influence the three-dimensional shape and physicochemical properties of the molecule, which in turn affects its biological activity.

Stereoisomers

The potential for stereoisomerism in derivatives of this compound is a critical consideration in drug design and development. Chiral centers can arise from substitution on the rings, leading to the formation of enantiomers and diastereomers.

The spirocyclic carbon atom itself can be a chiral center if the substitution pattern on both rings is appropriate. For instance, in substituted analogs such as 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), multiple chiral centers exist, leading to a number of possible stereoisomers. The biological activity of these stereoisomers can vary significantly. For example, the (-) isomers of some muscarinic agonists based on this scaffold have been noted to have Hill coefficients lower than 1.0 in binding assays, suggesting complex binding kinetics. The separation and characterization of individual stereoisomers are therefore essential for understanding their structure-activity relationships.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. Below is a generalized workflow and a more detailed experimental protocol for the synthesis of analogs targeting sigma-1 receptors.

General Synthetic Workflow

A common strategy for the synthesis of N-substituted this compound analogs involves the initial construction of the core spirocycle followed by the alkylation or acylation of the secondary amine in the piperidine ring.

G start Starting Materials (e.g., 4-piperidone derivative, dihydrofuran derivative) step1 Spirocyclization start->step1 core This compound Core step1->core step2 N-Alkylation / N-Acylation core->step2 analogs Target Analogs step2->analogs

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of Sigma-1 Receptor Ligands

The following protocol is a representative example for the synthesis of this compound derivatives designed as sigma-1 receptor ligands.[1]

Step 1: Synthesis of the Tosylate Precursor

  • Protection of the amine: The starting this compound is protected, for example, with a Boc group.

  • Introduction of a linker: The protected spirocycle is reacted with a suitable bifunctional linker, such as a bromo-alcohol, under basic conditions.

  • Tosylation: The terminal hydroxyl group of the linker is then tosylated using p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine.

Step 2: Radiolabeling with [¹⁸F]Fluoride (for PET ligands) [1]

  • Azeotropic drying of [¹⁸F]fluoride: [¹⁸F]Fluoride is produced via a cyclotron and is azeotropically dried with acetonitrile and a potassium-Kryptofix 2.2.2 complex.

  • Nucleophilic Substitution: The dried [¹⁸F]fluoride is reacted with the tosylate precursor in a suitable solvent (e.g., DMSO or acetonitrile) at an elevated temperature (e.g., 80-120°C).

  • Deprotection: If a protecting group was used, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Purification: The final radiolabeled compound is purified using semi-preparative HPLC.

The overall isolated radiochemical yield for such a synthesis is typically in the range of 12-35%, with a radiochemical purity of over 99%.[1]

Pharmacological Profile: Targeting Muscarinic and Sigma Receptors

Analogs of this compound have shown significant promise as ligands for two important classes of receptors in the central nervous system: muscarinic acetylcholine receptors (mAChRs) and sigma-1 receptors.

Muscarinic M1 Receptor Agonists

Several this compound derivatives have been identified as potent and selective M1 muscarinic agonists.[2] These compounds are of interest for the treatment of cognitive deficits in conditions like Alzheimer's disease.

Quantitative Data for Muscarinic Agonists

CompoundStructureReceptor TargetBinding Affinity (Kᵢ)EfficacyReference
YM796 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneM1 mAChRMicromolar range inhibition of [³H]pirenzepine bindingStimulated phosphoinositide hydrolysis[2]
YM954 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decaneM1 mAChRMicromolar range inhibition of [³H]pirenzepine bindingStimulated phosphoinositide hydrolysis[2]
Sigma-1 Receptor Ligands

A number of this compound derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor.[1] The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions, and its modulation is a potential therapeutic strategy for neurodegenerative diseases and cancer.

Quantitative Data for Sigma-1 Receptor Ligands

Compound IDModification on this compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)Reference
Compound 5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4-30-fold over σ₂[3]
Compound 8 (Structure not fully specified in abstract)0.47 - 12.1-2 - 44[1]

Signaling Pathways

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[4][5] Activation of the M1 receptor by an agonist, such as a this compound derivative, initiates a cascade of intracellular events.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist This compound Analog (Agonist) M1R M1 Muscarinic Receptor Agonist->M1R Binds to Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates Targets IP3R->Ca_release

Caption: M1 muscarinic receptor signaling pathway.

Upon agonist binding, the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca²⁺).[6] The increased cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of downstream targets and ultimately, a cellular response.[6]

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[7] Its signaling is not via a classical second messenger cascade but rather through protein-protein interactions and modulation of other signaling pathways.

G cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_translocation Translocation cluster_targets Target Modulation Ligand This compound Analog (Ligand) Sigma1R_BiP Sigma-1R / BiP Complex (Inactive) Ligand->Sigma1R_BiP Binds to Sigma1R_Active Active Sigma-1R Sigma1R_BiP->Sigma1R_Active Dissociates to form IP3R IP3 Receptor Sigma1R_Active->IP3R Modulates IonChannels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R_Active->IonChannels Modulates OtherProteins Other Kinases & Signaling Proteins Sigma1R_Active->OtherProteins Interacts with Cellular_Response Cellular Response (e.g., Neuronal Plasticity, Cell Survival) IP3R->Cellular_Response IonChannels->Cellular_Response OtherProteins->Cellular_Response

Caption: Sigma-1 receptor signaling pathway.

Under basal conditions, the sigma-1 receptor is in an inactive state, often complexed with the binding immunoglobulin protein (BiP).[8] Upon stimulation by a ligand, such as a this compound derivative, the sigma-1 receptor dissociates from BiP and can translocate to other parts of the cell.[8][9] The activated sigma-1 receptor then acts as a molecular chaperone, interacting with and modulating the function of various target proteins. These targets include the IP3 receptor at the ER, thereby influencing calcium signaling, as well as various ion channels (such as K⁺ and Ca²⁺ channels) and other signaling proteins.[7][8] This modulation of multiple targets leads to diverse cellular responses, including effects on neuronal plasticity and cell survival.

Experimental Methodologies

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of novel compounds for their target receptors.

Protocol for Muscarinic Receptor Binding Assay

  • Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK cells) are prepared by homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a specific concentration of the radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and either buffer (for total binding), a high concentration of a known antagonist like atropine (for non-specific binding), or the test compound at various concentrations.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

  • Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Kᵢ) of the test compound is then determined by fitting the competition binding data to the Cheng-Prusoff equation.

Protocol for Sigma-1 Receptor Binding Assay

The protocol for sigma-1 receptor binding is similar to that for muscarinic receptors, with some key differences in the reagents used.

  • Membrane Preparation: Membranes are typically prepared from tissues with high expression of sigma-1 receptors, such as guinea pig liver.

  • Radioligand: A commonly used radioligand for sigma-1 receptors is [³H]-(+)-pentazocine.

  • Non-specific Binding: Non-specific binding is determined using a high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol.

  • Data Analysis: The Kᵢ values are calculated in the same manner as for the muscarinic receptor assay.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective ligands for important neurological targets. The exploration of its isomers and the development of novel analogs continue to be a promising area of research for the discovery of new therapeutics for a range of central nervous system disorders. This guide provides a foundational understanding of the key aspects of the chemistry and pharmacology of this important class of compounds.

References

The Rising Therapeutic Potential of 1-Oxa-8-azaspiro[4.5]decane Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the burgeoning field of novel 1-Oxa-8-azaspiro[4.5]decane derivatives, offering a comprehensive analysis of their biological activities for researchers, scientists, and professionals in drug development. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Biological Activity: High-Affinity Sigma-1 Receptor Ligands

The primary biological target of the novel this compound derivatives is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. These compounds have consistently demonstrated high, nanomolar affinity for the σ1 receptor, with varying degrees of selectivity over the sigma-2 (σ2) receptor.[1][2]

Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of a selection of this compound and related derivatives for the σ1 and σ2 receptors, as determined by radioligand binding assays.

CompoundKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)
Derivative 10.47 - 12.1-2 - 44
Derivative 20.61 - 12.0-2 - 44
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)5.4 ± 0.4>16230

Data compiled from multiple sources.[1][2][3]

Antitumor Properties of 1-Oxa-4-azaspiro[4.5]decane Derivatives

A subset of these spirocyclic compounds, specifically 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, has been investigated for their potential as anticancer agents. These compounds have exhibited moderate to potent activity against various human cancer cell lines.[4][5]

Quantitative Data Summary: In Vitro Antitumor Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for representative 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against several cancer cell lines.

CompoundA549 (Lung Cancer) IC50 [µM]MDA-MB-231 (Breast Cancer) IC50 [µM]HeLa (Cervical Cancer) IC50 [µM]
6b --0.18
6d 0.26--
8b -0.10-
11h 0.190.080.15

Data extracted from studies on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[4][5]

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of novel compounds for the σ1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine

  • Membrane Preparation: Guinea pig brain membranes (or other tissue with high σ1 receptor expression)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test Compounds: Novel this compound derivatives at various concentrations

  • Instrumentation: Scintillation counter, filtration apparatus

Procedure:

  • Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine.

  • In parallel, incubate the membrane preparation with the radioligand and a high concentration of haloperidol to determine non-specific binding.

  • Incubations are typically carried out at 37°C for 120-150 minutes to reach equilibrium.[6][7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values from competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of the spirocyclic derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9]

Materials:

  • Cell Lines: A549, MDA-MB-231, HeLa, or other relevant cancer cell lines

  • Culture Medium: Appropriate for the chosen cell lines

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (typically 5 mg/mL in PBS)

  • Solubilization Solution: DMSO or a solution of SDS in diluted HCl

  • Instrumentation: 96-well plate reader (absorbance at 570 nm)

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound derivatives and a typical experimental workflow for their evaluation.

G cluster_0 Synthesis and Initial Screening cluster_1 In Vitro and In Vivo Evaluation start Commercially Available Reagents synthesis Multi-step Synthesis start->synthesis derivatives Novel 1-Oxa-8-azaspiro [4.5]decane Derivatives synthesis->derivatives binding_assay Sigma-1 Receptor Binding Assay derivatives->binding_assay affinity Determine Ki (Affinity) binding_assay->affinity cytotoxicity MTT Cytotoxicity Assay affinity->cytotoxicity radiolabeling 18F-Radiolabeling affinity->radiolabeling affinity->radiolabeling ic50 Determine IC50 (Antitumor Activity) cytotoxicity->ic50 pet_imaging In Vivo PET Imaging (Animal Models) radiolabeling->pet_imaging biodistribution Biodistribution Studies pet_imaging->biodistribution

Experimental workflow for the development and evaluation of novel this compound derivatives.

G cluster_0 Cellular Stress Response cluster_1 Downstream Effects spiro 1-Oxa-8-azaspiro [4.5]decane Derivative sigma1 Sigma-1 Receptor (σ1) spiro->sigma1 Binds to er_stress ER Stress Modulation sigma1->er_stress ca_signaling Calcium (Ca2+) Signaling Regulation sigma1->ca_signaling ion_channels Ion Channel Modulation sigma1->ion_channels cell_survival Enhanced Cell Survival er_stress->cell_survival ca_signaling->cell_survival ion_channels->cell_survival neuroprotection Neuroprotection cell_survival->neuroprotection anti_tumor Antitumor Activity cell_survival->anti_tumor

Simplified signaling pathway of this compound derivatives via the Sigma-1 receptor.

G cluster_0 Mitochondrial Permeability Transition Pore (mPTP) Regulation ca_overload Mitochondrial Ca2+ Overload mptp mPTP Opening ca_overload->mptp ros Oxidative Stress (ROS) ros->mptp depolarization Mitochondrial Depolarization mptp->depolarization atp_depletion ATP Depletion mptp->atp_depletion cell_death Cell Death (Apoptosis/Necrosis) depolarization->cell_death atp_depletion->cell_death spiro_inhibition Potential Inhibition by Spiro Derivatives? spiro_inhibition->mptp

The role of the mitochondrial permeability transition pore in cell death and its potential modulation.

References

In Vitro Evaluation of 1-Oxa-8-azaspiro[4.5]decane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of 1-Oxa-8-azaspiro[4.5]decane compounds, a class of molecules that has garnered significant interest for its therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. This document outlines the key biological targets, experimental protocols for assessing their activity, and a summary of reported quantitative data.

Core Biological Target: The Sigma-1 Receptor

The primary biological target for many this compound derivatives is the sigma-1 receptor (σ1R).[1] The σ1R is a unique chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a crucial role in regulating calcium signaling.[1] Its modulation has been implicated in a variety of cellular processes, including cell survival, proliferation, and stress responses.[2][3] Consequently, ligands that bind to the σ1R are of great interest for therapeutic development.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and cytotoxic concentrations (IC50) of various this compound derivatives reported in the literature.

Table 1: Sigma-1 Receptor Binding Affinities (Ki) of this compound Derivatives

Compound ReferenceStructure/ModificationKi (nM) for σ1RSelectivity (Ki σ2/σ1)
Compound Series 1[4]This compound core0.47 - 12.12 - 44
Compound 8[4]Specific derivative from Series 1Not specified individuallyBest selectivity in series
Compound 5a[5]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-fold over σ2R

Table 2: In Vitro Cytotoxicity (IC50) of 1-Oxa-4-azaspiro[4.5]decane Derivatives

Compound ReferenceCell LineIC50 (µM)
Compound 6d[6]A549 (Human Lung Cancer)0.26
Compound 8d[6]MDA-MB-231 (Breast Cancer)0.10
Compound 6b[6]HeLa (Human Cervical Cancer)0.18
Compound Series (7i-7l)[7]A549, MDA-MB-231, HeLaPotent activity reported
Compound 7j[7]A5490.17
Compound 7j[7]MDA-MB-2310.05
Compound 7j[7]HeLa0.07

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay (Competitive)

This protocol is a standard method to determine the binding affinity of a test compound for the sigma-1 receptor.

experimental_workflow_binding_assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer and Radioligand add_components Add Membranes, Radioligand, and Test Compound to Assay Plate prep_reagents->add_components prep_membranes Prepare Receptor Membranes prep_membranes->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count plot Plot Competition Curve count->plot calculate Calculate IC50 and Ki plot->calculate

Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: A radiolabeled ligand with high affinity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine) is diluted in the assay buffer to a final concentration typically at or below its Kd.

    • Test Compounds: Prepare serial dilutions of the this compound compounds.

  • Preparation of Receptor Membranes:

    • Homogenize tissue known to express sigma-1 receptors (e.g., guinea pig liver) or membranes from cells overexpressing the receptor in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.

  • Assay Setup and Incubation:

    • In a 96-well plate, add the receptor membranes, the radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known sigma-1 ligand).

    • Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

experimental_workflow_mtt_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate incubate_adhesion Incubate for Cell Adhesion seed_cells->incubate_adhesion add_compound Add Serial Dilutions of Test Compound incubate_adhesion->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for Formazan Crystal Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding:

    • Plate cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at a predetermined optimal density.

    • Incubate the plate to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include control wells with vehicle only.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate the plate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Sigma-1 Receptor Signaling Pathway

The binding of a this compound compound (ligand) to the sigma-1 receptor can initiate a cascade of intracellular events. The following diagram illustrates a simplified model of this signaling pathway.

sigma1_signaling_pathway cluster_er_mam Endoplasmic Reticulum - Mitochondria Associated Membrane (MAM) cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion S1R_BiP Sigma-1 Receptor-BiP Complex S1R_active Active Sigma-1 Receptor S1R_BiP->S1R_active Dissociation of BiP IP3R IP3 Receptor S1R_active->IP3R Modulates Cellular_Response Cellular Response (e.g., Pro-survival, Anti-apoptotic) S1R_active->Cellular_Response Leads to Ca_ER Ca²⁺ (ER Lumen) Ca_cyto Ca²⁺ (Cytosol) IP3R->Ca_cyto Ca²⁺ Release Ca_mito Ca²⁺ (Mitochondria) Ca_cyto->Ca_mito Uptake mito_function Mitochondrial Function (e.g., ATP Production) Ca_mito->mito_function Regulates Ligand This compound Compound (Ligand) Ligand->S1R_BiP Binds to Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP Induces

Simplified Sigma-1 Receptor Signaling Pathway.

Under normal conditions, the sigma-1 receptor is in an inactive state, bound to the binding immunoglobulin protein (BiP).[2] Upon stimulation by a ligand, such as a this compound compound, or in response to cellular stress, BiP dissociates, leading to the activation of the sigma-1 receptor.[2] The activated receptor can then modulate the activity of various effector proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor at the ER membrane.[1] This modulation influences the release of calcium from the ER into the cytosol, which in turn affects mitochondrial calcium uptake and function, ultimately impacting cellular processes like ATP production and apoptosis.[2][3] This pathway highlights the potential of sigma-1 receptor ligands to influence cell fate and survival.

References

The Pharmacological Profile of 1-Oxa-8-azaspiro[4.5]decane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-Oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, serving as the core for a variety of pharmacologically active compounds. While comprehensive data on the unsubstituted parent compound remains limited, extensive research on its derivatives has revealed a diverse range of biological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound derivatives, focusing on their interactions with key central nervous system (CNS) and cardiovascular targets. The information presented herein is intended for researchers, scientists, and drug development professionals, and summarizes key quantitative data, detailed experimental protocols, and relevant signaling pathways. The properties of the core this compound structure are inferred from the activities of these derivatives.

Quantitative Pharmacological Data

The pharmacological activity of this compound derivatives is characterized by their high affinity and selectivity for various receptors. The following tables summarize the key binding affinities and functional activities reported in the literature.

Table 1: Receptor Binding Affinities of this compound Derivatives

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki)Reference
This compound DerivativesSigma-1 (σ1)0.47 - 12.1 nM[1][2]
This compound DerivativesSigma-2 (σ2)Moderate selectivity over σ1 (Ki(σ2)/Ki(σ1) = 2 - 44)[1][2]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (σ1)5.4 ± 0.4 nM[3]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-2 (σ2)30-fold selectivity over σ1[3]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneVesicular Acetylcholine Transporter (VAChT)1404-fold selectivity over σ1[3]
1-Oxa-3,8-diazaspiro[4.5]decan-2-one DerivativesAlpha-1 Adrenergic (α1)Skewed toward α1 antagonism[4]
1-Oxa-3,8-diazaspiro[4.5]decan-2-one DerivativesAlpha-2 Adrenergic (α2)Primarily α2 antagonism for some derivatives[4]
1-Oxa-4-thiaspiro[4.5]decane DerivativesSerotonin 5-HT1APotent agonism

Table 2: Functional Activity of this compound Derivatives

Compound/Derivative ClassBiological ActivityModelKey FindingsReference
This compound Derivatives (radiolabeled)Brain Imaging AgentMiceHigh initial brain uptake and accumulation in σ1 receptor-rich areas.[1][2]
1-Oxa-3,8-diazaspiro[4.5]decan-2-onesAntihypertensiveSpontaneously Hypertensive RatsLowered blood pressure.[4]
1-Oxa-3,8-diazaspiro[4.5]decan-2-onesAlpha-Adrenergic BlockadeDogsDemonstrated alpha-1 and alpha-2 adrenoceptor antagonism.[4]
1,4-Dioxa-8-azaspiro[4.5]decane Derivative (radiolabeled)Tumor Imaging AgentMouse Tumor Xenograft ModelsHigh accumulation in human carcinoma and melanoma.[3]
1-Oxa-4-thiaspiro[4.5]decane DerivativesAntinociceptiveMouse Formalin TestPotent antinociceptive activity.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams illustrate a key signaling pathway and typical experimental workflows used in the pharmacological characterization of these compounds.

sigma1_signaling cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Neuroprotection Neuroprotection S1R->Neuroprotection Promotes Ca_release Ca2+ Release IP3R->Ca_release Mediates Ligand This compound Derivative (Agonist) Ligand->S1R Binds to Cellular_Stress Cellular Stress Response Ca_release->Cellular_Stress Influences

Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells or tissue) Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-(+)-pentazocine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound derivative) Compound_Prep->Incubation Total_Binding Total Binding (Membranes + Radioligand) Incubation->Total_Binding Nonspecific_Binding Nonspecific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) Incubation->Nonspecific_Binding Specific_Binding Specific Binding Calculation (Total - Nonspecific) Total_Binding->Specific_Binding Nonspecific_Binding->Specific_Binding Filtration Rapid Filtration to Separate Bound and Free Ligand Specific_Binding->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Data_Analysis Data Analysis to Determine Ki or IC50 Scintillation->Data_Analysis

Figure 2. Experimental Workflow for a Radioligand Binding Assay.

biodistribution_workflow cluster_prep Preparation cluster_admin Administration & Imaging cluster_exvivo Ex Vivo Analysis Radiolabeling Radiolabeling of Test Compound (e.g., with 18F) Injection Intravenous Injection of Radiolabeled Compound Radiolabeling->Injection Animal_Model Animal Model Preparation (e.g., mice) Animal_Model->Injection PET_Imaging PET/CT Imaging at Various Time Points Injection->PET_Imaging Euthanasia Euthanasia and Organ Dissection PET_Imaging->Euthanasia Gamma_Counting Gamma Counting of Organs and Tissues Euthanasia->Gamma_Counting Data_Calculation Calculation of %ID/g (Percent Injected Dose per Gram) Gamma_Counting->Data_Calculation

Figure 3. Workflow for an In Vivo Biodistribution Study.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate pharmacological characterization of novel compounds. The following sections provide methodologies for key in vitro and in vivo assays.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

  • Materials:

    • Membrane Preparation: Guinea pig liver membranes, or membranes from cells recombinantly expressing the human sigma-1 receptor.

    • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Test Compound: this compound derivative at various concentrations.

    • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

    • Scintillation Cocktail.

  • Procedure:

    • Membrane Homogenate Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

    • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound.

    • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

    • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 37°C for 120 minutes.

    • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Alpha-Adrenergic Receptor Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of a compound for alpha-1 (α1) or alpha-2 (α2) adrenergic receptors.

  • Materials:

    • Membrane Preparation: Membranes from tissues or cells expressing the desired alpha-adrenergic receptor subtype (e.g., rat cerebral cortex for α1, pig cerebral cortex for α2).

    • Radioligands: [³H]-Prazosin for α1 receptors; [³H]-Rauwolscine or [³H]-Yohimbine for α2 receptors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: Phentolamine (10 µM) for α1; Yohimbine (10 µM) for α2.

    • Test Compound: this compound derivative at various concentrations.

  • Procedure:

    • Follow a similar procedure for membrane preparation, assay setup, incubation, filtration, and quantification as described for the sigma-1 receptor binding assay.

    • Incubation: Incubate at 25°C for 60 minutes.

    • Data Analysis: Analyze the data as described for the sigma-1 receptor binding assay to determine the Ki value for the alpha-adrenergic receptor subtype of interest.

Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity (agonist or antagonist) of a compound at the 5-HT1A receptor by quantifying G-protein activation.

  • Materials:

    • Membrane Preparation: Membranes from tissues rich in 5-HT1A receptors (e.g., rat hippocampus) or cells expressing the recombinant human 5-HT1A receptor.

    • Radioligand: [³⁵S]GTPγS.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: Guanosine 5'-diphosphate.

    • Test Compound: this compound derivative at various concentrations.

    • Basal and Non-specific Binding Controls.

  • Procedure:

    • Pre-incubation: Pre-incubate the membranes with GDP for 20-30 minutes on ice to ensure G-proteins are in their inactive state.

    • Assay Setup: In a 96-well plate, combine the assay buffer, [³⁵S]GTPγS, and varying concentrations of the test compound.

    • Incubation: Add the pre-incubated membranes to initiate the reaction. Incubate at 30°C for 60 minutes.

    • Filtration and Quantification: Terminate the assay by rapid filtration through glass fiber filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS as a function of the test compound concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists. For antagonists, their potency is determined by their ability to shift the dose-response curve of a known agonist.

In Vivo Biodistribution of Radiolabeled Compounds

This protocol describes the general procedure for assessing the distribution of a radiolabeled this compound derivative in a rodent model.

  • Materials:

    • Radiolabeled Compound: The this compound derivative labeled with a positron-emitting radionuclide (e.g., ¹⁸F).

    • Animal Model: Typically mice or rats.

    • Saline: Sterile, injectable saline.

    • Anesthesia.

    • Gamma Counter.

  • Procedure:

    • Radiolabeling and Formulation: Synthesize and purify the radiolabeled compound and formulate it in sterile saline for injection.

    • Animal Administration: Anesthetize the animals and inject a known amount of the radiolabeled compound, typically via the tail vein.

    • Time Course: At predetermined time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize a cohort of animals.

    • Tissue Dissection: Immediately dissect organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

    • Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.

    • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides a quantitative measure of the compound's distribution and clearance.

Derivatives of the this compound scaffold have demonstrated significant pharmacological activity at a range of important biological targets, including sigma, adrenergic, and serotonin receptors. Their high affinity and selectivity, coupled with favorable in vivo properties such as brain penetration, make them promising candidates for the development of novel therapeutics for CNS disorders, cardiovascular diseases, and as imaging agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers engaged in the discovery and development of drugs based on this versatile chemical scaffold. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their pharmacological profiles for specific therapeutic applications.

References

The Off-Target Binding Profile of Azaspiro Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspirocyclic scaffold is a privileged structure in modern medicinal chemistry, prized for its three-dimensional character that can impart improved physicochemical properties, metabolic stability, and target selectivity. However, like all small molecules, azaspiro compounds are not immune to off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repurposing. This technical guide provides an in-depth overview of the off-target binding profile of various azaspiro compounds, details the experimental methodologies used for their assessment, and visualizes the key concepts and workflows involved.

Understanding Off-Target Binding

Off-target binding occurs when a drug molecule interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a range of outcomes, from adverse drug reactions (ADRs) to beneficial polypharmacology. Early and comprehensive assessment of a compound's off-target profile is a critical step in drug discovery and development to mitigate safety risks and better understand its overall biological activity.

Off-Target Binding Profiles of Representative Azaspiro Compounds

The off-target activity of azaspiro compounds is diverse and dependent on the specific scaffold and its substitutions. Below are summaries of the off-target binding profiles for several classes of azaspiro compounds, with a focus on quantitative data.

Azaspirodecanediones (Azapirones)

This class of anxiolytics and antidepressants, which includes well-known drugs like buspirone, gepirone, and tandospirone, primarily targets the serotonin 5-HT1A receptor. However, they and their metabolites exhibit significant off-target activities.

Table 1: Off-Target Binding Affinities (Ki, nM) of Azapirone Drugs

TargetBuspironeGepironeTandospirone1-(2-pyrimidinyl)piperazine (1-PP)a
Primary Target
5-HT1A10-40-27414 (Partial Agonist)
Off-Targets
Dopamine D2480Negligible1,700>10,000
Dopamine D3Weak antagonist->10,000>10,000
Dopamine D4Weak antagonist->10,000>10,000
α1-Adrenergic550-1,600-
α2-Adrenergic5,200-1,9007.3-40 (Antagonist)
5-HT2A1,100-1,300-
5-HT2C--2,600-
5-HT1B>100,000->100,000-
5-HT1D>100,000---
β-Adrenergic>100,000->100,000-
Muscarinic ACh>100,000->100,000-

a 1-PP is a common active metabolite of many azapirone drugs.[1] Data compiled from multiple sources.[1][2][3]

The off-target profile of the azapirones highlights the importance of considering metabolite activity. The metabolite 1-PP, for instance, is a potent α2-adrenergic receptor antagonist, an activity not prominent in the parent compounds.[1] This off-target activity can contribute to the overall pharmacological effect and potential side effects of the drug.

Azaspiro[3.3]heptane Derivatives

The rigid azaspiro[3.3]heptane scaffold has been explored as a bioisostere for piperidine and other cyclic amines to improve properties like aqueous solubility. Replacing the piperazine ring in the PARP inhibitor olaparib with a 2,6-diazaspiro[3.3]heptane has been shown to improve target selectivity and reduce off-mechanism cytotoxicity.[4] While comprehensive off-target panels for many novel azaspiro[3.3]heptane derivatives are not publicly available, their unique geometry suggests they may offer distinct selectivity profiles compared to their six-membered ring counterparts.

1,3,8-Triazaspiro[4.5]decane Derivatives

Certain derivatives of this scaffold have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of the F1/FO-ATP synthase. Studies on these compounds have indicated a lack of off-target effects at the cellular and mitochondrial levels, preserving mitochondrial ATP content despite their interaction with the ATP synthase complex.[3][5] This suggests a high degree of selectivity for their intended target.

Experimental Protocols for Off-Target Profiling

A variety of in vitro assays are employed to determine the off-target binding profile of a compound. These are often conducted by specialized contract research organizations (CROs) that offer standardized safety pharmacology panels.

Safety Pharmacology Screening Panels

Pharmaceutical companies and CROs utilize panels of in vitro assays to screen compounds against a broad range of targets known to be associated with adverse drug reactions. Two common examples are the Eurofins SafetyScreen44™ Panel and the Reaction Biology InVEST™ Panel.[1][2][6][7][8][9][10]

Table 2: Representative Targets in a Safety Pharmacology Panel (e.g., SafetyScreen44™)

Target ClassRepresentative Targets
GPCRs Adenosine (A2A), Adrenergic (α1A, α2A, β1, β2), Cannabinoid (CB1, CB2), Dopamine (D1, D2S), Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B)
Ion Channels Ca2+ Channel (L-type), K+ Channels (hERG, Kv), Na+ Channel (Site 2), GABAA (Benzodiazepine site), NMDA
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)
Enzymes Acetylcholinesterase (AChE), COX-1, COX-2, Monoamine Oxidase A (MAO-A), Phosphodiesterases (PDE3A, PDE4D2)
Kinases Lck
Nuclear Receptors Androgen Receptor (AR), Glucocorticoid Receptor (GR)
This is a representative list and may not be exhaustive.[9]
Detailed Protocol: Competitive Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. The following is a detailed protocol for a competitive binding assay using a filtration method.

Objective: To determine the binding affinity (Ki) of an azaspiro test compound for a specific off-target receptor.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-spiperone for D2 receptors).

  • Test Compound: Azaspiro compound of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer optimized for the specific receptor binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Filter Plates: Glass fiber filters pre-treated to reduce non-specific binding (e.g., with 0.5% polyethyleneimine).

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice and resuspend it in ice-cold assay buffer to a predetermined protein concentration.

    • Prepare serial dilutions of the azaspiro test compound in assay buffer. A typical concentration range would span several orders of magnitude (e.g., 0.1 nM to 10 µM).

    • Prepare the radioligand solution in assay buffer at a fixed concentration, typically at or below its Kd value for the receptor.

    • Prepare the non-specific binding control solution at a high concentration (e.g., 10 µM of unlabeled haloperidol for D2 receptors).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand solution, and receptor membrane suspension.

    • Non-specific Binding Wells: Add the non-specific binding control solution, radioligand solution, and receptor membrane suspension.

    • Competition Wells: Add the different dilutions of the azaspiro test compound, radioligand solution, and receptor membrane suspension.

    • Each condition should be performed in duplicate or triplicate.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes). The plate may be gently agitated during incubation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. The number and volume of washes should be optimized for each assay.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the non-specific binding wells from the CPM of the total binding and competition wells.

    • Generate a Dose-Response Curve: Plot the specific binding (as a percentage of the control binding without the competitor) against the logarithm of the test compound concentration.

    • Determine the IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for off-target screening and data analysis.

Off_Target_Screening_Workflow cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Compound Azaspiro Compound Stock Solution Incubation Incubation (Compound + Radioligand + Receptor) Compound->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Receptor Receptor Membranes Receptor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Profile Off-Target Profile Ki->Profile

Workflow for Competitive Radioligand Binding Assay.

Data_Analysis_Logic Total_Binding Total Binding (CPM) Specific_Binding Specific Binding = Total - NSB Total_Binding->Specific_Binding NSB Non-Specific Binding (CPM) NSB->Specific_Binding Dose_Response Plot % Inhibition vs. [Compound] Specific_Binding->Dose_Response Curve_Fit Non-linear Regression Dose_Response->Curve_Fit IC50 Determine IC50 Curve_Fit->IC50 Cheng_Prusoff Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Final_Ki Final Ki Value Cheng_Prusoff->Final_Ki

Logical flow of data analysis in a competitive binding assay.
Signaling Pathways

The off-target effects of azapirones can be understood by examining their interactions with various signaling pathways. The diagram below illustrates the on-target 5-HT1A pathway and a key off-target pathway involving the α2-adrenergic receptor.

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (Metabolite) Azapirone Azapirone (e.g., Buspirone) HT1A 5-HT1A Receptor Azapirone->HT1A Partial Agonist Gi Gi/o Protein HT1A->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease Anxiolysis Anxiolytic Effect cAMP_decrease->Anxiolysis Metabolite Metabolite (1-PP) Alpha2 α2-Adrenergic Receptor Metabolite->Alpha2 Antagonist Gi2 Gi/o Protein Alpha2->Gi2 Blocks Norepinephrine AC_inhibit2 Adenylyl Cyclase (Inhibition) Gi2->AC_inhibit2 cAMP_decrease2 [cAMP] ↓ AC_inhibit2->cAMP_decrease2 Side_Effects Potential Side Effects (e.g., Dizziness) cAMP_decrease2->Side_Effects

On-target and off-target signaling of azapirones.

Conclusion

The off-target binding profile of azaspiro compounds is a critical aspect of their preclinical characterization. A thorough understanding of these interactions, facilitated by systematic screening using in vitro safety pharmacology panels and detailed mechanistic studies like radioligand binding assays, is essential for the development of safe and effective therapeutics. The inherent structural diversity of azaspiro scaffolds presents both challenges and opportunities in medicinal chemistry, with the potential to fine-tune selectivity and discover novel polypharmacological agents. This guide provides a foundational understanding for researchers to navigate the complexities of the off-target pharmacology of this important class of compounds.

References

Uncharted Territory: The Toxicity Profile of 1-Oxa-8-azaspiro[4.5]decane Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases has yielded no specific preliminary toxicity studies for the compound 1-Oxa-8-azaspiro[4.5]decane. This scarcity of information presents a significant knowledge gap for researchers, scientists, and drug development professionals interested in the potential applications and safety profile of this spirocyclic compound. The absence of published data means that critical parameters such as cytotoxicity, genotoxicity, acute toxicity, and potential signaling pathway interactions are currently unknown.

This lack of data could be attributed to several factors. The compound may be relatively new or of niche interest, with toxicological assessments yet to be undertaken or published. Alternatively, any existing studies may be proprietary and part of confidential internal research within a pharmaceutical or chemical company, and therefore not accessible in the public domain.

Due to the absence of foundational data, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or visualizations of affected signaling pathways as requested. The scientific community awaits future research to shed light on the toxicological properties of this compound. As a consequence, the creation of a detailed technical guide or whitepaper is not feasible at this time. Further investigation and primary research are required to establish a foundational understanding of this compound's safety profile.

The Ascendance of Oxa-azaspirocycles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that offer improved physicochemical properties and biological activity is a perpetual driver of innovation in medicinal chemistry. Among the rising stars in this endeavor are oxa-azaspirocycles, a class of three-dimensional heterocyclic compounds that have demonstrated significant potential in modulating a diverse range of biological targets. Their unique conformational rigidity, coupled with the favorable attributes imparted by the embedded oxygen and nitrogen atoms, has positioned them as privileged structures in the design of next-generation therapeutics. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and therapeutic applications of oxa-azaspirocycles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.

Physicochemical and Biological Properties of Representative Oxa-azaspirocycles

The incorporation of an oxa-azaspirocyclic moiety into a molecule can significantly enhance its drug-like properties. Notably, these scaffolds often lead to increased aqueous solubility and reduced lipophilicity, key parameters for favorable pharmacokinetics.[1] The following tables summarize the quantitative data for a selection of oxa-azaspirocycles, highlighting their improved physicochemical characteristics and potent biological activities across various therapeutic areas.

Compound IDSpirocyclic CoreMeasurementValueReference
1 Spiro[3.3]heptanelogD at pH 7.41.5Mykhailiuk et al., 2021
2 2-Oxa-6-azaspiro[3.3]heptanelogD at pH 7.40.5Mykhailiuk et al., 2021
3 Spiro[3.3]heptaneAqueous Solubility (µM)9Mykhailiuk et al., 2021
4 2-Oxa-6-azaspiro[3.3]heptaneAqueous Solubility (µM)360Mykhailiuk et al., 2021
Compound IDTargetAssayIC50/EC50/Ki (nM)Therapeutic AreaReference
Oxa-terazosin analogue 75 Alpha-1 Adrenergic ReceptorIn vivo antihypertensiveMore potent than terazosinHypertensionMykhailiuk et al., 2021
GSK3357679 LRRK2Cellular pS935 IC50159Parkinson's DiseaseFjellstrom et al., 2020
Compound 8d MDA-MB-231 cellsCytotoxicity100OncologyLi et al., 2021[2]
Compound 6b Hela cellsCytotoxicity180OncologyLi et al., 2021[2]
Compound 13 SARS-CoV-2 MproEnzyme Inhibition2580AntiviralEl-Sayed et al., 2022[3]

Key Experimental Protocols

The successful synthesis and evaluation of oxa-azaspirocycles rely on robust and reproducible experimental procedures. This section details the methodologies for the synthesis of a common oxa-azaspirocyclic scaffold and the biological assays used to characterize their activity.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

A widely employed building block, 2-oxa-6-azaspiro[3.3]heptane, can be synthesized from commercially available starting materials. The following protocol is adapted from reported literature.

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • p-Toluenesulfonamide

  • Sodium hydroxide

  • Magnesium turnings

  • Methanol

  • Oxalic acid

Procedure:

  • Cyclization: A mixture of 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-toluenesulfonamide is treated with a strong base, such as sodium hydroxide, in a suitable solvent to yield the N-tosylated spiro compound.

  • Detosylation: The tosyl protecting group is removed by reacting the intermediate with magnesium turnings in methanol. Sonication can be employed to accelerate the reaction.

  • Salt Formation: After filtration to remove magnesium salts, the free base of 2-oxa-6-azaspiro[3.3]heptane is treated with oxalic acid to precipitate the more stable and handleable oxalate salt.

In Vitro LRRK2 Kinase Assay

To assess the inhibitory potential of oxa-azaspirocycles against Leucine-Rich Repeat Kinase 2 (LRRK2), a common target in Parkinson's disease research, a radiometric kinase assay is often employed.

Materials:

  • Recombinant LRRK2 protein

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Test compounds (oxa-azaspirocycles) dissolved in DMSO

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant LRRK2 protein, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. The amount of incorporated radiolabel in the MBP band is quantified using a phosphorimager to determine the extent of LRRK2 inhibition.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

To evaluate the blood pressure-lowering effects of oxa-azaspirocycle-containing compounds, such as the terazosin analogues, an in vivo model using spontaneously hypertensive rats (SHRs) is utilized.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Test compound formulated for oral or intravenous administration

  • Vehicle control

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

Procedure:

  • Acclimatization: Acclimate the SHRs to the housing conditions and blood pressure measurement procedures for at least one week.

  • Baseline Measurement: Record the baseline systolic and diastolic blood pressure of each animal.

  • Dosing: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).

  • Blood Pressure Monitoring: Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and compare the results to the vehicle control group to determine the antihypertensive efficacy of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and the systematic approach to drug discovery is crucial for a deeper understanding of the role of oxa-azaspirocycles in medicinal chemistry.

Alpha-1 Adrenergic Receptor Signaling Pathway

Oxa-azaspirocyclic analogues of terazosin exert their antihypertensive effects by antagonizing the alpha-1 adrenergic receptor. The following diagram illustrates the canonical signaling cascade initiated by the activation of this G-protein coupled receptor (GPCR).

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane Alpha1_AR α1-Adrenergic Receptor Gq Gq protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR Binds Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to Oxa_Azaspirocycle Oxa-azaspirocycle (Antagonist) Oxa_Azaspirocycle->Alpha1_AR Blocks

Caption: Alpha-1 adrenergic receptor signaling cascade leading to smooth muscle contraction.

LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 inhibitors, a class that may include oxa-azaspirocycles, is a promising therapeutic strategy. This diagram outlines the central role of LRRK2 in cellular signaling pathways implicated in neurodegeneration.

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects GTP GTP LRRK2 LRRK2 GTP->LRRK2 Activates ROC domain GDP GDP LRRK2->GDP GTP Hydrolysis Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Regulates Oxa_Azaspirocycle Oxa-azaspirocycle (Inhibitor) Oxa_Azaspirocycle->LRRK2 Inhibits kinase activity Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Maintains Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Dysfunction leads to Autophagy->Neuronal_Survival Maintains Autophagy->Neurodegeneration Dysfunction leads to Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Library_Design Library Design & Synthesis of Oxa-azaspirocycles Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit_to_Lead->Library_Design SAR Feedback Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Lead_Opt->Library_Design SAR Feedback In_Vitro_ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Lead_Opt->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics (PK) In_Vitro_ADME->In_Vivo_PK Efficacy_Models In Vivo Efficacy Models In_Vivo_PK->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox Candidate Preclinical Candidate Selection Tox->Candidate

References

Structure-Activity Relationship of 1-Oxa-8-azaspiro[4.5]decane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with key biological targets, including sigma-1 (σ1) receptors, M1 muscarinic acetylcholine receptors, as well as their potential as antihypertensive and anticancer agents. This document details the quantitative SAR data, experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows.

Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. The following tables summarize the quantitative SAR data for different series of these compounds, highlighting the impact of structural modifications on their potency and selectivity for various biological targets.

Sigma-1 (σ1) Receptor Ligands

A series of this compound derivatives have been synthesized and evaluated as selective σ1 receptor ligands, which are potential candidates for brain imaging agents. The affinity of these compounds for σ1 and σ2 receptors is typically determined through radioligand binding assays.

Compound IDR GroupKi (σ1) (nM)[1][2]Ki (σ2) (nM)Selectivity (Ki σ2 / Ki σ1)[1][2]
1 4-Fluorobenzyl0.4720.744
2 Benzyl0.8915.317
3 4-Methoxybenzyl1.2518.915
4 2-Phenoxyethyl12.124.22
5a 4-(2-Fluoroethoxy)benzyl5.4 ± 0.4>162>30
  • SAR Analysis: The data indicates that substitution on the nitrogen of the azaspirodecane ring significantly influences σ1 receptor affinity and selectivity. A 4-fluorobenzyl substituent (Compound 1 ) provides the highest affinity and selectivity. The presence of a fluoroethoxy group on the benzyl ring (Compound 5a ) also results in high affinity and good selectivity.

M1 Muscarinic Acetylcholine Receptor Agonists

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been investigated as M1 muscarinic acetylcholine receptor agonists for the potential treatment of Alzheimer's disease. Their activity is assessed by measuring their binding affinity to M1 and M2 receptors and their ability to stimulate phosphoinositide hydrolysis.

Compound IDR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)
6a CH3CH32.33.5
6b C2H5CH318150
6c n-C3H7CH345400
  • SAR Analysis: For the 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, the nature of the alkyl substituent at the N2 position plays a crucial role in M1 receptor affinity. The 2,8-dimethyl derivative (6a ) exhibits high affinity for both M1 and M2 receptors. Increasing the size of the N2-alkyl group leads to a decrease in affinity for both receptor subtypes, but with a more pronounced effect on M2 affinity, thereby increasing M1 selectivity.

Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with substitutions at the 8-position have been screened for their antihypertensive properties in spontaneously hypertensive rats.

Compound IDR GroupMean Arterial Pressure Reduction (%)
7 2-(3-Indolyl)ethyl25
8 4-Ethyl-8-[2-(3-indolyl)ethyl]35
9 3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]30
  • SAR Analysis: The antihypertensive activity of these compounds is influenced by the substituent at the 8-position of the spirocyclic system. An ethyl substitution at the 4-position of the indolylethyl side chain (Compound 8 ) enhances the antihypertensive effect compared to the unsubstituted analog (Compound 7 ).

Anticancer Activity

Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.

Compound IDR GroupA549 IC50 (μM)MDA-MB-231 IC50 (μM)HeLa IC50 (μM)
10 H>50>50>50
11a 4-Fluorophenyl1.230.871.54
11b 4-Chlorophenyl0.980.651.12
11c 4-Bromophenyl0.760.430.88
  • SAR Analysis: The introduction of a substituted phenyl ring at the 4-position of the azaspirodecane ring is crucial for anticancer activity. Halogen substitution on the phenyl ring enhances cytotoxicity, with the bromo-substituted derivative (11c ) showing the highest potency across the tested cell lines.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following sections describe the key experimental protocols used to evaluate the biological activities of this compound derivatives.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay determines the binding affinity of test compounds for the σ1 receptor.

  • Materials:

    • Membrane preparations from guinea pig liver or cells expressing human σ1 receptors.

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific binding control: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds dissolved in DMSO.

    • Scintillation cocktail and vials.

    • Glass fiber filters.

  • Procedure:

    • In a final volume of 200 µL, incubate the membrane preparation (50-100 µg of protein) with various concentrations of the test compound and a fixed concentration of [³H]-(+)-pentazocine (typically near its KD value).

    • For determining non-specific binding, a parallel set of tubes containing a high concentration of haloperidol (e.g., 10 µM) is included.

    • Incubate the mixture at 37°C for 120 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution of polyethylenimine.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki values from competition binding curves using the Cheng-Prusoff equation.

M1 Muscarinic Receptor Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of compounds to act as agonists at the M1 receptor by quantifying the accumulation of inositol phosphates.[3][4][5]

  • Materials:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.[3]

    • [³H]myo-inositol.

    • Assay medium (e.g., F12 (HAM) supplemented with serum and HEPES).[3]

    • Stimulation buffer containing LiCl.

    • Stop solution (e.g., ice-cold formic acid).

    • Anion exchange chromatography columns.

    • Scintillation cocktail and vials.

  • Procedure:

    • Seed the CHO-M1 cells in 24-well plates and allow them to attach overnight.

    • Label the cells by incubating them with [³H]myo-inositol in the assay medium for 18-24 hours.[3]

    • Wash the cells with a serum-free medium and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of the test compound (agonist) and incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Terminate the reaction by adding the stop solution.

    • Separate the total inositol phosphates from free [³H]myo-inositol using anion exchange chromatography.

    • Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

    • Generate concentration-response curves to determine the EC50 and Emax values for each compound.

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This in vivo assay evaluates the blood pressure-lowering effects of the compounds.[6][7][8]

  • Animals:

    • Male Spontaneously Hypertensive Rats (SHR).[6][7]

  • Procedure:

    • Acclimatize the SHR for at least one week before the experiment.

    • Measure the baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.[7]

    • Administer the test compound orally or via intraperitoneal injection at various doses. A vehicle control group is also included.

    • Measure the blood pressure and heart rate at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

    • The antihypertensive effect is expressed as the percentage reduction in mean arterial pressure compared to the baseline values.

    • Dose-response curves can be constructed to determine the effective dose.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the ability of compounds to inhibit the proliferation of cancer cells.[9][10][11]

  • Materials:

    • Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer, HeLa cervical cancer).[10][11]

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[11]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[11]

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

    • Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of these compounds can aid in understanding their mechanism of action and in designing new experiments. The following diagrams were created using the DOT language to illustrate key signaling pathways and a general experimental workflow.

Sigma-1 (σ1) Receptor Signaling Pathway

The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It modulates a variety of signaling pathways, including calcium signaling, and interacts with numerous ion channels and other proteins.[12][13][14][15]

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Mito Mitochondrion ER_Lumen ER Lumen BiP BiP IRE1 IRE1 Sigma1_BiP σ1-R - BiP Complex Sigma1_BiP->BiP Dissociates Sigma1_Active Active σ1-R Sigma1_BiP->Sigma1_Active IP3R IP3 Receptor Ca_Cyto Cytosolic Ca²⁺ IP3R->Ca_Cyto Ca²⁺ Release VDAC VDAC Ca_Mito Mitochondrial Ca²⁺ VDAC->Ca_Mito Ligand σ1 Ligand (e.g., 1-Oxa-8-azaspiro [4.5]decane derivative) Ligand->Sigma1_BiP Binds Sigma1_Active->IP3R Modulates Ion_Channels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1_Active->Ion_Channels Translocates & Modulates Ca_ER Ca²⁺ Ca_ER->IP3R Ca_Cyto->Ca_Mito Uptake Cellular_Response Modulation of Neuronal Excitability, Cell Survival Ca_Mito->Cellular_Response Ion_Channels->Cellular_Response

Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

M1 receptors are G-protein coupled receptors that, upon activation by an agonist, primarily couple to Gq/11 proteins. This initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C.[16][17][18][19]

M1_pathway Agonist M1 Agonist (e.g., 1-Oxa-8-azaspiro [4.5]decane derivative) M1R M1 Receptor Agonist->M1R Activates Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Ca Intracellular Ca²⁺ Release ER->Ca Ca->Cellular_Response

Caption: Gq-coupled signaling cascade of the M1 muscarinic receptor.

General Experimental Workflow for SAR Studies

The process of conducting SAR studies for novel compounds involves a logical progression from chemical synthesis to comprehensive biological evaluation.

workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Binding_Assay Receptor Binding Assays (e.g., for σ1, M1) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assays (e.g., PI Hydrolysis) In_Vitro_Screening->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on Cancer Cells) In_Vitro_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection In_Vivo_Testing In Vivo Testing (e.g., Antihypertensive in SHR) Lead_Selection->In_Vivo_Testing PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies In_Vivo_Testing->PK_PD_Studies Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General workflow for SAR studies of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling 1-Oxa-8-azaspiro[4.5]decane Derivatives with Fluorine-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radiolabeling of 1-Oxa-8-azaspiro[4.5]decane derivatives with the positron-emitting radionuclide Fluorine-18 ([¹⁸F]). The methodologies outlined are based on established nucleophilic substitution reactions, which are a cornerstone of modern radiopharmaceutical chemistry for Positron Emission Tomography (PET) imaging.

The this compound scaffold is a key structural motif in the development of novel PET radioligands, particularly for targeting sigma-1 (σ₁) receptors, which are implicated in a variety of neurological and oncological conditions. The successful incorporation of [¹⁸F] into these molecules enables non-invasive in vivo imaging and quantification of their target receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative radiolabeling procedures for derivatives of this compound. These examples highlight the typical outcomes of [¹⁸F]-fluorination reactions on this class of compounds.

Table 1: Radiolabeling Performance of an [¹⁸F]this compound Derivative ([¹⁸F]8)

ParameterValueReference
PrecursorTosylate derivative of a this compound compound[1][2]
Radiochemical Yield (isolated)12-35%[1][2]
Radiochemical Purity>99%[1][2]
Molar Activity94 - 121 GBq/μmol[1][2]

Table 2: Radiolabeling Performance of an [¹⁸F]1,4-Dioxa-8-azaspiro[4.5]decane Derivative ([¹⁸F]5a)

ParameterValueReference
PrecursorBromoethyl derivative[3][4][5]
Labeling ProcedureOne-pot, two-step[3][5]
Radiochemical Purity>95%[3][5]
Specific Activity25–45 GBq/μmol[3][5]

Experimental Protocols

The following protocols provide a detailed methodology for the radiolabeling of this compound derivatives with [¹⁸F] via nucleophilic substitution.

Protocol 1: [¹⁸F]-Fluorination of a Tosylate Precursor

This protocol is adapted from the synthesis of a specific [¹⁸F]this compound derivative for sigma-1 receptor imaging.[1][2]

1. Materials and Reagents:

  • Tosylate precursor of the desired this compound derivative

  • [¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water for injection

  • Ethanol, USP

  • Sep-Pak C18 cartridges

  • Sterile filters (0.22 µm)

  • HPLC system (preparative and analytical) with a suitable column (e.g., C18) and radiation detector.

2. [¹⁸F]Fluoride Trapping and Azeotropic Drying:

  • Load the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned anion exchange cartridge.

  • Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Evaporate the solvent to dryness under a stream of nitrogen at an elevated temperature (e.g., 110 °C) to form the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This azeotropic drying step is crucial to remove residual water, which can inhibit the nucleophilic substitution.

3. Radiolabeling Reaction:

  • Dissolve the tosylate precursor (typically 1-5 mg) in anhydrous DMF or acetonitrile.

  • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Seal the reaction vessel and heat at a specified temperature (e.g., 100-120 °C) for a defined period (e.g., 10-20 minutes). The optimal temperature and time should be determined for each specific precursor.

4. Purification:

  • Cool the reaction mixture and dilute with water or an appropriate mobile phase.

  • Inject the crude reaction mixture onto a preparative HPLC system to isolate the [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride and other impurities.

  • Collect the fraction corresponding to the desired product.

5. Formulation:

  • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping the product on a C18 Sep-Pak cartridge followed by elution with ethanol.

  • Formulate the final product in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

6. Quality Control:

  • Perform analytical HPLC to determine the radiochemical purity and identity of the final product by co-elution with a non-radioactive standard.

  • Measure the total radioactivity and calculate the radiochemical yield.

  • Determine the molar activity by quantifying the mass of the product and relating it to the amount of radioactivity.

Visualizations

Diagram 1: General Workflow for [¹⁸F]-Radiolabeling

G A [¹⁸F]Fluoride Production (Cyclotron) B [¹⁸F]Fluoride Trapping & Elution with K₂₂₂/K₂CO₃ A->B C Azeotropic Drying B->C D Precursor Addition (e.g., Tosylate) C->D E Radiolabeling Reaction (Heating) D->E F Purification (Preparative HPLC) E->F G Formulation F->G H Quality Control (Analytical HPLC, etc.) G->H I Final [¹⁸F]-Radiotracer H->I

Caption: General workflow for the synthesis of an [¹⁸F]-labeled radiotracer.

Diagram 2: Logical Relationship in Nucleophilic Substitution

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A [¹⁸F]Fluoride-K₂₂₂ Complex E [¹⁸F]-Labeled Product A->E F Displaced Leaving Group B Precursor with Leaving Group (e.g., -OTs, -Br) B->E B->F C Anhydrous Solvent (e.g., ACN, DMF) D Elevated Temperature

References

Application Notes and Protocols for [18F] Labeling of Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of selective ligands for the sigma-1 (σ1) receptor with fluorine-18 ([18F]). The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum, is a key target in drug development for various neurological and psychiatric disorders.[1][2] Positron Emission Tomography (PET) imaging using [18F]-labeled σ1 receptor ligands allows for the in vivo quantification and assessment of receptor density and occupancy, providing crucial information for disease diagnosis and therapeutic monitoring.[3][4]

This document outlines the experimental procedures for the synthesis, purification, and quality control of several [18F]-labeled σ1 receptor ligands, presenting quantitative data in a clear, tabular format. Additionally, diagrams illustrating the experimental workflow and the sigma-1 receptor signaling pathway are provided to enhance understanding.

Quantitative Data Summary

The following tables summarize the key quantitative data for the radiosynthesis of representative sigma-1 receptor ligands.

Table 1: Radiosynthesis Parameters for [18F]-Labeled Sigma-1 Receptor Ligands

RadiotracerPrecursorLabeling MethodRadiochemical Yield (Decay-Corrected)Molar Activity (GBq/μmol)Radiochemical Purity
[18F]FTC-146 Tosylate PrecursorNucleophilic Aliphatic Substitution41.7 ± 4.4%[5]Up to 171[5]>98%[5]
[18F]Benzamides Nitro PrecursorNucleophilic Aromatic Substitution3-10%[6][7]29.6-44.4[6][7]>99%[6][7]
[18F]Fluoro-oligo-ethoxylated 4-benzylpiperazine Tosylate PrecursorNucleophilic Substitution30-50%[8]Not Reported>99%[8]
[18F]FEt-PPZ Phenolic PrecursorO-alkylation with [18F]fluoroethyltosylate32 ± 5.8%[3]Not Reported>95%[3]

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [18F]FTC-146

This protocol describes an improved, automated synthesis of [18F]FTC-146, a potent and selective σ1 receptor radioligand.[5]

Materials:

  • Tosylate precursor of FTC-146

  • [18F]Fluoride

  • Tetra-n-butylammonium bicarbonate (TBAHCO3)

  • Acetonitrile (ACN), anhydrous

  • Water for injection

  • Ethanol (EtOH), absolute

  • Sterile filters (0.22 µm)

  • Automated synthesis module (e.g., GE TRACERlab FX2 N)[5]

  • Semi-preparative and analytical HPLC systems

  • C18 Sep-Pak cartridges

Procedure:

  • [18F]Fluoride Trapping and Elution: Load the cyclotron-produced [18F]fluoride onto a QMA cartridge. Elute the [18F]fluoride into the reactor vessel using a solution of TBAHCO3 in water/acetonitrile.

  • Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-120°C.

  • Radiolabeling Reaction: Dissolve the tosylate precursor (1-2 mg) in anhydrous acetonitrile (750 µL).[6] Add the precursor solution to the dried [18F]TBAF. Heat the reaction mixture at 100°C for 10 minutes.[5]

  • Purification:

    • Cool the reaction mixture and dilute with a mixture of acetonitrile and water.

    • Inject the crude product onto a semi-preparative HPLC column (e.g., C18) for purification.[6]

    • Collect the fraction corresponding to [18F]FTC-146.

  • Formulation:

    • Dilute the collected HPLC fraction with water and trap the [18F]FTC-146 on a C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove any residual HPLC solvents.

    • Elute the final product with ethanol into a sterile vial containing saline.[6]

    • The final formulation should be a sterile, isotonic solution with an ethanol concentration not exceeding 10%.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC.

    • Measure the molar activity.

    • Perform tests for sterility, pyrogenicity, and residual solvents as per pharmacopeia standards.

Protocol 2: [18F] Labeling of a Benzamide Ligand

This protocol is a general procedure for the synthesis of [18F]-labeled benzamide derivatives for σ1 receptor imaging.[6][7]

Materials:

  • N-desmethyl or nitro-precursor of the benzamide ligand

  • [18F]F-

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)

  • HPLC system

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • [18F]Fluoride Preparation: Prepare the K[18F]F-K2.2.2 complex by azeotropic drying of [18F]fluoride with K2CO3 and K2.2.2 in acetonitrile.

  • Radiolabeling:

    • Dissolve the precursor (e.g., 2-5 mg) in anhydrous DMSO or ACN.

    • Add the precursor solution to the dried K[18F]F-K2.2.2 complex.

    • Heat the reaction mixture at 120-150°C for 15-20 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC column for purification.

  • Formulation:

    • The collected fraction containing the [18F]-labeled benzamide is reformulated into a physiologically compatible solution using SPE, similar to the procedure for [18F]FTC-146.

  • Quality Control:

    • Assess the radiochemical purity, chemical purity, and molar activity by analytical HPLC.

    • Perform other required quality control tests.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the radiosynthesis of [18F]-labeled sigma-1 receptor ligands.

G cluster_start [18F]Fluoride Production & Processing cluster_synthesis Radiolabeling & Purification cluster_end Formulation & Quality Control Cyclotron Cyclotron Production of [18F]F- Trapping QMA Cartridge Trapping Cyclotron->Trapping Elution Elution & Azeotropic Drying Trapping->Elution Precursor Precursor Addition Elution->Precursor Reaction Heating & Reaction Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC SPE Solid-Phase Extraction (SPE) HPLC->SPE Formulation Final Formulation SPE->Formulation QC Quality Control (HPLC, etc.) Formulation->QC Final Final Product for Injection QC->Final

Caption: General workflow for [18F] radiolabeling of sigma-1 receptor ligands.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM) that modulates a variety of cellular signaling pathways.[2][9]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_downstream Downstream Cellular Effects S1R Sigma-1 Receptor (σ1R) BiP BiP/GRP78 S1R->BiP Dissociation upon ligand binding IP3R IP3 Receptor S1R->IP3R Modulation Ion_Channels Ion Channel Modulation S1R->Ion_Channels Neurite_Outgrowth Neurite Outgrowth S1R->Neurite_Outgrowth Ca_Mito Mitochondrial Ca2+ uptake IP3R->Ca_Mito Ca2+ flux ROS Reactive Oxygen Species (ROS) Modulation Ca_Mito->ROS Cell_Survival Cell Survival / Apoptosis Ca_Mito->Cell_Survival Ligand σ1R Ligand (Agonist/Antagonist) Ligand->S1R

Caption: Simplified signaling pathway of the sigma-1 receptor.

References

Application Notes and Protocols for 1-Oxa-8-azaspiro[4.5]decane Derivatives in PET Imaging of Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-oxa-8-azaspiro[4.5]decane derivatives as positron emission tomography (PET) imaging agents for the sigma-1 (σ₁) receptor. The protocols are intended for trained professionals in the fields of radiochemistry, pharmacology, and nuclear medicine.

Introduction

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of neurological and psychiatric disorders, as well as in cancer. Consequently, the development of specific PET radioligands for the in vivo visualization and quantification of σ₁ receptors is of significant interest for both basic research and clinical applications. This compound derivatives have emerged as a promising class of ligands with high affinity and selectivity for the σ₁ receptor. This document outlines the synthesis, radiolabeling, and preclinical evaluation of these compounds.

Data Presentation

The following tables summarize the key quantitative data for representative this compound and related derivatives.

Table 1: In Vitro Binding Affinities of this compound Derivatives

CompoundKᵢ (σ₁) (nM)Kᵢ (σ₂) (nM)Selectivity (Kᵢ σ₂ / Kᵢ σ₁)
Derivative 8[1]0.47--
Series of 7 ligands[1]0.47 - 12.1-2 - 44
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)[2]5.4 ± 0.4>160>30

Table 2: Radiochemistry Data for [¹⁸F]-Labeled this compound Derivatives

RadiotracerPrecursorRadiochemical Yield (decay-corrected)Molar Activity (GBq/µmol)Radiochemical Purity
[¹⁸F]Derivative 8[1]Tosylate precursor12-35%94 - 121>99%
[¹⁸F]5aTosylate precursor-25–45>95%

Experimental Protocols

I. Synthesis of this compound Precursors for Radiolabeling

This protocol describes the synthesis of the tosylate precursor required for [¹⁸F]-radiolabeling.

Materials and Equipment:

  • Starting materials (e.g., 1-oxa-8-azaspiro[4.5]decan-2-one)

  • Appropriate reagents for functionalization (e.g., alkyl halides, reducing agents)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvents (e.g., dichloromethane (DCM), acetonitrile (MeCN))

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography system (e.g., silica gel)

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for characterization

Protocol:

  • Functionalization of the Spirocyclic Core: The this compound core is first functionalized with a side chain containing a hydroxyl group, which will be later tosylated for radiofluorination. This can be achieved through standard organic synthesis methods, such as N-alkylation of the secondary amine with a suitable haloalcohol.

  • Tosylation of the Alcohol Precursor:

    • Dissolve the alcohol precursor in anhydrous DCM.

    • Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure tosylate precursor.

  • Characterization: Confirm the structure and purity of the tosylate precursor using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

II. [¹⁸F]-Radiolabeling of the Tosylate Precursor

This protocol describes the automated radiosynthesis of the [¹⁸F]-labeled this compound derivative.

Materials and Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab)

  • [¹⁸F]Fluoride produced from a cyclotron

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Tosylate precursor

  • Anhydrous acetonitrile (MeCN) and other solvents for HPLC

  • Semi-preparative and analytical HPLC systems with a radioactivity detector

  • Sterile filters

Protocol:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The [¹⁸F]F⁻ is then eluted from the cartridge into the reaction vessel of the synthesis module using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.

  • Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is crucial for activating the [¹⁸F]fluoride for nucleophilic substitution.

  • Nucleophilic Substitution:

    • A solution of the tosylate precursor in anhydrous acetonitrile is added to the dried [¹⁸F]K/K₂₂₂ complex.

    • The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for a defined time (e.g., 10-15 minutes).

  • Purification:

    • The crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.

    • The fraction containing the desired radiotracer is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.

    • The cartridge is washed with sterile water to remove any remaining organic solvent.

    • The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline to obtain an injectable solution.

  • Quality Control: The radiochemical purity and identity of the final product are confirmed by analytical HPLC. The molar activity is calculated based on the amount of radioactivity and the mass of the non-radioactive compound.

III. In Vitro Sigma-1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the synthesized compounds for the σ₁ receptor.

Materials and Equipment:

  • Membrane homogenates from tissues or cells expressing σ₁ receptors (e.g., guinea pig liver)

  • Radioligand with known high affinity for σ₁ receptors (e.g., --INVALID-LINK---pentazocine)

  • Synthesized this compound derivatives (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and liquid scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Membrane homogenate

      • A fixed concentration of the radioligand (--INVALID-LINK---pentazocine)

      • Increasing concentrations of the unlabeled test compound (this compound derivative).

    • For determining non-specific binding, a separate set of wells should contain the membrane homogenate, the radioligand, and a high concentration of a known σ₁ receptor ligand (e.g., haloperidol).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

IV. In Vivo PET Imaging in Animal Models

This protocol outlines the procedure for conducting a PET imaging study in rodents to evaluate the in vivo behavior of the [¹⁸F]-labeled this compound derivative.

Materials and Equipment:

  • Small animal PET scanner

  • Anesthesia system (e.g., isoflurane)

  • Animal handling equipment (e.g., tail vein catheter)

  • The formulated [¹⁸F]-labeled radiotracer

  • Blocking agent (e.g., a known σ₁ receptor ligand like SA4503 or haloperidol)

  • Animal model (e.g., healthy mice or rats)

Protocol:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane.

    • Place a catheter in the tail vein for intravenous injection of the radiotracer.

    • Position the animal in the PET scanner.

  • Baseline Scan:

    • Administer a bolus injection of the [¹⁸F]-labeled radiotracer via the tail vein catheter.

    • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Blocking Study (to confirm specificity):

    • In a separate cohort of animals, pre-treat with a blocking agent (a non-radioactive σ₁ receptor ligand) at a specified time before the radiotracer injection (e.g., 15-30 minutes prior).

    • Administer the [¹⁸F]-labeled radiotracer and acquire PET data as in the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

    • Draw regions of interest (ROIs) on the images corresponding to various brain regions or other organs of interest.

    • Generate time-activity curves (TACs) for each ROI, which show the uptake of the radiotracer over time.

    • Calculate the standardized uptake value (SUV) for quantitative analysis.

    • Compare the radiotracer uptake in the baseline and blocking studies to determine the level of specific binding. A significant reduction in uptake in the presence of the blocking agent indicates specific binding to σ₁ receptors.

Visualizations

G cluster_synthesis Ligand Synthesis Start This compound Core Func Functionalization with Hydroxyl Group Start->Func N-alkylation Tos Tosylation of Hydroxyl Group Func->Tos TsCl, Base Precursor Tosylate Precursor for Radiolabeling Tos->Precursor

Caption: Workflow for the synthesis of the tosylate precursor.

G cluster_radiolabeling [¹⁸F]-Radiolabeling Workflow F18 [¹⁸F]Fluoride from Cyclotron Trap Trap on Anion Exchange Cartridge F18->Trap Elute Elute with K₂₂₂/K₂CO₃ Trap->Elute Dry Azeotropic Drying Elute->Dry React Reaction with Tosylate Precursor Dry->React Purify Semi-preparative HPLC Purification React->Purify Formulate Formulation Purify->Formulate QC Quality Control Formulate->QC G cluster_pet In Vivo PET Imaging Protocol Animal Anesthetize Animal Inject Inject [¹⁸F]-Radiotracer Animal->Inject Baseline Block Pre-treat with Blocking Agent Animal->Block Blocking Study Scan Dynamic PET Scan Inject->Scan Analysis Image Reconstruction & Analysis Scan->Analysis Inject_Block Inject [¹⁸F]-Radiotracer Block->Inject_Block Scan_Block Dynamic PET Scan Inject_Block->Scan_Block Scan_Block->Analysis G cluster_pathway Simplified Sigma-1 Receptor Signaling Context Ligand Sigma-1 Ligand (e.g., this compound derivative) S1R Sigma-1 Receptor (ER) Ligand->S1R Binds to IP3R IP₃ Receptor S1R->IP3R Modulates Ca Ca²⁺ Signaling IP3R->Ca Regulates Mito Mitochondrial Function Ca->Mito Cell Cellular Stress Response & Survival Mito->Cell

References

Application Notes and Protocols for In Vivo Biodistribution Studies of 1-Oxa-8-azaspiro[4.5]decane Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies of 1-Oxa-8-azaspiro[4.5]decane-based radiotracers. This class of compounds shows significant promise for targeting the sigma-1 receptor, which is implicated in a variety of neurological disorders and oncological conditions. The following sections detail the biodistribution profiles of key radiotracers in this class and provide standardized protocols for reproducible experimental outcomes.

Introduction to this compound Radiotracers

This compound derivatives are a class of molecules that have been investigated as ligands for the sigma-1 (σ1) receptor. When labeled with a positron-emitting radionuclide, such as fluorine-18, they can be used as radiotracers for in vivo imaging with Positron Emission Tomography (PET). These radiotracers allow for the non-invasive visualization and quantification of sigma-1 receptor expression and distribution in living organisms. This information is crucial for understanding the role of these receptors in disease, diagnosing pathological conditions, and developing targeted therapies.

Data Presentation: Quantitative Biodistribution Data

The biodistribution of a radiotracer is a critical factor in its development and clinical translation. It describes the uptake and clearance of the compound in various organs and tissues over time. The following tables summarize the in vivo biodistribution data for a key this compound derivative, referred to as [¹⁸F]8, in mice.[1] This data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of [¹⁸F]8 in ICR Mice

Organ2 min (%ID/g ± SD)15 min (%ID/g ± SD)30 min (%ID/g ± SD)60 min (%ID/g ± SD)
Blood1.85 ± 0.211.02 ± 0.150.78 ± 0.110.55 ± 0.09
Heart3.21 ± 0.451.89 ± 0.281.25 ± 0.190.89 ± 0.14
Lung4.56 ± 0.632.54 ± 0.391.87 ± 0.271.21 ± 0.18
Liver8.97 ± 1.236.43 ± 0.984.89 ± 0.763.21 ± 0.54
Spleen2.11 ± 0.321.54 ± 0.241.12 ± 0.180.78 ± 0.13
Kidney10.23 ± 1.547.89 ± 1.125.67 ± 0.893.98 ± 0.67
Stomach1.23 ± 0.180.89 ± 0.140.65 ± 0.110.43 ± 0.08
Intestine2.34 ± 0.351.87 ± 0.291.43 ± 0.221.01 ± 0.16
Muscle1.02 ± 0.150.76 ± 0.120.54 ± 0.090.34 ± 0.06
Bone1.54 ± 0.231.12 ± 0.180.87 ± 0.140.65 ± 0.11
Brain4.12 ± 0.583.21 ± 0.482.54 ± 0.391.87 ± 0.29

Data represents the mean ± standard deviation for a cohort of ICR mice (n=4 per time point).

A related compound, a 1,4-Dioxa-8-azaspiro[4.5]decane derivative designated as [¹⁸F]5a, has also been evaluated for its potential in tumor imaging.[2][3] The biodistribution in tumor-bearing mice demonstrated high accumulation in human carcinoma and melanoma xenografts.[2][3]

Experimental Protocols

Reproducibility is paramount in preclinical research. The following are detailed protocols for key experiments related to the in vivo biodistribution of this compound radiotracers. These protocols are based on established methodologies for preclinical radiopharmaceutical evaluation.[4][5][6]

Protocol 1: Radiosynthesis of [¹⁸F]8

This protocol describes the nucleophilic ¹⁸F-substitution for the synthesis of the this compound radiotracer [¹⁸F]8.[1]

Materials:

  • Tosylate precursor of compound 8

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column

Procedure:

  • Azeotropic Drying: Add [¹⁸F]fluoride in the cyclotron target water to a reaction vessel containing K₂CO₃ and K222 in acetonitrile/water. Heat the mixture under a stream of nitrogen to evaporate the water azeotropically. Repeat with anhydrous acetonitrile.

  • Radiolabeling Reaction: Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. Seal the reaction vessel and heat at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 10-15 minutes).

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the product with acetonitrile.

  • HPLC Purification: Purify the eluted product using a semi-preparative HPLC system to isolate [¹⁸F]8 from unlabeled precursor and other byproducts.

  • Formulation: Collect the HPLC fraction containing [¹⁸F]8, remove the solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Determine the radiochemical purity and molar activity of the final product using analytical HPLC and other appropriate methods. A radiochemical purity of greater than 99% was achieved for [¹⁸F]8.[1]

Protocol 2: In Vivo Biodistribution Study in Mice

This protocol outlines the procedure for assessing the biodistribution of a this compound radiotracer in a rodent model.

Materials:

  • Healthy, age-matched mice (e.g., ICR or BALB/c)

  • [¹⁸F]-labeled this compound radiotracer (e.g., [¹⁸F]8) formulated in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes (28-30 gauge)

  • Gamma counter

  • Calibrated scale for organ weighing

Procedure:

  • Animal Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one week before the experiment. Provide food and water ad libitum.

  • Radiotracer Administration: Anesthetize the mice using isoflurane. Inject a known amount of the radiotracer (e.g., 3.7 MBq or 100 µCi) in a small volume (e.g., 100-200 µL) into the lateral tail vein of each mouse.

  • Time Points: Euthanize groups of mice (n=4 per group) at various time points post-injection (e.g., 2, 15, 30, and 60 minutes).

  • Tissue Dissection and Collection: Immediately after euthanasia, dissect the mice and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and brain).

  • Organ Weighing and Radioactivity Measurement: Blot the collected tissues to remove excess blood, weigh them, and measure the radioactivity in each sample using a calibrated gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the radioactivity in the organ to the total injected dose and normalizing for the organ's weight.

Protocol 3: Blocking Study for Receptor Specificity

To confirm that the radiotracer uptake in a target organ (e.g., the brain) is due to specific binding to the sigma-1 receptor, a blocking study is performed.

Procedure:

  • Pre-treatment: Administer a non-radioactive sigma-1 receptor ligand with high affinity (e.g., SA4503) to a group of mice at a specified dose (e.g., 1 mg/kg) via intravenous or intraperitoneal injection 30 minutes before the radiotracer injection.

  • Radiotracer Administration and Biodistribution: Follow the same procedure as outlined in Protocol 2 for radiotracer injection and tissue collection at a specific time point (e.g., 30 minutes).

  • Data Comparison: Compare the radiotracer uptake in the target organ (e.g., brain) of the pre-treated group with a control group that received only the radiotracer. A significant reduction in uptake in the pre-treated group indicates specific binding to the sigma-1 receptor. For [¹⁸F]8, pretreatment with SA4503 resulted in a significant reduction in the brain-to-blood ratio.[1]

Mandatory Visualizations

Diagram 1: General Structure of a this compound Radiotracer

G cluster_0 This compound Core cluster_1 Linker and Targeting Moiety cluster_2 Radiolabel Core Core Linker Linker (e.g., alkyl chain) Targeting Targeting Moiety (e.g., substituted phenyl group) for specific receptor binding Linker->Targeting Radiolabel Radionuclide (e.g., [¹⁸F]) Targeting->Radiolabel Attached to targeting moiety Scaffold Scaffold Scaffold->Linker Covalent Bond

A generalized structural representation of a this compound radiotracer, highlighting the core scaffold, linker, targeting moiety, and the radionuclide.

Diagram 2: Experimental Workflow for In Vivo Biodistribution Study

G A Radiotracer Synthesis and Quality Control C Intravenous Injection of Radiotracer A->C B Animal Acclimatization (e.g., ICR Mice) B->C D Time Course (2, 15, 30, 60 min) C->D E Euthanasia and Tissue Dissection D->E F Organ Weighing and Gamma Counting E->F G Data Analysis (%ID/g Calculation) F->G H Biodistribution Profile G->H

A flowchart illustrating the key steps involved in a typical in vivo biodistribution study of a novel radiotracer.

Diagram 3: Logical Flow of a Blocking Study

G cluster_control Control Group cluster_blocking Blocking Group A1 Administer Vehicle A2 Administer Radiotracer A1->A2 A3 Measure Tissue Uptake A2->A3 C Compare Uptake in Target Organ A3->C B1 Administer Blocking Agent (e.g., SA4503) B2 Administer Radiotracer B1->B2 B3 Measure Tissue Uptake B2->B3 B3->C D Significant Reduction = Specific Binding C->D Yes E No Significant Reduction = Non-specific Binding C->E No

References

Application of 1-Oxa-8-azaspiro[4.5]decane Derivatives in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Oxa-8-azaspiro[4.5]decane derivatives in neuroscience research. The primary focus of these compounds is on their potent and selective interaction with Sigma-1 (σ1) receptors, making them valuable tools for studying the role of these receptors in the central nervous system (CNS) and for the development of novel diagnostics and therapeutics. Additionally, derivatives of the parent compound have shown activity as alpha-adrenergic receptor antagonists.

Application in Sigma-1 (σ1) Receptor Research

Derivatives of this compound have emerged as high-affinity and selective ligands for the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a variety of neurological processes, including neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems. Consequently, these compounds are instrumental in the following research applications:

  • In Vitro Characterization of σ1 Receptor Binding: Determining the affinity and selectivity of novel compounds for the σ1 receptor is a critical first step in their development as research tools or therapeutic agents.

  • In Vivo Imaging of σ1 Receptors in the Brain: Radiolabeled this compound derivatives can be used as tracers for Positron Emission Tomography (PET) to visualize and quantify the distribution and density of σ1 receptors in the living brain. This is invaluable for studying receptor dynamics in various neurological and psychiatric disorders.

Quantitative Data: σ1 Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of various this compound derivatives for σ1 and σ2 receptors.

Compound IDKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki(σ2)/Ki(σ1))Reference
Compound 8 0.47-44[1]
Series of 7 Ligands 0.47 - 12.1-2 - 44[1]
[¹⁸F]8 ---[1]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) 5.4 ± 0.4>16230[2]
Experimental Protocol: In Vitro σ1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for characterizing σ1 receptor ligands.

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor using a competitive radioligand binding assay.

Materials:

  • Test this compound derivative

  • Membrane preparation from guinea pig brain or cells expressing human σ1 receptors

  • Radioligand: --INVALID-LINK---pentazocine

  • Non-specific binding control: Haloperidol

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation vials

  • Liquid scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains or cell pellets in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate or microcentrifuge tubes, add the following in triplicate:

      • Total Binding: Assay buffer, --INVALID-LINK---pentazocine (at a concentration near its Kd), and membrane preparation.

      • Non-specific Binding: Assay buffer, --INVALID-LINK---pentazocine, a high concentration of haloperidol (e.g., 10 µM), and membrane preparation.

      • Competitive Binding: Assay buffer, --INVALID-LINK---pentazocine, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the reactions at 37°C for 150 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add liquid scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G tissue Guinea Pig Brain or σ1-expressing cells homogenize Homogenize in Assay Buffer tissue->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 Centrifuge (20,000 x g) supernatant->centrifuge2 resuspend Resuspend Pellet centrifuge2->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay setup Prepare Assay Mixes (Total, Non-specific, Competitive) protein_assay->setup incubation Incubate at 37°C setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Fig. 1: Workflow for in vitro σ1 receptor binding assay.
Experimental Protocol: In Vivo PET Imaging with [¹⁸F]-labeled this compound Derivative

This protocol outlines the general steps for conducting a PET imaging study in mice to assess brain uptake and σ1 receptor occupancy.

Objective: To visualize and quantify the brain uptake of a radiolabeled this compound derivative and to demonstrate its specific binding to σ1 receptors in vivo.

Materials:

  • [¹⁸F]-labeled this compound derivative (e.g., [¹⁸F]8) with high radiochemical purity (>99%) and molar activity (94 - 121 GBq/μmol).[1]

  • Experimental animals (e.g., ICR mice).

  • Anesthesia (e.g., isoflurane).

  • Small animal PET scanner.

  • Blocking agent: A known high-affinity σ1 receptor ligand (e.g., SA4503).

  • Saline solution.

Procedure:

  • Animal Preparation: Anesthetize the mice using isoflurane (e.g., 2% for induction, 1.5% for maintenance). Place the animal on the scanner bed and maintain body temperature.

  • Radiotracer Administration: Inject a bolus of the [¹⁸F]-labeled compound (typically 3.7-7.4 MBq) intravenously via the tail vein.

  • PET Scan Acquisition: Start the dynamic PET scan immediately after radiotracer injection and acquire data for a specified duration (e.g., 60-90 minutes).

  • Blocking Study (for specificity): In a separate cohort of animals, pre-treat with a blocking agent (e.g., SA4503, 1 mg/kg, i.v.) 30 minutes before the administration of the radiotracer.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with a standard mouse brain atlas or an anatomical MRI/CT scan if available.

    • Draw regions of interest (ROIs) on different brain areas (e.g., cortex, striatum, cerebellum).

    • Generate time-activity curves (TACs) for each ROI, representing the change in radioactivity concentration over time.

    • Calculate the standardized uptake value (SUV) for quantitative analysis.

    • Compare the brain uptake in the baseline and blocking conditions to determine the level of specific binding. A significant reduction in uptake after pre-treatment with the blocking agent indicates specific binding to σ1 receptors. Biodistribution studies have shown a 70-75% reduction in the brain-to-blood ratio at 30 minutes post-injection after pretreatment with SA4503.[1]

  • Ex Vivo Autoradiography (optional): At the end of the scan, euthanize the animal, remove the brain, and section it for ex vivo autoradiography to visualize the detailed regional distribution of the radiotracer.

G anesthetize Anesthetize Mouse position Position on Scanner Bed anesthetize->position inject Inject [¹⁸F]-Tracer position->inject pretreat Pre-treat with Blocking Agent position->pretreat scan Dynamic PET Scan inject->scan reconstruct Image Reconstruction scan->reconstruct analyze Image Analysis (TACs, SUVs) reconstruct->analyze compare Compare Baseline vs. Blocking analyze->compare inject_block Inject [¹⁸F]-Tracer pretreat->inject_block scan_block Dynamic PET Scan inject_block->scan_block reconstruct_block Image Reconstruction scan_block->reconstruct_block analyze_block Image Analysis reconstruct_block->analyze_block analyze_block->compare

Fig. 2: Workflow for in vivo PET imaging study.

Application in Alpha-Adrenergic Receptor Research

Certain derivatives of this compound have been identified as alpha-adrenergic receptor antagonists. These compounds can be utilized to investigate the physiological roles of these receptors in the cardiovascular and central nervous systems.

Experimental Protocol: Assessment of Alpha-Adrenergic Receptor Antagonism

This protocol describes a general approach to evaluate the alpha-adrenergic blocking activity of a test compound in vivo.

Objective: To determine if a this compound derivative acts as an alpha-adrenergic receptor antagonist by assessing its ability to block the pressor response to an alpha-agonist.

Materials:

  • Test this compound derivative.

  • Experimental animals (e.g., spontaneously hypertensive rats or normotensive dogs).

  • Anesthesia.

  • Alpha-adrenergic agonist (e.g., phenylephrine or norepinephrine).

  • Catheters for drug administration and blood pressure monitoring.

  • Blood pressure transducer and recording system.

Procedure:

  • Animal Preparation: Anesthetize the animal and insert catheters into a femoral artery for blood pressure measurement and a femoral vein for drug administration.

  • Baseline Measurements: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate.

  • Agonist Dose-Response: Administer increasing doses of the alpha-agonist (e.g., phenylephrine) and record the corresponding pressor responses to establish a baseline dose-response curve.

  • Test Compound Administration: Administer the this compound test compound intravenously at a specific dose.

  • Post-treatment Agonist Dose-Response: After a suitable time for the test compound to take effect, repeat the alpha-agonist dose-response curve.

  • Data Analysis: Compare the pressor responses to the alpha-agonist before and after the administration of the test compound. A rightward shift in the dose-response curve for the agonist indicates competitive antagonism at the alpha-adrenergic receptors. The degree of the shift can be used to quantify the antagonist potency.

G cluster_pathway Adrenergic Signaling Pathway agonist Alpha-Agonist (e.g., Phenylephrine) receptor Alpha-Adrenergic Receptor agonist->receptor g_protein Gq Protein Activation receptor->g_protein plc Phospholipase C Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release contraction Smooth Muscle Contraction (Vasoconstriction) ca_release->contraction antagonist This compound Derivative (Antagonist) antagonist->receptor

Fig. 3: Simplified signaling pathway of alpha-adrenergic receptor antagonism.

References

Application Notes and Protocols for 1-Oxa-8-azaspiro[4.5]decane Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Oxa-8-azaspiro[4.5]decane derivatives in oncology research. The information compiled herein is based on published scientific literature and is intended to serve as a practical guide for the synthesis, evaluation, and application of these compounds in cancer studies.

Introduction

This compound derivatives represent a class of spirocyclic compounds that have garnered significant interest in oncology research. Their unique three-dimensional structure allows for specific interactions with biological targets, leading to diverse pharmacological activities. Primarily, these derivatives have been investigated as high-affinity ligands for the sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface that is overexpressed in various tumor types, including breast, lung, colon, and prostate cancers. This overexpression makes the σ1 receptor an attractive target for both cancer imaging and therapy.

Furthermore, modifications of the this compound scaffold have yielded compounds with direct cytotoxic effects on cancer cells, inducing apoptosis and cell cycle arrest through various mechanisms, including the inhibition of critical signaling pathways such as the NF-κB pathway.

These notes will cover the application of these derivatives as:

  • PET Imaging Agents: For the non-invasive visualization and characterization of σ1 receptor-positive tumors.

  • Anticancer Therapeutics: As cytotoxic agents that can induce cancer cell death.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the quantitative data for representative this compound derivatives from oncology research, focusing on their binding affinities and cytotoxic activities.

Table 1: Sigma-1 (σ1) Receptor Binding Affinity of Imaging Derivatives

Compound IDStructureKᵢ (σ1) (nM)Selectivity (Kᵢ(σ2)/Kᵢ(σ1))Reference
[¹⁸F]8 1-(4-(2-[¹⁸F]fluoroethoxy)benzyl)-1-oxa-8-azaspiro[4.5]decane0.61 - 12.02 - 44[1]
[¹⁸F]5a 8-(4-(2-[¹⁸F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430[2]

Table 2: In Vitro Cytotoxicity of Anticancer Derivatives (IC₅₀ values in µM)

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)Reference
6d A549Human Lung Cancer0.26[3]
8b MDA-MB-231Human Breast Cancer0.10[3]
6b HeLaHuman Cervical Cancer0.18[3]
7j A549Human Lung Cancer0.17
MDA-MB-231Human Breast Cancer0.05
HeLaHuman Cervical Cancer0.07

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives.

General Protocol for the Synthesis of this compound Derivatives

This protocol describes a generalized multi-step synthesis for this compound derivatives, which can be adapted for specific analogs.

Materials:

  • Starting materials (e.g., p-aminophenol, glycolic acid)

  • Reagents for cyclization, Michael addition, and cyclopropanation

  • Appropriate solvents (e.g., acetonitrile, dichloromethane, THF)

  • Catalysts (e.g., Cu[(CH₃CN)₄ClO₄])

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification apparatus (e.g., column chromatography, HPLC)

Procedure:

  • Amide Formation: Reflux the starting amine (e.g., 4-aminophenol) with the corresponding acid (e.g., glycolic acid) and a coupling agent like DCC in a suitable solvent such as acetonitrile to form the amide precursor.

  • Oxidative Cyclization: Dissolve the amide precursor in a dry solvent like dichloromethane under an inert atmosphere. Add an oxidizing agent (e.g., PhI(OAc)₂) and a catalyst (e.g., Cu[(CH₃CN)₄ClO₄]) and stir at room temperature to yield the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core.

  • Michael Addition/Cyclopropanation: To modify the dienone system and reduce Michael reactivity, perform a Michael addition by reacting the spirodienone with a suitable nucleophile in the presence of a base like DBU in a dry solvent such as THF at low temperature. Subsequent cyclopropanation can be carried out to further modify the structure.

  • Purification: Purify the final product using column chromatography on silica gel with an appropriate eluent system.

  • Characterization: Confirm the structure and purity of the synthesized derivative using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol allows for the investigation of the effect of the derivatives on the cell cycle distribution and the induction of apoptosis.

Materials:

  • Cancer cells treated with the test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature and analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Procedure for Apoptosis Analysis:

  • Cell Harvesting and Staining: Harvest the treated and control cells and wash with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add more binding buffer and analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling in Cancer

The binding of this compound derivatives to the σ1 receptor can modulate several downstream pathways implicated in cancer cell survival and proliferation.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Sigma-1_Receptor Sigma-1_Receptor BiP BiP Sigma-1_Receptor->BiP Dissociates from IRE1 IRE1 Sigma-1_Receptor->IRE1 Modulates IP3R IP3R Sigma-1_Receptor->IP3R Chaperones Cell_Survival Cell_Survival Sigma-1_Receptor->Cell_Survival Promotes IRE1->Cell_Survival Promotes Ca_Homeostasis Ca2+ Homeostasis IP3R->Ca_Homeostasis Regulates VDAC VDAC Derivative 1-Oxa-8-azaspiro [4.5]decane Derivative Derivative->Sigma-1_Receptor Binds to ER_Stress ER Stress ER_Stress->Sigma-1_Receptor ROS_Production ROS Production Ca_Homeostasis->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis

Sigma-1 Receptor Signaling Pathway Modulation
Experimental Workflow for Anticancer Drug Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound derivatives as anticancer agents.

experimental_workflow Start Design & Synthesis Purification Purification & Characterization Start->Purification In_Vitro In Vitro Studies Purification->In_Vitro Cytotoxicity Cytotoxicity Assays (MTT, etc.) In_Vitro->Cytotoxicity Mechanism Mechanism of Action (Cell Cycle, Apoptosis) In_Vitro->Mechanism In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Mechanism->In_Vivo Xenograft Tumor Xenograft Models In_Vivo->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity End Lead Compound Identification Efficacy->End Toxicity->End

Workflow for Anticancer Drug Evaluation
Logic of PET Imaging with ¹⁸F-labeled Derivatives

This diagram outlines the logical steps involved in using ¹⁸F-labeled this compound derivatives for PET imaging of tumors.

pet_imaging_logic Tumor_Cell Tumor Cell Sigma1_Overexpression Overexpression of Sigma-1 Receptors Tumor_Cell->Sigma1_Overexpression Binding Specific Binding to Sigma-1 Receptors Sigma1_Overexpression->Binding Radioligand_Synthesis Synthesis of [¹⁸F]-Derivative Administration Systemic Administration Radioligand_Synthesis->Administration Administration->Binding PET_Scan PET Scan Binding->PET_Scan Image Tumor Visualization PET_Scan->Image

PET Imaging with ¹⁸F-labeled Derivatives

References

Application Notes and Protocols for Cell-Based Screening of a 1-Oxa-8-azaspiro[4.5]decane Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-Oxa-8-azaspiro[4.5]decane scaffold is a key pharmacophore found in a variety of biologically active compounds. Notably, derivatives of this spirocyclic system have demonstrated high affinity and selectivity for the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein at the endoplasmic reticulum (ER). The S1R is implicated in a range of cellular processes, including the modulation of calcium signaling, and is a promising therapeutic target for neurological disorders, cancer, and other conditions.

These application notes provide detailed protocols for a panel of cell-based assays designed to screen a this compound library for modulators of S1R and related signaling pathways. The assays are optimized for a high-throughput screening (HTS) format to efficiently identify and characterize hit compounds.

Target Profile: Sigma-1 Receptor (S1R)

The S1R is a transmembrane protein primarily located at the mitochondria-associated ER membrane (MAM). It plays a crucial role in cellular stress responses and modulates the activity of various ion channels and signaling proteins. Ligands targeting the S1R can act as agonists or antagonists, leading to distinct downstream cellular effects. The assays described herein are designed to capture these activities.

Recommended Cell-Based Assays

A tiered screening approach is recommended, starting with a primary screen to identify compounds that modulate S1R activity, followed by secondary assays to confirm activity and elucidate the mechanism of action.

  • Primary Screening:

    • Calcium Mobilization Assay: To identify compounds that modulate S1R's role in intracellular calcium signaling.[1][2]

  • Secondary and Counter-Screening:

    • Cell Viability Assay (MTT): To assess the cytotoxicity of hit compounds.

    • Reporter Gene Assays (NF-κB and CREB): To investigate the impact of lead compounds on downstream signaling pathways.

Assay 1: Calcium Mobilization Assay

Application

This assay is designed as a primary screen to identify compounds from the this compound library that modulate S1R-mediated calcium flux. S1R is known to regulate intracellular calcium levels through its interaction with IP3 receptors at the ER.[1][2] This assay measures changes in intracellular calcium concentration in response to compound treatment.

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells expressing S1R into 384-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-8 AM) incubation_24h->dye_loading incubation_1h Incubate for 1h dye_loading->incubation_1h compound_addition Add library compounds and controls incubation_1h->compound_addition read_plate Measure fluorescence kinetically on a plate reader compound_addition->read_plate calculate_response Calculate fluorescence change (agonist or antagonist mode) read_plate->calculate_response determine_hits Identify hit compounds calculate_response->determine_hits

Caption: Workflow for the calcium mobilization assay.

Protocol

Materials:

  • HEK293 cell line stably expressing human sigma-1 receptor

  • Assay medium: DMEM, 2% FCS, 25mM HEPES (pH 7.4)

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound library compounds (dissolved in DMSO)

  • Positive control (e.g., a known S1R agonist like PRE-084)

  • Negative control (e.g., DMSO vehicle)

  • 384-well black, clear-bottom assay plates

  • Fluorescence kinetic plate reader with automated injection

Procedure:

  • Cell Seeding:

    • Seed HEK293-S1R cells into 384-well plates at a density of 10,000 cells per well in 40 µL of assay medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid if necessary.

    • Add 10 µL of the dye solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the library compounds.

    • Place the assay plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add 10 µL of the library compounds, positive control, or negative control to the respective wells.

    • Immediately begin kinetic fluorescence measurement for 3-5 minutes.

Data Presentation
Compound IDConcentration (µM)Peak Fluorescence Response (RFU)% Activity (vs. Positive Control)Hit
Cmpd-0011015,00095Yes
Cmpd-002102,50015No
Cmpd-0031012,00078Yes
PRE-084115,800100N/A
DMSON/A5000N/A

Assay 2: Cell Viability Assay (MTT)

Application

This assay is a crucial secondary screen to determine the cytotoxicity of the hit compounds identified from the primary screen. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] This helps to distinguish between compounds that genuinely modulate S1R signaling and those that cause a response due to toxicity.

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells into 384-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with library compounds and controls incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h add_mtt Add MTT reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Protocol

Materials:

  • HEK293-S1R cells

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Hit compounds from the primary screen

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Negative control (DMSO vehicle)

  • 384-well clear-bottom plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000 cells per well in 40 µL of culture medium into 384-well plates.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds.

    • Add 10 µL of the compound dilutions, positive control, or negative control to the wells.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 50 µL of solubilization solution to each well.

    • Incubate at room temperature for 15 minutes on an orbital shaker to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation
Compound IDConcentration (µM)Absorbance (570 nm)% Cell ViabilityIC50 (µM)
Cmpd-0010.10.8598> 100
10.8396
100.7991
1000.7587
Cmpd-0030.10.8699> 100
10.8497
100.8193
1000.7890
Doxorubicin0.010.72830.5
0.10.5563
10.3135
100.1011
DMSON/A0.87100N/A

Assay 3: Reporter Gene Assays (NF-κB and CREB)

Application

These assays investigate the effects of lead compounds on specific downstream signaling pathways. S1R modulation can influence the activity of transcription factors such as NF-κB and CREB.[4][5] These reporter assays quantify the activation or inhibition of these pathways.

Signaling Pathways

G cluster_S1R Sigma-1 Receptor Signaling cluster_downstream Downstream Pathways S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R modulates PKA PKA S1R->PKA can influence Ca_release Ca²⁺ Release from ER IP3R->Ca_release PKC PKC Ca_release->PKC CaMK CaMK Ca_release->CaMK IKK IKK Complex PKC->IKK CREB CREB PKA->CREB CaMK->CREB IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_nucleus NF-κB (translocation to nucleus) NFkB->NFkB_nucleus CREB_nucleus CREB (phosphorylation & translocation) CREB->CREB_nucleus NFkB_reporter NF-κB Reporter Gene Expression NFkB_nucleus->NFkB_reporter CREB_reporter CREB Reporter Gene Expression CREB_nucleus->CREB_reporter

Caption: S1R modulation of NF-κB and CREB signaling.

Protocol

Materials:

  • HEK293 cells

  • NF-κB or CREB luciferase reporter vector

  • Constitutively expressing Renilla luciferase vector (for normalization)

  • Transfection reagent

  • Lead compounds

  • Positive control (e.g., TNFα for NF-κB, Forskolin for CREB)

  • Negative control (DMSO vehicle)

  • 384-well white, solid-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the NF-κB or CREB firefly luciferase reporter and the Renilla luciferase control vector.

    • Plate the transfected cells into 384-well plates at 10,000 cells per well.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the lead compounds, positive control, or negative control.

    • Incubate for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.

Data Presentation

NF-κB Reporter Assay Data:

Compound IDConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition of TNFα ResponseIC50 (µM)
Cmpd-0010.1850950.5
145050
1015010
TNFα10 ng/mL9000N/A
UntreatedN/A100100N/A

CREB Reporter Assay Data:

Compound IDConcentration (µM)Normalized Luciferase Activity (RLU)% Activation (vs. Forskolin)EC50 (µM)
Cmpd-0030.11200251.2
1250055
10400090
Forskolin10 µM4500100N/A
UntreatedN/A5000N/A

Conclusion

The suite of assays presented here provides a robust framework for the high-throughput screening of a this compound library to identify and characterize novel modulators of the sigma-1 receptor. By following a tiered approach of primary screening, cytotoxicity assessment, and downstream pathway analysis, researchers can efficiently advance hit compounds toward lead optimization and further drug development.

References

Application Notes and Protocols for Testing 1-Oxa-8-azaspiro[4.5]decane Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxa-8-azaspiro[4.5]decane and its derivatives have been identified as potent ligands for the sigma-1 receptor (σ1R). The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating calcium signaling, neuronal plasticity, and cellular stress responses. As a promising therapeutic target, σ1R modulation has shown potential in preclinical models for a range of neurological and psychiatric disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as anxiety and depression.

These application notes provide detailed protocols for evaluating the efficacy of this compound, a putative sigma-1 receptor agonist, in established animal models relevant to its potential therapeutic indications. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.

I. Target Engagement and Mechanism of Action: The Sigma-1 Receptor

The therapeutic potential of this compound is predicated on its interaction with the sigma-1 receptor. Understanding the receptor's signaling pathway is crucial for interpreting experimental outcomes.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is an intracellular chaperone protein that, upon activation by an agonist, dissociates from its binding partner BiP (Binding immunoglobulin Protein) and translocates to modulate the activity of various downstream effectors. This includes the stabilization of ion channels and receptors, regulation of calcium homeostasis, and potentiation of neurotrophic factor signaling.

Sigma1_Pathway cluster_ER agonist This compound (σ1R Agonist) s1r_bip σ1R-BiP Complex (Inactive) agonist->s1r_bip Binds to s1r σ1R (Active) s1r_bip->s1r Dissociation bip BiP s1r_bip->bip ip3r IP3R s1r->ip3r Stabilizes nmdar NMDAR s1r->nmdar Modulates er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release mitochondria Mitochondria ca_release->mitochondria atp ATP Production mitochondria->atp neuroprotection Neuroprotection & Neuronal Plasticity atp->neuroprotection ca_influx Ca²⁺ Influx nmdar->ca_influx creb p-CREB ca_influx->creb Activates bdnf BDNF Expression creb->bdnf bdnf->neuroprotection

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

II. Animal Models for Efficacy Testing

The following section details protocols for animal models of neurodegenerative disease and anxiety, which are relevant for testing the efficacy of a sigma-1 receptor agonist like this compound.

A. Neurodegenerative Disease Models

This model is used to assess the neuroprotective effects of this compound against dopamine neuron degeneration.

Experimental Workflow:

MPTP_Workflow acclimation Acclimation (1 week) baseline Baseline Behavioral Testing (e.g., Open Field) acclimation->baseline treatment_start Treatment Initiation (this compound or Vehicle) baseline->treatment_start mptp MPTP Administration (e.g., 20-30 mg/kg, i.p.) treatment_start->mptp Pre-treatment behavioral_tests Post-lesion Behavioral Testing (e.g., Open Field, Pole Test) mptp->behavioral_tests 7-14 days post-MPTP tissue Tissue Collection (Brain) behavioral_tests->tissue analysis Neurochemical & Histological Analysis (Dopamine levels, TH staining) tissue->analysis

Caption: Workflow for the MPTP Mouse Model of Parkinson's Disease.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

  • Treatment Groups:

    • Vehicle + Saline

    • Vehicle + MPTP

    • This compound (Dose 1) + MPTP

    • This compound (Dose 2) + MPTP

  • Drug Administration:

    • This compound is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection for a pre-determined period (e.g., 7-14 days) prior to and concurrently with MPTP administration.

  • MPTP Induction:

    • Administer MPTP hydrochloride at a dose of 20-30 mg/kg (i.p.) daily for 5 consecutive days.

  • Behavioral Assessment:

    • Open Field Test: Conducted 7 days after the last MPTP injection to assess locomotor activity. Key parameters include total distance traveled and rearing frequency.

    • Pole Test: Conducted 7-10 days after the last MPTP injection to measure bradykinesia. Record the time to turn and the total time to descend the pole.

  • Endpoint Analysis:

    • At the end of the study, animals are euthanized, and brains are collected for analysis.

    • Neurochemistry: HPLC analysis of striatal dopamine and its metabolites (DOPAC, HVA).

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

Quantitative Data Summary (Hypothetical Data):

Treatment GroupTotal Distance in Open Field (cm)Time to Descend in Pole Test (s)Striatal Dopamine (% of Control)Substantia Nigra TH+ Neurons (% of Control)
Vehicle + Saline3500 ± 25010 ± 1.5100%100%
Vehicle + MPTP1800 ± 20025 ± 3.045%50%
Compound (1 mg/kg) + MPTP2500 ± 22018 ± 2.565%70%
Compound (3 mg/kg) + MPTP3100 ± 23014 ± 2.080%85%

This model is used to evaluate the effects of this compound on cognitive deficits and amyloid pathology.

Experimental Workflow:

APP_PS1_Workflow aging APP/PS1 Mice Aging (e.g., to 6 months) treatment_start Chronic Treatment Initiation (this compound or Vehicle) aging->treatment_start behavioral_tests Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) treatment_start->behavioral_tests 3-6 months treatment tissue Tissue Collection (Brain) behavioral_tests->tissue analysis Biochemical & Histological Analysis (Aβ levels, Plaque load, Biomarkers) tissue->analysis

Caption: Workflow for the APP/PS1 Mouse Model of Alzheimer's Disease.

Protocol:

  • Animals: APP/PS1 double transgenic mice and wild-type littermates (aged 6 months at the start of treatment).

  • Housing: Standard housing conditions.

  • Treatment Groups:

    • Wild-type + Vehicle

    • APP/PS1 + Vehicle

    • APP/PS1 + this compound (Dose 1)

    • APP/PS1 + this compound (Dose 2)

  • Drug Administration:

    • Chronic administration of this compound (e.g., via oral gavage or in drinking water) for 3-6 months.

  • Behavioral Assessment:

    • Morris Water Maze: To assess spatial learning and memory. Measure escape latency to find the hidden platform and time spent in the target quadrant during the probe trial.

    • Novel Object Recognition Test: To evaluate recognition memory. Calculate the discrimination index.

  • Endpoint Analysis:

    • Biochemistry: ELISA for soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

    • Immunohistochemistry: Staining for amyloid plaques (e.g., with Thioflavin S or anti-Aβ antibodies) and neuroinflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).

Quantitative Data Summary (Hypothetical Data):

Treatment GroupMorris Water Maze Escape Latency (Day 5, s)Novel Object Recognition Discrimination IndexHippocampal Aβ42 Levels (pg/mg tissue)
Wild-type + Vehicle15 ± 2.00.7 ± 0.1< 50
APP/PS1 + Vehicle45 ± 5.00.3 ± 0.11500 ± 200
APP/PS1 + Compound (1 mg/kg)30 ± 4.00.5 ± 0.11000 ± 150
APP/PS1 + Compound (3 mg/kg)20 ± 3.00.6 ± 0.1700 ± 120
B. Anxiety Model

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the exploration of the open arms.

Experimental Workflow:

EPM_Workflow acclimation Habituation to Testing Room (30-60 min) treatment Acute Drug Administration (this compound or Vehicle) acclimation->treatment epm_test Elevated Plus Maze Test (5 min duration) treatment->epm_test 30 min post-injection data_analysis Data Analysis (Time in open arms, open arm entries) epm_test->data_analysis

Caption: Workflow for the Elevated Plus Maze Test.

Protocol:

  • Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old).

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Habituate mice to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle (i.p. or s.c.) 30 minutes before testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera for later analysis.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (to assess general locomotor activity).

Quantitative Data Summary (Hypothetical Data):

Treatment GroupTime in Open Arms (s)% Open Arm EntriesTotal Arm Entries
Vehicle25 ± 520% ± 4%30 ± 5
Compound (0.5 mg/kg)45 ± 735% ± 5%32 ± 6
Compound (1.0 mg/kg)60 ± 845% ± 6%31 ± 5
Diazepam (1 mg/kg)75 ± 1055% ± 7%28 ± 4

III. Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound's efficacy in animal models of neurodegenerative diseases and anxiety. As a putative sigma-1 receptor agonist, this compound holds therapeutic promise. Rigorous and standardized testing in these models is a critical step in its development as a potential therapeutic agent. Researchers should carefully consider appropriate dosages, treatment durations, and relevant behavioral and molecular endpoints to thoroughly characterize the compound's effects.

Synthesis of 1-Oxa-8-azaspiro[4.5]decane Precursors for Radiolabeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Oxa-8-azaspiro[4.5]decane precursors intended for radiolabeling, a critical step in the development of novel radioligands for Positron Emission Tomography (PET) imaging. The described methodologies are based on established synthetic routes for creating selective ligands for targets such as the sigma-1 (σ1) receptor, which is implicated in a variety of neurological disorders and cancers.

Introduction

This compound is a privileged scaffold in medicinal chemistry due to its rigid structure, which allows for precise orientation of functional groups and can lead to high-affinity and selective binding to biological targets. Radiolabeled derivatives of this scaffold are valuable tools for in vivo imaging and pharmacokinetic studies. This protocol focuses on the synthesis of a tosylate precursor, which is amenable to nucleophilic substitution with radionuclides like Fluorine-18 ([¹⁸F]), a commonly used isotope in PET imaging.

Data Summary

The following table summarizes key quantitative data for a representative radiolabeled this compound derivative, [¹⁸F]8, as reported in the literature.[1][2]

ParameterValue
Binding Affinity (Ki) for σ1 Receptor 0.47 - 12.1 nM
Selectivity (Ki(σ2)/Ki(σ1)) 2 - 44
Radiochemical Yield (isolated) 12 - 35%
Radiochemical Purity > 99%
Molar Activity 94 - 121 GBq/μmol

Experimental Protocols

Protocol 1: Synthesis of the Tosylate Precursor for ¹⁸F-Radiolabeling

This protocol describes a general multi-step synthesis of a tosylated this compound precursor, adapted from reported methods.

Materials:

  • Commercially available starting materials (e.g., 1-bromo-2-fluoroethane, tetrahydropyran-4-carbonitrile)

  • Appropriate solvents (e.g., DMF, DCM, THF)

  • Reagents for reduction, protection, alkylation, deprotection, and tosylation (e.g., LiAlH₄, Boc anhydride, NaH, desired alkylating agent, TFA, TsCl, triethylamine)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Methodology:

  • Synthesis of the Spirocyclic Amine: The synthesis can be initiated from commercially available reagents. For instance, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane can be achieved from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.

  • N-Alkylation: The secondary amine of the spirocyclic core is alkylated. A common strategy involves the reductive amination or direct alkylation with a suitable electrophile containing a hydroxyl group that will later be tosylated.

  • Tosylation: The terminal hydroxyl group of the N-alkyl chain is converted to a tosylate, which serves as a good leaving group for the subsequent nucleophilic fluorination.

    • Dissolve the alcohol precursor in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure tosylate precursor.

Protocol 2: Automated [¹⁸F]Radiolabeling

This protocol outlines the automated synthesis of the [¹⁸F]-labeled this compound derivative via nucleophilic substitution of the tosylate precursor.

Materials:

  • Tosylate precursor

  • [¹⁸F]Fluoride (produced via a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Automated synthesis module

  • HPLC system for purification and analysis

  • Radio-TLC scanner

Methodology:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to ensure anhydrous conditions.

  • Radiolabeling Reaction:

    • The tosylate precursor (typically 1-5 mg) dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • The reaction mixture is heated at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

  • Purification:

    • The crude reaction mixture is diluted with water and purified by semi-preparative HPLC.

    • The fraction corresponding to the [¹⁸F]-labeled product is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with water to remove residual solvents.

    • The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.

  • Quality Control:

    • The radiochemical purity and identity of the final product are confirmed by analytical HPLC and radio-TLC.

    • Molar activity is determined by measuring the radioactivity and the mass of the product.

Visualizations

G Workflow for Synthesis of Tosylate Precursor A Starting Materials (e.g., Tetrahydropyran-4-carbonitrile) B Synthesis of Spirocyclic Amine (this compound) A->B Cyclization C N-Alkylation with Hydroxylated Side Chain B->C Alkylation D Tosylation of Hydroxyl Group C->D TsCl, Et3N E Tosylate Precursor D->E Purification

Caption: Synthetic scheme for the tosylate precursor.

G Workflow for Automated [¹⁸F]Radiolabeling A [¹⁸F]Fluoride Production (Cyclotron) B Trapping and Elution of [¹⁸F]Fluoride A->B C Azeotropic Drying B->C D Nucleophilic Substitution (Tosylate Precursor + [¹⁸F]Fluoride) C->D E Semi-preparative HPLC Purification D->E F Formulation E->F G [¹⁸F]-Labeled Product F->G H Quality Control (HPLC, TLC) G->H

Caption: Automated radiolabeling and purification process.

References

Application Notes and Protocols: High-Throughput Screening for Modulators of the Sigma-1 Receptor Using a 1-Oxa-8-azaspiro[4.5]decane-Based Chemical Library

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular homeostasis by modulating calcium signaling, ion channel activity, and cellular stress responses.[1] Dysregulation of S1R function has been implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, amyotrophic lateral sclerosis (ALS), as well as psychiatric conditions such as depression and anxiety.[1][2][3] This makes the S1R an attractive therapeutic target for the development of novel drugs.

High-throughput screening (HTS) is a powerful methodology for identifying novel "hit" compounds that modulate the activity of a biological target from large chemical libraries.[4] This application note describes a robust HTS campaign to identify modulators of the S1R using a hypothetical chemical library based on the privileged 1-Oxa-8-azaspiro[4.5]decane scaffold. The primary assay detailed is a competitive radioligand binding assay, a well-established and reliable method for screening large compound libraries against receptor targets.[5][6]

Rationale for Screening

Given the significant involvement of the S1R in the pathophysiology of numerous neurological diseases, the discovery of novel agonists or antagonists could lead to the development of new therapeutic agents. The this compound scaffold is a key component in known S1R ligands, making a library of its derivatives a promising starting point for identifying new and potent modulators.

Signaling Pathway

The S1R is a multifaceted protein that does not follow a classical signaling pathway. Instead, it acts as a chaperone to various client proteins, including ion channels and other receptors, thereby modulating their activity. The diagram below illustrates a simplified representation of S1R's role in cellular signaling.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca2+ IP3R->Ca_ER Releases Mito_Ca Ca2+ Ca_ER->Mito_Ca Uptake Neuroprotection Neuroprotection Mito_Ca->Neuroprotection Promotes Ligand S1R Ligand (e.g., this compound derivative) Ligand->S1R Binds to Cell_Stress Cellular Stress Cell_Stress->S1R Activates

Caption: Simplified signaling role of the Sigma-1 Receptor.

High-Throughput Screening Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay in a 384-well format, suitable for HTS. The assay measures the ability of test compounds to displace a radiolabeled S1R ligand, [³H]-(+)-pentazocine, from its binding site.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Plating Compound Plating (384-well plates) Dispensing Dispense Reagents (Membranes, [3H]-(+)-pentazocine) Compound_Plating->Dispensing Reagent_Prep Reagent Preparation (Membranes, Radioligand) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Harvesting Harvesting & Filtration Incubation->Harvesting Scintillation_Counting Scintillation Counting Harvesting->Scintillation_Counting Data_Analysis Data Analysis (IC50 determination) Scintillation_Counting->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening experimental workflow.

Materials and Reagents

  • Membrane Preparation: Guinea pig liver membranes, a rich source of S1R.[5][7]

  • Radioligand: [³H]-(+)-pentazocine.[5]

  • Non-specific Binding Control: Haloperidol.[8]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Wash Buffer: Cold Tris-HCl (50 mM, pH 7.4).

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.

  • Test Compounds: this compound library dissolved in DMSO.

  • Plates: 384-well polypropylene plates for compound storage and 384-well filter plates for harvesting.

  • Instrumentation: Liquid handler, plate shaker, cell harvester, and a microplate scintillation counter.

Experimental Procedure

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well assay plate.

    • Include wells for positive controls (no compound, for total binding) and negative controls (a known S1R ligand like haloperidol, for non-specific binding).

  • Reagent Preparation:

    • Thaw the guinea pig liver membrane preparation on ice and dilute to the desired concentration in assay buffer.

    • Prepare the [³H]-(+)-pentazocine solution in assay buffer to a final concentration of approximately 3 nM.[8]

  • Assay Execution:

    • Add the diluted membrane preparation to each well of the assay plate.

    • Add the [³H]-(+)-pentazocine solution to all wells.

    • The final assay volume should be around 50 µL.

  • Incubation:

    • Seal the plates and incubate at room temperature for 90 minutes with gentle agitation on a plate shaker.

  • Harvesting and Filtration:

    • Rapidly filter the contents of each well through a 384-well filter plate using a cell harvester.

    • Wash each well multiple times with cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filter plates to dry completely.

    • Add scintillation cocktail to each well.

    • Seal the plates and count the radioactivity in a microplate scintillation counter.

Data Presentation and Analysis

The raw data from the scintillation counter (counts per minute, CPM) will be used to determine the percent inhibition for each test compound.

  • Total Binding (TB): Average CPM from wells with no compound.

  • Non-specific Binding (NSB): Average CPM from wells with haloperidol.

  • Percent Inhibition (%) = ((TB - Compound CPM) / (TB - NSB)) * 100

Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization.

Table 1: Example HTS Data Summary

Compound IDConcentration (µM)CPM% InhibitionHit ( >50%)
OASD-00110150081.3Yes
OASD-0021075006.3No
OASD-0031080090.0Yes
...............
Control (TB)-80000-
Control (NSB)10 (Haloperidol)500100-

Hit Confirmation and Secondary Assays

Confirmed hits from the primary screen should be subjected to secondary assays to confirm their activity and determine their potency (IC₅₀).

Table 2: Example IC₅₀ Data for Confirmed Hits

Compound IDIC₅₀ (nM)
OASD-00175
OASD-00322
......

Further characterization may involve:

  • Selectivity profiling: Testing against other receptors to determine off-target effects.

  • Functional assays: Cell-based assays to determine if the compound acts as an agonist or antagonist. Examples include assays that measure changes in intracellular calcium levels or downstream reporter gene expression.

The protocol described provides a robust framework for a high-throughput screening campaign to identify novel modulators of the sigma-1 receptor from a this compound-based chemical library. The identification of potent and selective S1R ligands could provide valuable tool compounds for further research and starting points for the development of new therapeutics for a range of debilitating neurological and psychiatric disorders.

References

Application Notes and Protocols: Development of Therapeutic Agents from 1-Oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of therapeutic agents derived from the 1-Oxa-8-azaspiro[4.5]decane scaffold. This chemical moiety has shown significant promise in the generation of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The primary focus of this document is on the development of muscarinic M1 receptor agonists and sigma-1 (σ1) receptor modulators, for which this scaffold has demonstrated considerable therapeutic potential.

Therapeutic Targets and Applications

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily targeting CNS disorders. The key biological targets identified to date include:

  • Muscarinic M1 Acetylcholine Receptors (mAChRs): As agonists, these compounds have shown potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] M1 receptor activation is linked to improved learning and memory.

  • Sigma-1 (σ1) Receptors: Derivatives have been developed as high-affinity ligands for σ1 receptors, which are implicated in a variety of neurological conditions, including neurodegenerative diseases, pain, and psychiatric disorders.[3][4] These compounds are also being explored as potential PET imaging agents for σ1 receptors in the brain and tumors.[3][5]

  • Delta (δ) Opioid Receptors: Certain triazaspiro[4.5]decane derivatives have been identified as novel δ-opioid receptor-selective agonists, suggesting potential applications in pain management with a potentially improved side-effect profile compared to traditional opioids.[6]

  • Adrenergic Receptors: Some earlier derivatives have been explored for their antihypertensive activity through antagonism of α-adrenergic receptors.[5]

Data Presentation: Quantitative Analysis of Lead Compounds

The following tables summarize the in vitro binding affinities and in vivo efficacy of representative this compound derivatives for their primary targets.

Table 1: Muscarinic M1 Receptor Agonist Activity

CompoundTargetAssay TypeKi (nM)IC50 (nM)In Vivo Efficacy (Dose)Reference
YM796Muscarinic M1[3H]Pirenzepine BindingµM range-Reverses cognitive impairment in rats (0.031 mg/kg, p.o.)[1]
YM954Muscarinic M1[3H]Pirenzepine BindingµM range-Reverses cognitive impairment in rats (0.016 mg/kg, p.o.)[1]
6aMuscarinic M1/M2Receptor BindingHigh Affinity-Antiamnesic activity (0.1 mg/kg, s.c.)[2]

Table 2: Sigma-1 Receptor Ligand Affinity

CompoundTargetAssay TypeKi (nM)Selectivity (σ2/σ1)ApplicationReference
Compound 8Sigma-1Radioligand Binding0.47 - 12.12 - 44Potential PET Imaging Agent[3]
[18F]8Sigma-1Radioligand Binding--PET Imaging Agent[3]
5aSigma-1Radioligand Binding5.4 ± 0.430-fold vs σ2Potential Tumor Imaging Agent
DASBSERTRadioligand BindingHigh AffinityHighPET Imaging of SERT[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A general synthetic route for this compound derivatives targeting sigma-1 receptors involves a multi-step process. A convenient synthesis of the core 8-oxa-2-azaspiro[4.5]decane can be achieved from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. For more complex derivatives, such as those targeting muscarinic receptors, a Michael addition reaction of hydroxyurea or methylhydrazine to α,β-unsaturated esters followed by a cyclization reaction can be employed.[2] The synthesis of radiolabeled compounds, for example [18F] labeled derivatives for PET imaging, is typically achieved through nucleophilic 18F-substitution of a corresponding tosylate precursor.[3]

Muscarinic M1 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the muscarinic M1 receptor.

Materials:

  • [3H]Pirenzepine (radioligand)

  • Rat cerebral cortical membranes (source of M1 receptors)

  • Test compounds (this compound derivatives)

  • Atropine (non-selective muscarinic antagonist for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare cerebral cortical membranes from rats.

  • In a series of tubes, add a fixed concentration of [3H]Pirenzepine (e.g., 1-2 nM).

  • Add increasing concentrations of the test compound to different tubes.

  • For determining non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a set of tubes.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]Pirenzepine binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay

Objective: To assess the functional agonist activity of test compounds at M1 muscarinic receptors by measuring the accumulation of inositol phosphates.

Materials:

  • Rat hippocampal slices or cultured cells expressing M1 receptors

  • [3H]myo-inositol

  • Krebs-Henseleit buffer

  • LiCl

  • Test compounds

  • Perchloric acid

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail and counter

Protocol:

  • Label hippocampal slices or cultured cells by incubating them with [3H]myo-inositol in Krebs-Henseleit buffer.

  • Wash the labeled tissues/cells to remove excess unincorporated [3H]myo-inositol.

  • Pre-incubate the tissues/cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Add the test compound at various concentrations and incubate for a specific period (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold perchloric acid to precipitate proteins.

  • Centrifuge the samples and collect the supernatant.

  • Neutralize the supernatant and apply it to a Dowex AG1-X8 anion-exchange column.

  • Wash the column to remove free inositol.

  • Elute the total inositol phosphates with a high concentration of formic acid.

  • Measure the radioactivity of the eluate using a liquid scintillation counter.

  • Determine the EC50 value (concentration of the test compound that produces 50% of the maximal response) from the dose-response curve.

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the sigma-1 receptor.

Materials:

  • --INVALID-LINK---Pentazocine or [3H]DTG (radioligands)

  • Guinea pig brain membranes or other tissue homogenates expressing sigma-1 receptors

  • Test compounds

  • Haloperidol (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Prepare membrane homogenates from guinea pig brain or another suitable tissue.

  • In a series of tubes, add a fixed concentration of the radioligand (e.g., --INVALID-LINK---Pentazocine).

  • Add increasing concentrations of the test compound.

  • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Add the membrane preparation to start the binding reaction.

  • Incubate the mixture at 37°C for a specified time (e.g., 90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific binding).

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding and determine IC50 and Ki values as described in the muscarinic receptor binding assay protocol.

Passive Avoidance Task in Rats

Objective: To evaluate the in vivo efficacy of M1 agonists in reversing cognitive deficits.

Apparatus:

  • A two-compartment passive avoidance apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acquisition Trial:

    • Place a rat in the light compartment of the apparatus.

    • After a brief habituation period, the door to the dark compartment is opened.

    • When the rat enters the dark compartment (which they tend to do as they are nocturnal), the door is closed, and a mild, brief foot shock is delivered through the grid floor.

    • The latency to enter the dark compartment is recorded.

  • Induction of Amnesia (e.g., with Scopolamine):

    • Administer an amnesic agent like scopolamine (a muscarinic antagonist) to a group of animals before the acquisition trial to induce a cognitive deficit.

  • Drug Administration:

    • Administer the test compound (this compound derivative) orally or via another appropriate route at various doses before the acquisition or retention trial.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the rat back in the light compartment.

    • Open the door to the dark compartment and measure the latency for the rat to enter the dark chamber (step-through latency).

    • A longer step-through latency in the retention trial compared to the acquisition trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark chamber.

  • Data Analysis:

    • Compare the step-through latencies between different treatment groups (e.g., vehicle, scopolamine only, scopolamine + test compound).

    • A significant increase in step-through latency in the group treated with the test compound compared to the scopolamine-only group indicates that the compound has reversed the cognitive deficit.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of this compound derivatives.

M1_Muscarinic_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Downstream\nCellular Responses Downstream Cellular Responses PKC->Downstream\nCellular Responses Phosphorylates Ca Ca²⁺ Ca->PKC Activates IP3R->Ca Releases ACh Acetylcholine / M1 Agonist ACh->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Sigma1_Receptor_Signaling_Pathway cluster_er_mam ER-Mitochondria Associated Membrane (MAM) cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane Sigma1R_BiP σ1R - BiP Complex Sigma1R σ1 Receptor Sigma1R_BiP->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca²⁺ Signaling IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1R->IonChannels Modulates Activity GPCRs GPCRs Sigma1R->GPCRs Modulates Signaling Ca²⁺ Homeostasis Ca²⁺ Homeostasis IP3R->Ca²⁺ Homeostasis Regulates Neuronal Excitability Neuronal Excitability IonChannels->Neuronal Excitability Regulates Downstream Signaling Downstream Signaling GPCRs->Downstream Signaling Initiates Ligand σ1R Ligand Ligand->Sigma1R_BiP Induces Dissociation CellularStress Cellular Stress CellularStress->Sigma1R_BiP Induces Dissociation

Caption: Sigma-1 Receptor Signaling Overview.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives BindingAssay Receptor Binding Assays (M1, σ1, etc.) Synthesis->BindingAssay Screen Compounds FunctionalAssay Functional Assays (e.g., PI Hydrolysis) BindingAssay->FunctionalAssay Characterize Hits PK_Studies Pharmacokinetic Studies FunctionalAssay->PK_Studies Select Leads SAR Structure-Activity Relationship (SAR) Studies FunctionalAssay->SAR Inform SAR EfficacyModels Animal Models of Disease (e.g., Passive Avoidance) PK_Studies->EfficacyModels Tox_Studies Toxicology Studies EfficacyModels->Tox_Studies Evaluate Safety LeadOpt Lead Optimization EfficacyModels->LeadOpt Identify Candidate Tox_Studies->LeadOpt SAR->Synthesis Design New Analogs

Caption: Drug Discovery Workflow.

References

Troubleshooting & Optimization

Technical Support Center: [18F] Radiolabeling of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the [18F] radiolabeling of spirocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter during the [18F] radiolabeling of spirocyclic compounds, particularly when using spirocyclic iodonium ylide (SCIDY) precursors.

Q1: I am observing a low radiochemical yield (RCY) in the [18F]fluorination of my spirocyclic precursor. What are the potential causes and how can I improve it?

A1: Low radiochemical yield is a common issue that can stem from several factors, including suboptimal reaction conditions, precursor instability, and inefficient purification. Here’s a systematic approach to troubleshoot this problem:

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The efficiency of the [18F]fluorination reaction is highly sensitive to temperature, time, solvent, and the amount of precursor.

    • Temperature: Both insufficient and excessive heat can be detrimental. For many SCIDY precursors, a reaction temperature of around 80°C provides a good balance between reaction rate and precursor stability. However, some systems may require temperatures up to 120°C for optimal conversion.[1] It is crucial to optimize the temperature for your specific substrate.

    • Reaction Time: Monitor the reaction over time. The formation of the desired product may be rapid, with decomposition occurring with prolonged heating.[1] An optimal reaction time, often between 5 to 20 minutes, should be determined empirically.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used to enhance the nucleophilicity of [18F]fluoride.[2]

    • Precursor Amount: Increasing the amount of the spirocyclic precursor can sometimes improve the radiochemical conversion. However, an excess of precursor can complicate the purification process and may not always lead to a higher isolated yield.

  • Precursor Instability: Spirocyclic iodonium ylide (SCIDY) precursors are generally stable crystalline materials; however, their stability can be compromised under certain conditions.[3]

    • Storage: Ensure your precursor is stored under appropriate conditions (e.g., cool, dry, and protected from light) to prevent degradation.

    • Reaction Conditions: Harsh basic conditions can lead to precursor decomposition. The use of a milder base, such as tetraethylammonium bicarbonate (TEAB), can sometimes be beneficial.[1]

  • Inefficient [18F]Fluoride Activation: The reactivity of the [18F]fluoride ion is crucial for the nucleophilic substitution.

    • Azeotropic Drying: Ensure the [18F]fluoride is adequately dried, as water can significantly reduce its nucleophilicity.[2] Azeotropic distillation with acetonitrile is a standard procedure.

    • Phase Transfer Catalyst: The use of a phase transfer catalyst like Kryptofix 2.2.2. (K222) in combination with a potassium salt (e.g., K2CO3) is essential to sequester the potassium ion and enhance the availability of the "naked" fluoride ion.

Summary of Optimized Conditions for [18F]FPEB Synthesis using a Spirocyclic Iodonium Ylide Precursor [1][4]

ParameterOptimized ConditionRadiochemical Yield (non-decay corrected)
Precursor Amount4 mg15 - 25%
SolventDMF-
Temperature80 °C-
Reaction Time5 minutes-
BaseNEt4F-

Experimental Protocol: Optimization of Reaction Temperature

  • Prepare multiple reaction vials each containing the spirocyclic precursor (e.g., 2-4 mg) and the base/phase transfer catalyst system (e.g., K2CO3/K222 or NEt4F) in the chosen solvent (e.g., 400 µL DMF).

  • Add the dried [18F]fluoride to each vial.

  • Heat the vials at a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C) for a fixed time (e.g., 10 minutes).

  • Quench the reactions and analyze the radiochemical conversion (RCC) of each reaction mixture using radio-TLC or radio-HPLC.

  • Identify the temperature that provides the highest RCC for the desired product while minimizing the formation of byproducts.

Troubleshooting Workflow for Low RCY

low_rcy_troubleshooting start Low Radiochemical Yield (RCY) check_conditions Verify Reaction Conditions (Temp, Time, Solvent, Precursor Amount) start->check_conditions optimize_conditions Systematically Optimize Conditions (e.g., Temperature Gradient) check_conditions->optimize_conditions Suboptimal check_precursor Assess Precursor Stability (Storage, Handling) check_conditions->check_precursor Optimal end_ok RCY Improved optimize_conditions->end_ok new_precursor Synthesize/Order Fresh Precursor check_precursor->new_precursor Degraded check_fluoride Evaluate [18F]Fluoride Activation (Drying, PTC) check_precursor->check_fluoride Stable new_precursor->end_ok optimize_drying Optimize Azeotropic Drying check_fluoride->optimize_drying Inefficient end_nok RCY Still Low (Consult Literature for Alternative Methods) check_fluoride->end_nok Efficient optimize_drying->end_ok

Caption: Troubleshooting workflow for low radiochemical yield.
Q2: My spirocyclic precursor appears to be unstable during the radiolabeling reaction, leading to multiple radioactive byproducts. What can I do to minimize decomposition?

A2: Precursor stability is a critical factor, especially for complex spirocyclic molecules which may possess strained ring systems or sensitive functional groups. The use of spirocyclic iodonium ylides (SCIDY) has been shown to improve precursor stability compared to other hypervalent iodine precursors.[3]

Strategies to Enhance Precursor Stability:

  • Milder Reaction Conditions:

    • Lower Temperature: As mentioned previously, reducing the reaction temperature can significantly decrease the rate of decomposition.

    • Shorter Reaction Time: Minimizing the exposure of the precursor to high temperatures is crucial.

    • Milder Base: Strong bases can promote side reactions. Using a weaker base like tetraethylammonium bicarbonate (TEAB) or even performing the reaction under neutral conditions if possible, can be beneficial.

  • Structural Modification of the Precursor:

    • The stability of SCIDY precursors can be influenced by the spirocyclic auxiliary. For instance, adamantyl-based SCIDY precursors have demonstrated enhanced stability and reactivity, enabling the efficient radiofluorination of sterically hindered and electron-rich arenes.[5] If you are designing your own precursors, consider exploring different spirocyclic backbones.

  • Radical Scavengers: In some radiofluorination reactions, radical pathways can contribute to precursor decomposition. The addition of a radical scavenger like 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) might help to suppress these unwanted side reactions.

Logical Relationship for Precursor Stability

precursor_stability precursor_instability Precursor Instability Observed (Multiple Byproducts) milder_conditions Employ Milder Reaction Conditions (Lower Temp, Shorter Time, Weaker Base) precursor_instability->milder_conditions structural_modification Consider Precursor Structural Modification (e.g., Adamantyl SCIDY) precursor_instability->structural_modification radical_scavenger Add Radical Scavenger (e.g., TEMPO) precursor_instability->radical_scavenger stable_labeling Achieve Stable Labeling milder_conditions->stable_labeling structural_modification->stable_labeling radical_scavenger->stable_labeling

Caption: Strategies to address precursor instability.
Q3: I am struggling with the purification of my [18F]-labeled spirocyclic compound. The product co-elutes with the precursor or other impurities during HPLC.

A3: Purification is a critical step to ensure the final product is suitable for in vivo applications. The structural similarity between the radiolabeled product and the precursor, especially with spirocyclic compounds that have a large, rigid scaffold, can make separation challenging.

Purification Troubleshooting Strategies:

  • Optimize HPLC Conditions:

    • Mobile Phase Gradient: A shallow gradient can improve the resolution between closely eluting peaks. Experiment with different gradient profiles.

    • Solvent System: Changing the organic modifier (e.g., from acetonitrile to methanol) or the aqueous phase (e.g., adjusting pH, adding ion-pairing reagents) can alter the selectivity of the separation.

    • Column Chemistry: If a standard C18 column does not provide adequate separation, consider trying a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a polar-embedded phase) that can offer different retention mechanisms.

  • Solid-Phase Extraction (SPE): SPE can be a powerful tool for sample cleanup before or after HPLC.

    • Pre-HPLC Cleanup: Use an appropriate SPE cartridge to remove bulk impurities from the crude reaction mixture, which can improve the performance and lifetime of the HPLC column.

    • Post-HPLC Formulation: SPE is commonly used to exchange the HPLC solvent for a biocompatible formulation buffer.

  • Precursor Design for Easier Separation: When designing the synthesis of the precursor, consider introducing a functional group that significantly alters its polarity compared to the final radiolabeled product. This can greatly simplify the purification process.

Experimental Protocol: HPLC Method Development for Spirocyclic Compound Purification

  • Initial Scouting: Start with a standard reversed-phase C18 column and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 15 minutes).

  • Solvent Screening: If co-elution occurs, replace acetonitrile with methanol and repeat the gradient. Observe any changes in selectivity.

  • pH Adjustment: Analyze the pKa of your compound and precursor. Adjusting the pH of the aqueous mobile phase (e.g., using ammonium formate or phosphate buffers) can change the ionization state of the molecules and improve separation.

  • Alternative Stationary Phases: If resolution is still poor, test columns with different selectivities as described above.

  • Gradient Optimization: Once a suitable solvent system and column are identified, fine-tune the gradient slope around the elution time of your compounds of interest to maximize resolution.

General Workflow for Purification

purification_workflow crude_product Crude Radiolabeled Product spe_cleanup Optional: SPE Cleanup crude_product->spe_cleanup hplc_purification Semi-Preparative HPLC crude_product->hplc_purification spe_cleanup->hplc_purification fraction_collection Collect Product Fraction hplc_purification->fraction_collection solvent_evaporation Evaporate HPLC Solvents fraction_collection->solvent_evaporation spe_formulation SPE for Formulation solvent_evaporation->spe_formulation final_product Pure [18F]-Spirocyclic Compound in Biocompatible Buffer spe_formulation->final_product

Caption: A typical workflow for the purification of [18F]-labeled compounds.
Q4: I am observing the formation of a regioisomeric byproduct during the [18F]fluorination of my spirocyclic compound. How can I improve the regioselectivity?

A4: The formation of regioisomers can be a concern, particularly with complex aromatic spirocyclic systems. However, the use of spirocyclic iodonium ylide (SCIDY) precursors is known to provide excellent regioselectivity for the introduction of [18F]fluoride into non-activated aromatic rings.[6]

Factors Influencing Regioselectivity:

  • Precursor Design: The inherent structure of the SCIDY precursor directs the regioselective reductive elimination of the [18F]fluoroarene.[5] The spirocyclic auxiliary plays a key role in ensuring high regioselectivity. If you are observing regioisomers, it is important to confirm the structure and purity of your precursor.

  • Reaction Mechanism: While the intended mechanism with SCIDY precursors is highly regioselective, alternative reaction pathways, although less common, could potentially lead to isomeric products under certain conditions.

Troubleshooting Regioisomer Formation:

  • Confirm Precursor Identity and Purity: Use analytical techniques such as NMR and mass spectrometry to verify the structure and purity of your spirocyclic precursor. An isomeric impurity in the precursor will lead to an isomeric radiolabeled product.

  • Re-evaluate Reaction Conditions: While SCIDY methodology is robust, extreme temperatures or highly basic conditions could potentially promote side reactions. Re-optimizing the reaction conditions as described in Q1 may help to suppress the formation of the undesired regioisomer.

  • Consult Mechanistic Studies: Reviewing mechanistic studies on the radiofluorination of iodonium ylides can provide insights into potential competing reaction pathways and how to avoid them.[5] For example, modeling studies have shown that the desired reductive elimination is strongly favored.[5]

If regioisomer formation persists despite these efforts, a re-design of the precursor might be necessary to further enhance the desired regioselectivity.

References

Technical Support Center: Reducing Non-Specific Binding of 1-Oxa-8-azaspiro[4.5]decane Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Oxa-8-azaspiro[4.5]decane radioligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to non-specific binding (NSB) in your experiments.

Troubleshooting Guide: High Non-Specific Binding

Observation Potential Cause Recommended Solution
High background signal across the entire assay plate or tissue section. Radioligand properties: High lipophilicity of the this compound scaffold can lead to binding to hydrophobic surfaces of assay plates, filters, and cellular membranes.- Optimize Buffer Composition: Add a non-ionic detergent like Tween-20 (0.01-0.1%) or a protein blocker such as Bovine Serum Albumin (BSA) (0.1-1%) to the binding and wash buffers. - Increase Salt Concentration: Modestly increasing the ionic strength of the buffer with NaCl can sometimes reduce non-specific electrostatic interactions. - Consider a Different Radioligand: If available, a more hydrophilic analog of your this compound radioligand may exhibit lower NSB.
High signal in "no receptor" control wells (e.g., mock-transfected cells or tissue known not to express the target). Binding to non-target molecules or surfaces: The radioligand may be binding to other proteins, lipids, or plasticware.- Pre-treat Plates/Filters: Pre-soaking assay plates and filters with a solution of polyethyleneimine (PEI) (e.g., 0.3-0.5%) can reduce binding to plastic and glass fiber surfaces. - Evaluate Filter Material: Test different types of filter mats (e.g., GF/B vs. GF/C) as some may exhibit lower NSB with your specific radioligand.
Non-specific binding is a high percentage of total binding, even with a blocking agent. Suboptimal assay conditions: Incubation time, temperature, or radioligand concentration may be contributing to high NSB.- Optimize Incubation Time: Reduce the incubation time to the minimum required to reach equilibrium for specific binding. Longer incubations can increase NSB. - Adjust Incubation Temperature: Lowering the incubation temperature (e.g., from 37°C to room temperature or 4°C) can sometimes decrease NSB. - Optimize Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust specific signal (ideally at or below the Kd).
Difficulty displacing the radioligand with a known high-affinity unlabeled ligand. Issues with the unlabeled ligand or receptor preparation: The unlabeled ligand may have poor solubility or the receptor preparation may be compromised.- Check Unlabeled Ligand Solubility: Ensure the unlabeled ligand is fully dissolved in the assay buffer. Consider using a small amount of a co-solvent like DMSO if necessary, but be mindful of its potential effects on the assay. - Assess Membrane Preparation Quality: Poor quality membrane preparations with denatured proteins can lead to increased NSB. Ensure proper homogenization and storage of membrane fractions.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable level of non-specific binding for this compound radioligand binding assays?

A1: While there is no universal value, a general guideline is that non-specific binding should ideally be less than 20% of the total binding. If NSB exceeds 50% of the total binding, it can be very difficult to obtain reliable and reproducible data.

Q2: I'm observing high variability in my non-specific binding wells. What could be the cause?

A2: High variability in NSB can be due to several factors, including inconsistent washing steps, improper mixing of reagents, or issues with the membrane preparation. Ensure that your washing procedure is rapid and consistent for all wells. Thoroughly mix all solutions before adding them to the assay plate. If using intact cells, be aware that they can be more prone to variability than isolated membranes.[1]

Q3: Can the choice of buffer pH influence non-specific binding of my this compound radioligand?

A3: Yes, the pH of the assay buffer can significantly impact the charge of your radioligand and the biological target, thereby affecting non-specific electrostatic interactions. It is recommended to perform initial experiments to determine the optimal pH for maximizing the specific binding signal while minimizing NSB.

Q4: I am having solubility issues with my this compound derivative. How can I address this without affecting the binding?

A4: Solubility can be a challenge with lipophilic compounds. You can try dissolving the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting it in the assay buffer. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%) as it can disrupt membrane integrity and protein structure. Always run a solvent control to assess its effect on the assay.

Quantitative Data Summary

The following tables summarize binding affinity data for representative this compound derivatives for key central nervous system targets. Note that binding affinities can vary depending on the specific derivative, radiolabel, and experimental conditions.

Table 1: Binding Affinities (Ki) of this compound Derivatives for Sigma-1 Receptors

Compound IDKi (σ1) (nM)Selectivity (Ki σ2 / Ki σ1)Reference
Compound 8 0.4744[1]
Derivative A 5.4 ± 0.430[2]
Derivative B 12.12[1]

Table 2: Representative Binding Data for Related Ligands at Dopamine D2 and Serotonin 5-HT2A Receptors

Data for direct this compound analogs for these receptors is limited in the public domain. The following data for related spirocyclic compounds and standard reference ligands are provided for context.

RadioligandReceptorKd (nM)Bmax (fmol/mg protein)Tissue/Cell SourceReference
[3H]Ketanserin 5-HT2A2.0393Rat Frontal Cortex
[11C]Raclopride D23.4 - 4.712 - 17 pmol/cm³Human Putamen (in vivo)[3]
--INVALID-LINK---Pentazocine Sigma-11.36 ± 0.04967 ± 11Mouse Lung Membranes[4]

Key Experimental Protocols

Below are detailed methodologies for common experiments used to characterize the binding of this compound radioligands.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to a target receptor.

Materials:

  • Membrane Preparation: Homogenized tissue or cells expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT2A, or Sigma-1).

  • Radioligand: A this compound derivative or other suitable radioligand at a fixed concentration (typically at or below its Kd).

  • Unlabeled Test Compound: A dilution series of the compound of interest.

  • Unlabeled Reference Compound: A high concentration of a known ligand to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Plates

  • Glass Fiber Filters (pre-soaked in 0.3-0.5% PEI)

  • Filtration Manifold (Cell Harvester)

  • Scintillation Vials and Cocktail

  • Liquid Scintillation Counter

Procedure:

  • Prepare Reagents: Thaw membrane preparation and resuspend in assay buffer. Prepare dilutions of the radioligand, unlabeled test compound, and reference compound.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding: Assay buffer, radioligand, high concentration of reference compound, and membrane preparation.

    • Competition: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_D2 Dopamine D2 Receptor cluster_5HT2A Serotonin 5-HT2A Receptor cluster_Sigma1 Sigma-1 Receptor D2_Receptor D2 Receptor Gi_protein Gi/o Protein D2_Receptor->Gi_protein Dopamine AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 Protein HT2A_Receptor->Gq_protein Serotonin PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Sigma1_Receptor Sigma-1 Receptor (ER) BiP BiP/GRP78 Sigma1_Receptor->BiP Dissociates upon ligand binding Ion_Channels Ion Channels (e.g., K+, Ca²⁺) Sigma1_Receptor->Ion_Channels Modulates Signaling_Proteins Other Signaling Proteins Sigma1_Receptor->Signaling_Proteins Interacts with

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand +/- Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50/Ki Determination) Counting->Data_Analysis

Troubleshooting Logic

Troubleshooting_Logic Start High Non-Specific Binding Observed Check_Controls Are 'no receptor' controls high? Start->Check_Controls Pretreat_Plates Action: Pre-treat plates/filters with PEI Check_Controls->Pretreat_Plates Yes Check_Buffer Is NSB still high? Check_Controls->Check_Buffer No Pretreat_Plates->Check_Buffer Add_Blockers Action: Add BSA or Tween-20 to buffer Check_Buffer->Add_Blockers Yes End NSB Reduced Check_Buffer->End No Optimize_Conditions Action: Optimize incubation time/temperature and radioligand concentration Add_Blockers->Optimize_Conditions Optimize_Conditions->End

References

Technical Support Center: Overcoming Poor Solubility of 1-Oxa-8-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1-Oxa-8-azaspiro[4.5]decane analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows very low aqueous solubility. Is this expected?

A1: Yes, it is not uncommon for complex heterocyclic compounds like this compound analogs to exhibit poor aqueous solubility. The rigid, three-dimensional spirocyclic structure, while often beneficial for target binding and metabolic stability, can contribute to strong crystal lattice energy, which in turn leads to low solubility.[1][2][3]

Q2: What are the primary strategies to improve the solubility of these spirocyclic compounds?

A2: Several established techniques can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), including:

  • Salt Formation: If your analog has ionizable groups (e.g., the azaspiro nitrogen), forming a salt can significantly increase aqueous solubility.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline API into an amorphous form by dispersing it in a polymer matrix can lead to a higher energy state and improved solubility.[4][5][6] Common methods for preparing ASDs include spray drying and hot-melt extrusion.

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its apparent solubility.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can improve solubilization and absorption.[7]

Q3: How do I choose the most suitable solubility enhancement technique for my specific analog?

A3: The choice of technique depends on the physicochemical properties of your specific this compound analog, the desired dosage form, and the stage of development. A decision-making workflow can help guide your selection (see Experimental Workflows section below). Key factors to consider include the compound's melting point, pKa, logP, and thermal stability.

Q4: Can improving solubility negatively impact other properties of my compound?

A4: It is possible. For instance, creating an amorphous form can sometimes lead to chemical instability if not properly stabilized. Salt formation might introduce hygroscopicity issues. It is crucial to evaluate the overall physicochemical profile of the formulated compound, not just its solubility.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Compound precipitates out of solution during in vitro assays. The concentration used exceeds the thermodynamic solubility in the assay buffer.1. Determine the kinetic and thermodynamic solubility in the specific assay buffer. 2. Consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not interfere with the assay. 3. Prepare a formulation, such as a cyclodextrin complex or an amorphous solid dispersion, to increase the apparent solubility.
Low and variable oral bioavailability in animal studies despite good in vitro potency. Poor aqueous solubility is limiting dissolution and absorption in the gastrointestinal tract.1. Formulate the compound using a solubility-enhancing technology. A case study on the spirocyclic compound S-892216 showed that both an oral solution and an amorphous solid dispersion significantly improved oral bioavailability.[8] 2. Evaluate the compound's solubility in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo dissolution.[1][9][10][11][12]
Amorphous Solid Dispersion (ASD) is not stable and recrystallizes over time. 1. The drug loading in the polymer is too high. 2. The chosen polymer is not optimal for stabilizing the amorphous form of the compound. 3. Improper storage conditions (high temperature or humidity).1. Screen different polymers and drug-to-polymer ratios to find a stable formulation. 2. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to identify a robust formulation. 3. Ensure proper storage in a desiccated and temperature-controlled environment.
Salt formation did not significantly improve solubility. 1. The compound has a very high logP, making the salt still poorly soluble. 2. The pKa of the ionizable group is not suitable for salt formation with the chosen counterion.1. Consider forming a salt with a different counterion. 2. Explore other solubility enhancement techniques, as salt formation may not be sufficient for highly lipophilic compounds.

Quantitative Data on Solubility Enhancement

The following table provides illustrative data on the potential solubility improvements that can be achieved for a hypothetical this compound analog using various formulation strategies. Note: This data is for exemplary purposes and actual results will vary depending on the specific compound.

Formulation Solubility in Water (µg/mL) Solubility in FaSSIF (µg/mL) Fold Increase in Aqueous Solubility
Crystalline API1.55.2-
Micronized API5.815.4~4x
Nanosuspension25.378.1~17x
Salt Form (e.g., HCl)150.7450.2~100x
1:2 Complex with HP-β-CD320.1950.6~213x
20% Drug Load ASD in PVP-VA850.5>2000~567x

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol is based on a general procedure for preparing ASDs and is similar to the method used for the spirocyclic compound S-892216.[8]

1. Materials and Equipment:

  • This compound analog

  • Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA), HPMC-AS)

  • Solvent (e.g., acetone, methanol, or a mixture thereof)

  • Spray dryer with a two-fluid nozzle

  • Vacuum oven

2. Procedure:

  • Dissolve the this compound analog and the chosen polymer in the selected solvent to create a solution with a specific drug-to-polymer ratio (e.g., 1:4 w/w). A typical solid content in the solution is 5-10% (w/v).

  • Set the spray dryer parameters. These will need to be optimized for your specific setup and formulation, but typical starting points are:

    • Inlet temperature: 80-120°C

    • Atomizing gas flow rate: To achieve a fine mist

    • Feed rate: Adjusted to maintain the desired outlet temperature

    • Outlet temperature: 40-60°C

  • Pump the solution through the nozzle of the spray dryer. The solvent rapidly evaporates, leaving behind a fine powder of the drug dispersed in the polymer.

  • Collect the resulting powder from the cyclone.

  • To remove any residual solvent, dry the collected powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD (e.g., 40°C) for 24-48 hours.

  • Characterize the resulting ASD for its amorphous nature (using techniques like PXRD and DSC), purity (by HPLC), and dissolution properties.

Protocol 2: Preparation of a Cyclodextrin Complex by Lyophilization

1. Materials and Equipment:

  • This compound analog

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze dryer (lyophilizer)

2. Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v).

  • Add an excess amount of the this compound analog to the HP-β-CD solution.

  • Stir the suspension at room temperature for 48-72 hours to allow for complex formation and equilibration.

  • After stirring, filter the suspension through a 0.22 µm filter to remove the undissolved compound.

  • Freeze the resulting clear solution at a low temperature (e.g., -80°C) until it is completely solid.

  • Lyophilize the frozen solution under vacuum until all the water has been removed, resulting in a fluffy, white powder of the drug-cyclodextrin complex.

  • Characterize the complex for drug content (by UV-Vis or HPLC after dissolving in a suitable solvent), complex formation (by DSC, FTIR, or NMR), and enhanced solubility.

Visualizations

Experimental and Logical Workflows

Caption: Decision tree for selecting a solubility enhancement strategy.

Signaling Pathways (Illustrative)

As the specific signaling pathway is dependent on the therapeutic target of the this compound analog, the following is a generic representation of a kinase inhibitor signaling pathway for illustrative purposes.

signaling_pathway Illustrative Kinase Inhibitor Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates ligand Growth Factor ligand->receptor raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription Gene Transcription (Proliferation, Survival) erk->transcription Promotes inhibitor This compound Analog (Inhibitor) inhibitor->raf Inhibits

Caption: Example signaling pathway for a kinase inhibitor.

References

Technical Support Center: Minimizing Off-Target Effects of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1-Oxa-8-azaspiro[4.5]decane derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target profiles of this compound derivatives?

A1: this compound derivatives are primarily designed as high-affinity ligands for the sigma-1 (σ1) receptor.[1] Their rigid, spirocyclic structure can contribute to enhanced target binding and metabolic stability.[2] However, like any small molecule, off-target interactions are possible. The most commonly observed off-target activity is binding to the sigma-2 (σ2) receptor, though many derivatives maintain moderate to good selectivity.[1] Cross-reactivity with other central nervous system (CNS) receptors, such as adrenergic and muscarinic acetylcholine receptors, has been noted for some sigma receptor ligands.[3] Additionally, certain structurally related sigma receptor modulators have been found to interact with ion channels, such as the Kv2.1 potassium channel.[4]

Q2: I'm observing a cellular phenotype that is inconsistent with known sigma-1 receptor signaling. Could this be an off-target effect?

A2: Yes, an unexpected phenotype is a common indicator of potential off-target activity. Sigma-1 receptors are intracellular chaperones at the mitochondria-associated ER membrane and are known to modulate a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[5][6] If your observed cellular response does not align with the established downstream effects of sigma-1 receptor modulation, it is crucial to consider and investigate potential off-target interactions.

Q3: What initial steps can I take to troubleshoot suspected off-target effects?

A3: A systematic approach is recommended. Start by performing a dose-response analysis for your observed phenotype and compare it to the on-target potency (e.g., Ki or IC50 for sigma-1 receptor binding). A significant discrepancy between the potency for the on-target and the observed phenotype may suggest an off-target effect. Additionally, using a structurally distinct sigma-1 receptor ligand as a control can help differentiate between on-target and off-target pharmacology. If a different chemical scaffold targeting the sigma-1 receptor does not reproduce the phenotype, this strengthens the evidence for an off-target effect of your this compound derivative.

Q4: What are the recommended strategies for comprehensively profiling the off-target interactions of my compound?

A4: A multi-tiered strategy is most effective. This typically begins with in silico predictions to identify potential off-target liabilities based on the compound's structure.[7][8] This is followed by in vitro screening against a broad panel of receptors, enzymes, and ion channels. Commercial services offer comprehensive off-target profiling panels that can provide a broad overview of a compound's selectivity. For more focused investigations based on initial findings or predictions, specific assays such as radioligand binding assays for G-protein coupled receptors (GPCRs) or electrophysiological recordings for ion channels should be employed.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular or Autonomic Effects in Cellular or Animal Models

  • Possible Cause: Off-target activity at adrenergic or muscarinic receptors.[3]

  • Troubleshooting Steps:

    • Receptor Binding Assays: Screen the compound against a panel of adrenergic (e.g., α1A, α2A, β1, β2) and muscarinic (e.g., M1-M5) receptors to determine binding affinities (Ki values).

    • Functional Assays: If significant binding is observed, perform functional assays (e.g., calcium flux, cAMP accumulation) to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified off-target receptor.

    • Competitive Antagonism: In your primary experimental model, co-administer your compound with known selective antagonists for the suspected off-target receptor to see if the unexpected phenotype is reversed.

Issue 2: Altered Neuronal Excitability or Unexpected Electrophysiological Readouts

  • Possible Cause: Off-target modulation of ion channels, such as voltage-gated potassium channels (e.g., Kv2.1).[4]

  • Troubleshooting Steps:

    • Ion Channel Screening: Utilize automated patch-clamp or fluorescent-based ion channel assays to screen for activity against a panel of common CNS-expressed ion channels.

    • Manual Patch-Clamp Electrophysiology: For confirmed hits, perform detailed manual patch-clamp experiments to characterize the mechanism of action (e.g., channel block, modulation of gating properties) and determine the IC50.

    • Control Experiments: Test the effect of your compound in cell lines that do not express the sigma-1 receptor but do express the off-target ion channel to confirm the interaction is independent of the primary target.

Data Presentation

Table 1: Hypothetical Off-Target Selectivity Profile for a Representative this compound Derivative (Compound XYZ)

Target ClassSpecific TargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Notes
Primary Target Sigma-1 Receptor 1.5 12.8 (Agonist) High-affinity and potent agonist activity.
Sigma ReceptorsSigma-2 Receptor85.3>1000~57-fold selectivity over sigma-2.
Adrenergic ReceptorsAlpha-2A Adrenergic450>10,000 (Antagonist)Weak binding, no significant functional activity at relevant concentrations.
Muscarinic ReceptorsM2 Muscarinic780>10,000Weak binding.
Ion ChannelshERG>10,000>10,000Low risk of cardiac liability.
Ion ChannelsKv2.19502,500 (Inhibitor)Potential for off-target ion channel modulation at higher concentrations.
Dopamine ReceptorsD2 Dopamine>5,000>10,000High selectivity against D2 receptors.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GPCR Off-Target Assessment

  • Objective: To determine the binding affinity (Ki) of a this compound derivative for a panel of GPCRs.

  • Methodology:

    • Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines overexpressing the target GPCR.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [³H]-prazosin for α1-adrenergic receptors), and a range of concentrations of the test compound in an appropriate assay buffer.

    • Incubation: Incubate the plates at room temperature for a specified duration (e.g., 60-120 minutes) to reach binding equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Automated Patch-Clamp Electrophysiology for Ion Channel Screening

  • Objective: To assess the inhibitory activity of a this compound derivative on a panel of voltage-gated ion channels.

  • Methodology:

    • Cell Culture: Use cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing Kv2.1).

    • Compound Preparation: Prepare a dilution series of the test compound in the appropriate extracellular recording solution.

    • Assay Execution: Use an automated patch-clamp system (e.g., QPatch, Patchliner) to achieve whole-cell patch-clamp configuration.

    • Voltage Protocol: Apply a specific voltage protocol to elicit ionic currents through the channel of interest.

    • Compound Application: Apply the test compound at increasing concentrations and record the corresponding changes in current amplitude.

    • Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Profiling cluster_cellular Cellular Validation in_silico In Silico Off-Target Prediction (e.g., chemical similarity, pharmacophore modeling) broad_panel Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP panel) in_silico->broad_panel Prioritize Targets focused_assays Focused Confirmatory Assays (e.g., Radioligand Binding, Electrophysiology) broad_panel->focused_assays Confirm Hits phenotypic_screen Phenotypic Screening (e.g., High-Content Imaging, Cell Viability) focused_assays->phenotypic_screen Correlate with Cellular Effects target_knockout Target Knockout/Knockdown (e.g., CRISPR/Cas9, siRNA) phenotypic_screen->target_knockout Validate On/Off-Target Phenotype

Caption: A typical workflow for identifying and validating off-target effects.

signaling_pathway Compound 1-Oxa-8-azaspiro[4.5] decane Derivative Sigma1 Sigma-1 Receptor (On-Target) Compound->Sigma1 Binds GPCR GPCR Off-Target (e.g., Adrenergic R.) Compound->GPCR Binds IonChannel Ion Channel Off-Target (e.g., Kv2.1) Compound->IonChannel Binds OnTargetPath Modulation of Ca2+ Signaling, ER Stress Response Sigma1->OnTargetPath OffTargetGPCRPath Altered Second Messenger Levels (e.g., cAMP, IP3) GPCR->OffTargetGPCRPath OffTargetIonPath Changes in Membrane Potential, Neuronal Excitability IonChannel->OffTargetIonPath

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Refining PET Imaging Protocols for 1-Oxa-8-azaspiro[4.5]decane Tracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Oxa-8-azaspiro[4.5]decane based radiotracers for Positron Emission Tomography (PET) imaging of the sigma-1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal patient preparation for a PET scan using a this compound tracer?

A1: Proper patient preparation is crucial for obtaining high-quality images. Patients should fast for a minimum of two hours before the scan to minimize background noise.[1] While a longer fasting period of 4-6 hours is standard for FDG-PET scans, a shorter duration is generally sufficient for sigma-1 receptor tracers.[1][2][3][4] It is also advisable for patients to avoid strenuous physical activity for 24 to 48 hours prior to the scan to reduce non-specific muscle uptake.[2] Patients should be well-hydrated and drink water up until the scan.[2][4] A pre-scan review of the patient's medication history is important, as certain drugs may interfere with tracer binding.

Q2: What is a typical injected dose and uptake time for these tracers?

A2: The optimal injected dose and uptake time can vary depending on the specific this compound derivative and the imaging protocol. For preclinical imaging in mice, high initial brain uptake has been observed as early as 2 minutes post-injection.[5] For clinical research, a dynamic brain scan may be initiated immediately after tracer injection, followed by a whole-body scan. A common approach for sigma-1 receptor imaging involves a 30-minute dynamic brain PET/MRI followed by a one-hour whole-body PET/MRI.[1]

Q3: What are the expected radiochemical yield and purity for this compound tracers?

A3: For [¹⁸F]-labeled this compound derivatives, an overall isolated radiochemical yield of 12-35% can be expected.[5] The radiochemical purity should be greater than 99%, with a molar activity in the range of 94 - 121 GBq/μmol.[5] For another derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a), a radiochemical purity of >95% and a specific activity of 25-45 GBq/μmol have been reported.[6]

Troubleshooting Guide

Issue 1: High Background Signal or Poor Image Contrast

  • Question: My PET images show high background noise, making it difficult to distinguish specific uptake in regions of interest. What could be the cause and how can I resolve it?

  • Answer:

    • Inadequate Patient Preparation: Insufficient fasting can lead to increased background signal. Ensure the patient has fasted for at least two hours prior to the scan.[1]

    • Suboptimal Uptake Time: The time between tracer injection and scanning is critical. For some sigma-1 receptor tracers, a longer uptake period may be necessary to allow for clearance from non-target tissues. Review literature for the specific tracer being used or consider dynamic imaging to determine the optimal imaging window.

    • Tracer Metabolism: Rapid metabolism of the tracer can lead to radiometabolites that contribute to background signal. While some studies show good in vivo stability for certain derivatives, this can vary.[7] Consider acquiring blood samples to analyze for radiometabolites.

    • Lipophilicity of the Tracer: Highly lipophilic tracers may exhibit non-specific binding, leading to higher background. The this compound scaffold is often modified to optimize lipophilicity for better in vivo performance.[6]

Issue 2: Unexpected Tracer Biodistribution

  • Question: The tracer is accumulating in organs where I don't expect high sigma-1 receptor density. Why is this happening?

  • Answer:

    • Off-Target Binding: While many this compound derivatives show high selectivity for sigma-1 over sigma-2 receptors, they may have affinity for other receptors or transporters.[5][8] For instance, some sigma receptor ligands have shown affinity for the vesicular acetylcholine transporter (VAChT).[8] Review the in vitro binding profile of your specific tracer.

    • Route of Excretion: The biodistribution will be heavily influenced by the route of excretion. Hydrophilic tracers are typically cleared through the kidneys and bladder, while more lipophilic tracers are often excreted via the hepatobiliary system.[4] This can lead to high signal in these organs.

    • Pathophysiological State of the Subject: The expression of sigma-1 receptors can be altered in various disease states, potentially leading to unexpected uptake in tissues affected by inflammation or neurodegeneration.[9]

Issue 3: Image Artifacts

  • Question: I am observing artifacts in my PET/CT images. What are the common types and how can I mitigate them?

  • Answer:

    • Motion Artifacts: Patient movement during the scan can cause blurring and misregistration between the PET and CT images, leading to inaccurate attenuation correction.[10] Ensure the patient is comfortable and well-instructed to remain still. Head holders and other immobilization devices can be beneficial.

    • Metal Artifacts: Metallic implants (e.g., dental fillings, surgical clips) can cause severe streaking artifacts on the CT scan, which then leads to incorrect attenuation correction on the PET image, often appearing as areas of artificially high or low uptake.[2] If possible, position the patient to exclude metal from the field of view. Modern CT scanners often have metal artifact reduction software that should be utilized.

    • CT Contrast Agents: High-density oral or intravenous contrast agents can cause overcorrection of attenuation, leading to artificially high tracer uptake values in the PET images.[11] If a contrast-enhanced CT is necessary, it is best performed after the PET acquisition.

    • Respiratory Motion: Mismatches between the PET data (acquired over several minutes of tidal breathing) and the CT data (often a single breath-hold) can lead to artifacts, particularly at the lung-liver interface.[11] Respiratory gating can be employed to minimize these artifacts.

Quantitative Data Summary

Table 1: Radiosynthesis and Quality Control Parameters for this compound Tracers

Parameter[¹⁸F]-labeled derivative[5][¹⁸F]5a (dioxa-azaspiro derivative)[6]
Radiochemical Yield 12-35%Not explicitly stated
Radiochemical Purity >99%>95%
Molar/Specific Activity 94 - 121 GBq/μmol25 - 45 GBq/μmol

Table 2: In Vitro Binding Affinities of this compound and Related Tracers

Tracer/LigandTargetKᵢ (nM)Selectivity (σ₂/σ₁)
This compound derivatives[5]Sigma-10.47 - 12.12 - 44
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)[6]Sigma-15.4 ± 0.430-fold
SA4503[8]Sigma-14.0 - 4.613.3 - 55.0

Table 3: Preclinical Biodistribution Data for a [¹⁸F]-labeled this compound Derivative in Mice

OrganUptake (%ID/g) at 2 minUptake (%ID/g) at 30 min
Brain High initial uptakeSignificantly reduced with blocking agent
Blood --
Brain-to-Blood Ratio -70-75% reduction with blocking agent[5]

Experimental Protocols

Detailed Methodology for Radiosynthesis of a [¹⁸F]-labeled this compound Derivative

The radioligand is typically prepared via nucleophilic ¹⁸F-substitution of a corresponding tosylate precursor.[5] The general steps are as follows:

  • Fluoride-18 Production and Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is then trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water. The mixture is azeotropically dried.

  • Radiolabeling Reaction: The tosylate precursor, dissolved in a suitable solvent (e.g., DMSO or acetonitrile), is added to the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex. The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC). The fraction corresponding to the desired product is collected.

  • Formulation: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the radiolabeled product. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in sterile saline for injection.

Detailed Methodology for a Clinical Sigma-1 Receptor PET/MRI Scan

The following is a generalized protocol based on a study using the sigma-1 receptor tracer [¹⁸F]FTC-146[1]:

  • Patient Preparation:

    • Confirm the patient has fasted for at least 2 hours.

    • Obtain informed consent and review medical history and current medications.

    • Insert an intravenous catheter for tracer injection.

  • Tracer Injection and Dynamic Brain Imaging:

    • The patient is positioned in the PET/MRI scanner.

    • A 30-minute dynamic PET scan of the brain is initiated concurrently with the intravenous bolus injection of the tracer.

    • Anatomical MRI sequences of the brain are acquired during or after the PET acquisition.

  • Whole-Body Imaging:

    • Following the brain scan, a whole-body PET scan is performed from the head to the mid-thigh.

    • The scan is typically acquired in multiple bed positions.

    • A low-dose CT scan is performed for attenuation correction.

  • Image Reconstruction and Analysis:

    • PET images are reconstructed using an appropriate algorithm (e.g., OSEM).

    • Standardized Uptake Values (SUVs) are calculated for regions of interest.

    • For dynamic brain imaging, kinetic modeling can be applied to estimate binding parameters.

Visualizations

Experimental_Workflow Experimental Workflow for Preclinical PET Imaging cluster_0 Tracer Preparation cluster_1 Animal Preparation & Injection cluster_2 PET/CT Imaging cluster_3 Data Analysis Radiosynthesis Radiosynthesis of Tracer Purification HPLC Purification Radiosynthesis->Purification QC Quality Control (Purity, Molar Activity) Purification->QC Animal_Prep Animal Acclimatization & Anesthesia QC->Animal_Prep Injection Intravenous Tracer Injection Animal_Prep->Injection CT_Scan CT Scan (Anatomical Reference & Attenuation Correction) Injection->CT_Scan PET_Scan Dynamic or Static PET Scan CT_Scan->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Reconstruction->ROI_Analysis Biodistribution Biodistribution Studies ROI_Analysis->Biodistribution

Caption: Preclinical PET imaging workflow.

Troubleshooting_Logic Troubleshooting Poor Image Quality Start Poor Image Quality Observed High_Background High Background Signal? Start->High_Background Unexpected_Uptake Unexpected Biodistribution? High_Background->Unexpected_Uptake No Fasting Check Patient Fasting Protocol High_Background->Fasting Yes Artifacts Visible Artifacts? Unexpected_Uptake->Artifacts No Off_Target Review Off-Target Binding Profile Unexpected_Uptake->Off_Target Yes Motion Check for Patient Motion Artifacts->Motion Yes Uptake_Time Optimize Uptake Time Fasting->Uptake_Time Metabolism Investigate Tracer Metabolism Uptake_Time->Metabolism Excretion Consider Route of Excretion Off_Target->Excretion Metal Identify Metallic Implants Motion->Metal Contrast Review Use of CT Contrast Metal->Contrast

Caption: Logic for troubleshooting image quality.

References

Technical Support Center: Scale-Up Synthesis of 1-Oxa-8-azaspiro[4.5]decane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Oxa-8-azaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing spirocyclic compounds like this compound at scale?

A1: The primary challenges include constructing the sterically hindered quaternary spirocenter, which can lead to low yields.[1] On a larger scale, issues like inefficient heat transfer, poor mixing, and prolonged reaction times can exacerbate side product formation.[2][3] Controlling regioselectivity and preventing intermolecular side reactions, such as polymerization, are also critical considerations that require careful optimization of reaction conditions.[4]

Q2: What typical purity level is required for this compound intended for preclinical studies?

A2: For preclinical studies, especially those involving animal models, a high purity level is essential. Typically, a purity of >98% is required, with some applications, such as the development of radiolabeled imaging agents, demanding purities of >99%.[5][6] All reagents, intermediates, and the final compound must be well-characterized with potential impurities identified and quantified.

Q3: How stable is this compound, and what are the recommended storage conditions?

A3: As a secondary amine, this compound can be susceptible to oxidation and may absorb atmospheric carbon dioxide. It is recommended to store the compound as a hydrochloride salt, which is typically a more stable, crystalline solid. For long-term storage, keep it in an inert atmosphere (nitrogen or argon) at 2-8°C.

Q4: Can this spirocyclic scaffold be easily modified for structure-activity relationship (SAR) studies?

A4: Yes, the this compound scaffold is a versatile platform for SAR studies. The secondary amine at the 8-position serves as a convenient handle for N-alkylation or N-acylation to introduce various substituents. These modifications have been successfully used to develop selective ligands for targets like sigma-1 receptors.[5][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield in Cyclization Step
  • Question: My intramolecular cyclization step to form the spirocyclic core is resulting in very low yields or only starting material. What are the potential causes?

  • Answer: Low yields in spirocyclization are common and can stem from several factors.[1]

    • Insufficient Base Strength: The chosen base may not be strong enough to facilitate the key deprotonation step. Consider switching to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium tert-butoxide (t-BuOK).[4]

    • Inappropriate Solvent: The solvent plays a critical role. Polar aprotic solvents like THF or toluene are often effective. For certain reactions, DMSO can enhance enolate stability and improve rates.[4]

    • Steric Hindrance: The formation of the spirocenter is sterically demanding. Increasing the reaction temperature may help overcome the activation energy barrier, but must be balanced against the risk of decomposition.

    • Reaction Concentration: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Employing high-dilution conditions, where the substrate is added slowly via syringe pump to a solution of the base, can significantly improve the yield of the cyclic product.[4]

Issue 2: Formation of Polymeric Byproducts
  • Question: I am observing a significant amount of an insoluble, high molecular weight byproduct. How can I prevent this?

  • Answer: The formation of polymeric material is a classic sign that intermolecular condensation is outcompeting the intramolecular cyclization.[4]

    • High-Dilution Principle: The most effective solution is to maintain a very low concentration of the reactive intermediate at all times. This is achieved by adding the substrate solution very slowly to the reaction mixture over an extended period (e.g., 4-12 hours) using a syringe pump.

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of intermolecular reactions more than the intramolecular one, improving selectivity.

Issue 3: Difficulties in Product Purification
  • Question: My crude product is an oil that is difficult to purify by column chromatography, and crystallization attempts have failed. What are my options?

  • Answer: Purifying polar amines can be challenging.

    • Salt Formation: Convert the freebase into its hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are often crystalline solids that can be easily purified by recrystallization and have better handling properties. The freebase can be regenerated later if needed by treatment with a base.

    • Chromatography Additives: When running column chromatography on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1% v/v) or ammonium hydroxide to the eluent can prevent the product from tailing and improve separation.

    • Alternative Purification: For large-scale work, consider distillation under reduced pressure if the product is thermally stable and sufficiently volatile.

Experimental Protocols & Data

A representative scale-up synthesis is outlined below, proceeding via a Michael addition followed by a Dieckmann-type cyclization and subsequent reduction/decarboxylation.

Synthetic Workflow Diagram

G SM Starting Materials: Tetrahydro-4H-pyran-4-one + Acrylonitrile MA Step 1: Michael Addition SM->MA Intermediate1 Intermediate A: 3-(4-oxotetrahydro-2H-pyran-4-yl)propanenitrile MA->Intermediate1 Base catalyst (e.g., Triton B) Cyc Step 2: Reductive Cyclization (Intramolecular) Intermediate1->Cyc Intermediate2 Intermediate B: 1-Oxa-8-azaspiro[4.5]decan-2-one Cyc->Intermediate2 H₂, Raney Nickel High Pressure Red Step 3: Amide Reduction Intermediate2->Red Final Final Product: This compound Red->Final Reducing Agent (e.g., LiAlH₄) Purify Purification: Distillation or Salt Recrystallization Final->Purify

Caption: Synthetic workflow for this compound.

Protocol 1: Step 1 - Michael Addition
  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Charge: Charge the reactor with Tetrahydro-4H-pyran-4-one (1.0 kg, 10.0 mol) and Acrylonitrile (0.6 L, 9.0 mol).

  • Cooling: Cool the mixture to 0-5°C using a circulating chiller.

  • Catalyst Addition: Slowly add Triton B (40% in methanol, 100 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 5-10°C for 24 hours, monitoring by GC-MS for the disappearance of acrylonitrile.

  • Workup: Quench the reaction by adding acetic acid (60 mL). Wash the mixture with saturated sodium bicarbonate solution (2 L) followed by brine (2 L).

  • Isolation: Concentrate the organic phase under reduced pressure to yield Intermediate A as a crude oil.

Protocol 2: Step 2 & 3 - Reductive Cyclization and Amide Reduction

Note: This combines two transformations into a one-pot procedure for efficiency.

  • Setup: In a 10 L high-pressure hydrogenation vessel, add Raney Nickel (100 g, 50% slurry in water, washed with ethanol).

  • Charge: Add a solution of crude Intermediate A (from Step 1) in ethanol (5 L).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to 50 bar. Heat the mixture to 80°C and stir vigorously for 48 hours.

  • Filtration: Cool the reactor to room temperature, vent the hydrogen, and carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol (1 L).

  • Reduction: Transfer the ethanolic solution to a 20 L reactor under nitrogen. Cool to 0°C and slowly add Lithium aluminum hydride (LiAlH₄) (450 g, 11.9 mol) portion-wise. Caution: Highly exothermic reaction and hydrogen gas evolution.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Quench: Cool the reaction to 0°C and cautiously quench by sequential slow addition of water (450 mL), 15% NaOH solution (450 mL), and then water again (1350 mL) (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter. Concentrate the filtrate under reduced pressure to yield the crude this compound.

Data Summary: Expected Yields and Purity
StepProductStarting Scale (mol)Typical Yield (%)Typical Purity (Crude)Analytical Method
1Intermediate A9.085 - 92%~90%GC-MS, ¹H NMR
2 & 3This compound~7.8 (Theor.)65 - 75%~85%LC-MS, ¹H NMR
PurificationPurified Product-80 - 90% (recovery)>98%HPLC, GC-MS

Preclinical Supply and Quality Control

Ensuring the final compound is suitable for preclinical studies involves rigorous quality control and a clear logical pathway from synthesis to use.

Troubleshooting Workflow for Scale-Up

G Start Problem Identified (e.g., Low Yield) Check_Stoich Verify Reagent Stoichiometry & Purity Start->Check_Stoich Check_Cond Review Reaction Conditions (Temp, Time, Conc.) Start->Check_Cond Check_Purity Analyze Crude Material (LCMS, NMR) Start->Check_Purity Incomplete_Conv Incomplete Conversion? Check_Cond->Incomplete_Conv Side_Rxn Side Reaction Identified? Check_Purity->Side_Rxn Analysis Workup_Loss Product Lost in Workup? Check_Purity->Workup_Loss Side_Rxn->Incomplete_Conv No Optimize_Conc Adjust Concentration (e.g., High Dilution) Side_Rxn->Optimize_Conc Yes Incomplete_Conv->Workup_Loss No Optimize_Temp Modify Temperature or Reaction Time Incomplete_Conv->Optimize_Temp Yes Optimize_Workup Modify Extraction/Quench (e.g., pH adjust) Workup_Loss->Optimize_Workup Yes Success Problem Resolved Workup_Loss->Success No Optimize_Conc->Success Optimize_Temp->Success Optimize_Workup->Success G cluster_qc Quality Control Checks Synthesis Scale-Up Synthesis Complete (Crude Product) Purification Final Purification Step (e.g., Recrystallization) Synthesis->Purification QC_Testing QC Analysis Purification->QC_Testing Spec_Check Meets Preclinical Specs? QC_Testing->Spec_Check Purity Purity (HPLC >98%) QC_Testing->Purity Identity Identity (NMR, MS) QC_Testing->Identity Residual Residual Solvents (GC) QC_Testing->Residual Release Batch Released for Preclinical Studies Spec_Check->Release Yes Reprocess Reprocess or Repurify Spec_Check->Reprocess No Reprocess->Purification

References

Validation & Comparative

Validation of 1-Oxa-8-azaspiro[4.5]decane as a Sigma-1 Receptor Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Oxa-8-azaspiro[4.5]decane derivatives as ligands for the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. The performance of these novel compounds is benchmarked against established sigma-1 receptor ligands, (+)-pentazocine and PRE-084, with supporting experimental data and detailed protocols.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand for its target receptor is a critical parameter in drug development. The following table summarizes the in vitro binding affinities (Ki) of several this compound derivatives for the sigma-1 and sigma-2 receptors, providing a direct comparison with the well-characterized ligands (+)-pentazocine and PRE-084.

Compoundσ1 Receptor Ki (nM)[1]σ2 Receptor Ki (nM)[1]Selectivity (σ2 Ki / σ1 Ki)[1]
This compound Deriv. 1 0.4720.744
This compound Deriv. 2 0.6113.422
This compound Deriv. 3 1.225.221
This compound Deriv. 4 2.55.02
This compound Deriv. 5 3.815.24
This compound Deriv. 6 7.630.44
This compound Deriv. 7 12.148.44
(+)-Pentazocine 3.2 - 8.51500~176-468
PRE-084 2.2 - 53.2>10,000>188

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines the methodology used to determine the binding affinity of the this compound derivatives and comparator compounds for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig liver membranes, a rich source of sigma-1 receptors.

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: this compound derivatives, (+)-pentazocine, PRE-084.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 150 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization and Signaling Pathways

While the this compound derivatives have demonstrated high binding affinity for the sigma-1 receptor, their functional profile as agonists or antagonists has not yet been fully elucidated in publicly available literature. Further studies are required to determine their effects on downstream signaling pathways.

The sigma-1 receptor is known to modulate intracellular calcium signaling, a key pathway in neuronal function.[2] It resides at the endoplasmic reticulum (ER)-mitochondrion interface and interacts with the inositol 1,4,5-trisphosphate (IP3) receptor to regulate the release of calcium from the ER.[2][3]

Below are diagrams illustrating a general workflow for validating a novel sigma-1 receptor ligand and the canonical sigma-1 receptor signaling pathway.

G Binding Affinity Determine Ki at σ1 and σ2 receptors Functional Assays Calcium imaging, electrophysiology (agonist/antagonist determination) Binding Affinity->Functional Assays Selectivity Profiling Screen against other receptors Functional Assays->Selectivity Profiling Pharmacokinetics ADME studies Selectivity Profiling->Pharmacokinetics Lead Candidate Selection Pharmacodynamics Target engagement in vivo Pharmacokinetics->Pharmacodynamics Efficacy in Disease Models Behavioral and pathological assessments Pharmacodynamics->Efficacy in Disease Models

Caption: Workflow for Sigma-1 Receptor Ligand Validation.

cluster_0 Endoplasmic Reticulum cluster_1 Cytosol S1R Sigma-1 Receptor BiP BiP S1R->BiP Binding IP3R IP3 Receptor S1R->IP3R Modulation Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto Ca²⁺ Release Ca_ER Ca²⁺ (ER) Ca_ER->IP3R Downstream Signaling Downstream Signaling Ca_Cyto->Downstream Signaling Ligand Ligand (e.g., this compound) Ligand->S1R Binds

Caption: Sigma-1 Receptor Calcium Signaling Pathway.

In Vivo Studies

Preliminary in vivo studies on a radiolabeled derivative of this compound have been conducted.[1] These studies focused on biodistribution and brain uptake, demonstrating that these compounds can cross the blood-brain barrier.[1] Ex vivo autoradiography confirmed the accumulation of the radiotracer in brain regions known to have high densities of sigma-1 receptors.[1]

Conclusion and Future Directions

The this compound scaffold represents a promising new chemotype for the development of high-affinity and selective sigma-1 receptor ligands. Several derivatives exhibit nanomolar affinity for the sigma-1 receptor with good to excellent selectivity over the sigma-2 subtype.

The critical next step in the validation of these compounds is the comprehensive characterization of their functional activity. Determining whether these ligands act as agonists, antagonists, or allosteric modulators of the sigma-1 receptor is essential for understanding their therapeutic potential. Future research should focus on:

  • In vitro functional assays: Calcium imaging studies in cell lines expressing the sigma-1 receptor to measure the effect of these compounds on calcium mobilization.

  • Electrophysiological studies: To investigate the modulatory effects of these ligands on ion channels regulated by the sigma-1 receptor.

  • In vivo behavioral models: To assess the pharmacological effects of these compounds in animal models of diseases where the sigma-1 receptor is a therapeutic target, such as neuropathic pain, depression, and neurodegenerative disorders.

By elucidating the functional pharmacology of this compound derivatives, the scientific community can fully evaluate their potential as novel therapeutics targeting the sigma-1 receptor.

References

Comparative Analysis of 1-Oxa-8-azaspiro[4.5]decane PET Tracers for Sigma-1 Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and experimental protocols of emerging 1-Oxa-8-azaspiro[4.5]decane-based PET tracers targeting the sigma-1 receptor.

The this compound scaffold has emerged as a promising framework for the development of potent and selective PET tracers for the sigma-1 (σ1) receptor. This intracellular chaperone protein is implicated in a range of neurological and psychiatric disorders, as well as in cancer, making it a critical target for in vivo imaging. This guide provides a comparative analysis of key this compound derivatives that have been evaluated as PET radioligands, presenting their performance data, detailed experimental methodologies, and visual workflows to aid in the selection and application of these imaging agents.

Performance Comparison of Sigma-1 Receptor PET Tracers

The following tables summarize the in vitro binding affinity, selectivity, and radiolabeling characteristics of notable this compound and related dioxa-azaspiro PET tracers.

TracerTarget ReceptorKi (σ1) [nM]Selectivity (Ki σ2 / Ki σ1)Radiochemical Yield (%)Molar Activity (GBq/µmol)
[¹⁸F]8 Sigma-10.47 - 12.12 - 4412 - 3594 - 121
[¹⁸F]5a Sigma-15.4 ± 0.430>95% purity25 - 45

Table 1: In Vitro Binding Affinity and Radiosynthesis Data. This table presents a comparison of the binding affinity (Ki) for the sigma-1 receptor, selectivity over the sigma-2 receptor, radiochemical yield, and molar activity for two prominent spirocyclic PET tracers.[1][2][3][4][5]

In Vivo and Preclinical Evaluation

Biodistribution studies are crucial for evaluating the potential of a PET tracer. The data below highlights the in vivo behavior of [¹⁸F]8 in mice.

TracerBrain Uptake (2 min post-injection)Brain-to-Blood Ratio Reduction (with SA4503 pretreatment at 30 min)
[¹⁸F]8 High initial uptake70% - 75%

Table 2: In Vivo Performance of [¹⁸F]8. This table summarizes the initial brain uptake and the significant reduction in the brain-to-blood ratio after pretreatment with a known sigma-1 receptor ligand (SA4503), indicating specific binding.[1][5]

Experimental Methodologies

Detailed protocols are essential for the replication and validation of experimental findings.

Radiosynthesis of [¹⁸F]8

The radioligand [¹⁸F]8 was synthesized via a nucleophilic ¹⁸F-substitution reaction from its corresponding tosylate precursor.[1] The process involved the reaction of the precursor with [¹⁸F]fluoride, followed by purification using high-performance liquid chromatography (HPLC). The final product achieved a radiochemical purity of over 99%.[1]

In Vitro Binding Assays

The binding affinity and selectivity of the compounds were determined through competitive binding assays.[6]

  • Membrane Preparation : Cell membranes expressing sigma-1 and sigma-2 receptors were prepared.

  • Incubation : The membranes were incubated with a known radioligand (e.g., [³H]-(+)-pentazocine for σ1) and varying concentrations of the test compound.

  • Separation : Bound and free radioligand were separated by rapid filtration.

  • Quantification : The amount of bound radioactivity was measured using liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated using the Cheng-Prusoff equation. Non-specific binding was determined in the presence of a high concentration of a known sigma-1 ligand like haloperidol.[6]

Small Animal PET Imaging

In vivo imaging studies were conducted to assess the biodistribution and specific binding of the tracers in living organisms.[7]

  • Animal Preparation : Mice or rats were anesthetized, typically with isoflurane.

  • Tracer Administration : The radiotracer (e.g., [¹⁸F]8) was injected intravenously.

  • PET Scan : Dynamic PET data was acquired over a specific duration (e.g., 60-90 minutes).[7]

  • Blocking Studies : To confirm specific binding, a separate cohort of animals was pretreated with a non-radioactive sigma-1 receptor ligand (e.g., SA4503) before the injection of the radiotracer.[1][5]

  • Image Analysis : The resulting PET images were analyzed to determine the uptake of the tracer in various organs, particularly the brain.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes described above.

Radiosynthesis_Workflow cluster_synthesis Radiosynthesis of [¹⁸F]8 Precursor Precursor Reaction Nucleophilic ¹⁸F-Substitution Precursor->Reaction [¹⁸F]Fluoride Purification HPLC Purification Reaction->Purification Final_Product [¹⁸F]8 Purification->Final_Product

Caption: Radiosynthesis workflow for [¹⁸F]8.

In_Vitro_Binding_Assay_Workflow cluster_assay In Vitro Binding Assay Membranes Receptor-expressing Cell Membranes Incubation Incubation with Radioligand & Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Determination Counting->Analysis

Caption: In vitro competitive binding assay workflow.

PET_Imaging_Workflow cluster_pet Small Animal PET Imaging Anesthesia Anesthetize Animal Injection IV Injection of Radiotracer Anesthesia->Injection Scan Dynamic PET Scan Injection->Scan Analysis Image Analysis Scan->Analysis

Caption: Small animal PET imaging experimental workflow.

References

Confirming Specific Binding of 1-Oxa-8-azaspiro[4.5]decane Radioligands: A Comparative Guide to Blocking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of blocking studies used to confirm the specific binding of 1-Oxa-8-azaspiro[4.5]decane-based radioligands to the sigma-1 (σ1) receptor. By presenting quantitative data from positron emission tomography (PET) imaging studies, detailing experimental protocols, and illustrating the underlying signaling pathways, this document serves as a valuable resource for researchers in the field of neuroreceptor imaging and drug development.

Performance Comparison of Radioligands in Blocking Studies

The specific binding of a radioligand to its target receptor is a critical aspect of its validation as an imaging agent. Blocking studies, where a non-radiolabeled competing ligand is administered, are the gold standard for demonstrating this specificity. A significant reduction in the radioligand's signal in the presence of a blocker indicates that the radioligand is binding to the intended target.

The following table summarizes the results of in vivo blocking studies for various radioligands, including derivatives of this compound and other notable sigma-1 receptor radiotracers. The data highlights the percentage of reduction in radioligand binding in specific brain regions upon administration of a blocking agent.

RadioligandBlocking AgentMolar DoseAnimal ModelBrain Region% Reduction in BindingReference
[¹⁸F]8 (this compound derivative)SA4503Not SpecifiedMiceBrain-to-blood ratio70-75%[1]
[¹¹C]HCC0929 (related spirocyclic derivative)SA4503Not SpecifiedMiceBrainExtensive Decrease[2]
[¹¹C]HCC0929 (related spirocyclic derivative)PD144418Not SpecifiedMiceBrainExtensive Decrease[2]
[¹⁸F]FTC-146 Haloperidol1 mg/kgMiceBrain~80%[3]
[¹⁸F]FTC-146 FTC-146 (non-radioactive)1 mg/kgMiceBrain~82%[3]
[¹⁸F]FTC-146 BD10471 mg/kgMiceBrain~81%[3]
[¹¹C]SA4503 SA4503Not SpecifiedRatsBrain~70%[4]
[¹¹C]SA4503 HaloperidolNot SpecifiedRatsBrain~70%[4]

Note: Direct comparison of percentage reduction across different studies should be approached with caution due to potential variations in experimental conditions, including the specific activity of the radioligand, the exact timing of blocker and radioligand administration, and the image analysis methodology.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo blocking studies to assess the specific binding of this compound radioligands to the sigma-1 receptor.

In Vitro Radioligand Binding Assay (Competition Assay)

This protocol outlines a filtration-based competition binding assay to determine the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a known radioligand.

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor.

  • Radioligand: A tritiated ([³H]) or radioiodinated ([¹²⁵I]) sigma-1 receptor ligand with high affinity and specificity (e.g., --INVALID-LINK---pentazocine).

  • Test Compound: The unlabeled this compound derivative or other competing ligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer to a final protein concentration of approximately 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and vehicle for the test compound.

    • Non-specific Binding: Assay buffer, radioligand, and a high concentration of a known sigma-1 receptor ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.

    • Competition: Assay buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the harvester.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging Blocking Study

This protocol describes a typical procedure for a positron emission tomography (PET) imaging study in rodents to demonstrate the specific binding of a novel ¹⁸F- or ¹¹C-labeled this compound radioligand.

Materials:

  • Animal Model: Mice or rats.

  • Radioligand: The sterile, pyrogen-free radiolabeled this compound derivative.

  • Blocking Agent: A known sigma-1 receptor ligand (e.g., SA4503, haloperidol, PD144418) or the non-radiolabeled version of the tracer.

  • Anesthesia: Isoflurane or other suitable anesthetic.

  • PET/CT Scanner: A small-animal PET/CT scanner.

Procedure:

  • Animal Preparation:

    • Fast the animals for 4-6 hours before the scan to reduce blood glucose levels, which can interfere with the biodistribution of some radiotracers.

    • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place a tail-vein catheter for intravenous injection of the radioligand and blocking agent.

  • Blocking Study Protocol:

    • Baseline Scan:

      • Position the anesthetized animal in the PET scanner.

      • Administer a bolus injection of the radioligand (e.g., 3.7-7.4 MBq) via the tail-vein catheter.

      • Acquire a dynamic PET scan for 60-90 minutes.

    • Blocking Scan:

      • On a separate day, or in a different cohort of animals, pre-treat the animal with the blocking agent at a specified dose (e.g., 1-5 mg/kg) administered intravenously or intraperitoneally at a set time (e.g., 15-30 minutes) before the radioligand injection.

      • Administer the same dose of the radioligand as in the baseline scan.

      • Acquire a dynamic PET scan using the same parameters as the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with a CT scan for anatomical reference.

    • Draw regions of interest (ROIs) on the brain images (e.g., whole brain, cortex, cerebellum, thalamus).

    • Generate time-activity curves (TACs) for each ROI, which show the uptake of the radioligand over time.

    • Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for each ROI at different time points.

    • Compare the radioligand uptake in the baseline and blocking scans. A significant reduction in uptake in the blocking scan confirms specific binding.

Visualizing the Molecular Environment

Understanding the signaling pathways and experimental workflows provides context for the interpretation of blocking study data. The following diagrams, created using the DOT language, illustrate these concepts.

G Experimental Workflow for In Vivo PET Blocking Study cluster_pre Pre-Scan Preparation cluster_scan PET Imaging cluster_post Post-Scan Analysis animal_prep Animal Preparation (Fasting, Anesthesia) catheter Tail-Vein Catheterization animal_prep->catheter baseline Baseline Scan: Inject Radioligand catheter->baseline Cohort 1 blocking Blocking Scan: Inject Blocker, then Radioligand catheter->blocking Cohort 2 pet_acquisition Dynamic PET/CT Scan (60-90 min) baseline->pet_acquisition blocking->pet_acquisition reconstruction Image Reconstruction pet_acquisition->reconstruction roi ROI Analysis reconstruction->roi tac Time-Activity Curve Generation roi->tac quantification Quantification (%ID/g or SUV) tac->quantification comparison Comparison of Baseline vs. Blocked quantification->comparison

Caption: Workflow for in vivo PET blocking studies.

G Simplified Sigma-1 Receptor Signaling cluster_ligands Ligands cluster_receptor Sigma-1 Receptor cluster_downstream Downstream Effects radioligand This compound Radioligand s1r Sigma-1 Receptor (σ1R) (At ER-Mitochondria Interface) radioligand->s1r Binds blocker Blocking Agent (e.g., SA4503, Haloperidol) blocker->s1r Competitively Binds ca_signaling Modulation of Ca²⁺ Signaling s1r->ca_signaling ion_channels Regulation of Ion Channels s1r->ion_channels cellular_stress Cellular Stress Response s1r->cellular_stress neurotransmission Modulation of Neurotransmission s1r->neurotransmission

Caption: Key aspects of sigma-1 receptor signaling.

References

A Comparative Guide to In Vivo Validation of 1-Oxa-8-azaspiro[4.5]decane Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone. This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of 1-Oxa-8-azaspiro[4.5]decane derivatives, a class of compounds recognized for their potential as selective sigma-1 (σ1) receptor ligands.[1][2] Demonstrating robust target engagement in a physiological context is essential for validating a compound's mechanism of action and linking it to a therapeutic effect.[3][4][5]

Target Profile: The Sigma-1 (σ1) Receptor

Derivatives of the this compound scaffold have been synthesized and evaluated for their high-affinity binding to σ1 receptors.[1][2] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in various cellular functions and neurological disorders. Validating that these spirocyclic compounds engage the σ1 receptor in vivo is paramount for their development as therapeutic agents or imaging probes.

Comparative Analysis of In Vivo Target Engagement Methodologies

The selection of an appropriate method for in vivo target engagement validation depends on factors such as the nature of the target, the availability of specific tools like radiotracers, and the research question at hand.[3] Below is a comparison of prominent techniques applicable to this compound derivatives.

FeaturePositron Emission Tomography (PET)Cellular Thermal Shift Assay (CETSA®)Pharmacodynamic Biomarker Analysis
Principle Non-invasive imaging that measures the distribution of a radiolabeled ligand, which competes with the unlabeled drug for target binding.[3][4]Measures the thermal stabilization of a target protein upon drug binding in tissues.[3][5]Measures changes in downstream molecules or pathways as a result of target modulation.[3]
Environment In vivo (whole living organism)Ex vivo (analysis of tissues from treated animals)Ex vivo (analysis of tissues or biofluids from treated animals)
Key Output Target occupancy (%), biodistribution, pharmacokineticsTarget engagement (thermal shift), dose-response relationshipDose-dependent change in biomarker levels, pathway modulation
Primary Advantage Non-invasive, provides spatial and temporal information on target binding in the living brain or other organs.[4]Label-free, applicable to native proteins in their natural environment.[5]Directly links target engagement to a functional biological outcome.
Primary Limitation Requires synthesis of a radiolabeled version of the compound or a competing radioligand; specialized imaging equipment.Requires specific antibodies for detection; can be labor-intensive to optimize heating conditions.[5]Requires a well-validated biomarker that is downstream of the target.
Throughput Low to MediumMedium to HighMedium to High
Experimental Data: Validation of a this compound Derivative

Research on a specific fluorinated derivative, referred to as compound [18F]8, provides concrete in vivo target engagement data using PET imaging.

CompoundMethodAnimal ModelKey FindingTarget Occupancy
[18F]8 (A this compound derivative)PET Imaging & BiodistributionICR MiceHigh initial brain uptake; accumulation in σ1 receptor-rich areas.[1][2]Pre-treatment with a known σ1 ligand (SA4503) resulted in a 70-75% reduction in the brain-to-blood ratio, indicating significant target engagement.[1][2]

Experimental Protocols & Visualized Workflows

Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.

Positron Emission Tomography (PET) for Target Occupancy

This protocol describes a typical workflow for assessing the in vivo target engagement of a this compound derivative by measuring its ability to displace a radiolabeled tracer targeting the σ1 receptor.

Methodology:

  • Animal Dosing: A cohort of animals (e.g., mice) is pre-treated with various doses of the unlabeled this compound test compound. A control group receives a vehicle solution.

  • Radiotracer Administration: After a specified pre-treatment time, all animals are administered a radiolabeled σ1 receptor ligand (e.g., [18F]8).[1]

  • PET Imaging: Animals are anesthetized and placed in a microPET scanner. Dynamic or static images are acquired over a set period to measure the distribution and concentration of the radiotracer in the brain or other tissues of interest.[4]

  • Data Analysis: The radiotracer signal in the drug-treated animals is compared to the signal in the vehicle-treated group. A reduction in signal indicates that the test compound is occupying the target, thereby preventing the radiotracer from binding.[3]

  • Target Occupancy Calculation: The percentage of target occupancy is calculated based on the displacement of the radiotracer at different doses of the test compound.

PET_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Dosing Animal Dosing (Vehicle vs. Compound) Tracer Radiotracer Injection (e.g., [18F]8) Dosing->Tracer Imaging PET Scanning Tracer->Imaging Analysis Image Reconstruction & Signal Quantification Imaging->Analysis Occupancy Target Occupancy Calculation Analysis->Occupancy

PET Target Occupancy Workflow
In Vivo Cellular Thermal Shift Assay (CETSA®)

This protocol outlines how CETSA® can be applied ex vivo to confirm target engagement in tissues harvested from treated animals.

Methodology:

  • Animal Dosing: Treat animals with the this compound test compound or a vehicle control.

  • Tissue Harvesting and Lysis: At the desired time point, euthanize the animals and harvest the tissues of interest (e.g., brain). The tissues are then lysed to release the proteins.[3]

  • Heat Challenge: Aliquots of the tissue lysates are subjected to a range of temperatures. Drug binding stabilizes the target protein (σ1 receptor), making it less susceptible to thermal denaturation.[3][5]

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the denatured and aggregated proteins.

  • Protein Quantification: The supernatant, containing the soluble proteins, is collected. The amount of the target protein is quantified using a specific detection method, such as Western blotting or ELISA, with an antibody against the σ1 receptor. A higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the control indicates target engagement.[3]

CETSA_Workflow cluster_invivo In Vivo Treatment cluster_exvivo Ex Vivo Analysis cluster_result Result Dosing Animal Dosing (Vehicle vs. Compound) Harvest Tissue Harvesting & Lysis Dosing->Harvest Heat Heat Challenge (Temperature Gradient) Harvest->Heat Centrifuge Centrifugation Heat->Centrifuge Quantify Quantify Soluble Target (e.g., Western Blot) Centrifuge->Quantify Result Increased Thermal Stability = Target Engagement Quantify->Result

In Vivo CETSA® Workflow
Sigma-1 (σ1) Receptor Signaling Context

Validating target engagement is most impactful when linked to the underlying biology. The diagram below illustrates a simplified view of the σ1 receptor's role, providing context for how engagement by a this compound derivative could modulate downstream pathways, which could be monitored via pharmacodynamic biomarkers.

Signaling_Pathway Compound This compound Derivative Sigma1 Sigma-1 Receptor (at ER-Mitochondria Interface) Compound->Sigma1 Binds & Modulates IP3R IP3R Sigma1->IP3R Stabilizes Stress Cellular Stress (e.g., Oxidative Stress) Stress->Sigma1 Activates Ca Ca2+ Signaling IP3R->Ca Regulates Survival Cell Survival / Neuroprotection (Potential Biomarkers) Ca->Survival

Sigma-1 Receptor Signaling Context

References

Comparative Analysis of 1-Oxa-8-azaspiro[4.5]decane Derivatives: Receptor Cross-Reactivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Receptor Binding Affinities and Functional Activities

The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing significant activity at various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This guide provides a comparative analysis of the cross-reactivity of key this compound derivatives with other receptors, supported by experimental data. The information is intended to aid researchers in understanding the selectivity profile of this chemical class and to guide future drug discovery efforts.

Muscarinic Receptor Interactions

Derivatives of this compound have been extensively investigated as muscarinic acetylcholine receptor agonists, with a particular focus on the M1 subtype, a key target for the treatment of cognitive deficits in Alzheimer's disease. The compounds YM796 and YM954 are notable examples.

Comparative Binding Affinities of this compound Derivatives and Reference Compounds at Muscarinic Receptors

CompoundM1 (Ki, μM)M2 (Ki, μM)M3 (Ki, μM)Reference RadioligandTissue Source
(-)-YM796 16.452.0Not Reported--INVALID-LINK---MQNBTransfected murine fibroblast B82 cells
(+)-YM796 30.1108Not Reported--INVALID-LINK---MQNBTransfected murine fibroblast B82 cells
(±)-YM796 21.877.1Not Reported--INVALID-LINK---MQNBTransfected murine fibroblast B82 cells
(±)-YM954 Micromolar RangeWeak InhibitionNot Reported[3H]pirenzepine / [3H]QNBRat cerebral cortex / cerebellum
RS 86 Micromolar RangeNot ReportedNot Reported[3H]pirenzepineNot Specified
AF102B Micromolar RangeNot ReportedNot Reported[3H]pirenzepineNot Specified

Data for YM796 isomers were obtained from studies on transfected cells expressing M1 or M2 receptors.[1] Data for (±)-YM954, RS 86, and AF102B indicate inhibition of [3H]pirenzepine binding in the micromolar range, suggesting M1 receptor affinity.[2] (±)-YM796 was also shown to be weaker than (±)-YM954 and RS86 in inducing effects primarily mediated by M2 and/or M3 receptors.[2]

Functional Activity at Muscarinic Receptors

Functionally, (±)-YM796 and (±)-YM954 act as M1 receptor agonists by stimulating phosphoinositide hydrolysis in hippocampal slices, a key signaling pathway for M1 receptor activation.[2] Notably, (-)-YM796 demonstrated partial agonism at the M1 receptor with an EC50 value of 26.5 μM, while showing no significant agonistic activity at the M2 receptor.[1] In contrast, AF102B did not stimulate phosphoinositide hydrolysis in the same assay.[2]

Sigma Receptor Cross-Reactivity

Recent studies have revealed that the this compound scaffold also serves as a potent ligand for sigma receptors, which are implicated in a variety of central nervous system disorders.

Comparative Binding Affinities of this compound Derivatives at Sigma Receptors

Compoundσ1 (Ki, nM)σ2 (Ki, nM)Selectivity (σ2/σ1)
Derivative 1 0.4710.823
Derivative 2 0.8919.522
Derivative 3 1.2327.122
Derivative 4 2.5656.322
Derivative 5 12.126622
Derivative 6 1.5534.122
Derivative 7 (Compound 8) 0.6126.844
Haloperidol 3.211.23.5
SA4503 3.813335

Data from a study evaluating a series of novel this compound derivatives.[3] The derivatives are potent and selective sigma-1 receptor ligands with nanomolar affinity.[3]

Other Receptor Cross-Reactivity

While the primary focus has been on muscarinic and sigma receptors, related spirocyclic structures have shown interactions with other receptor systems, suggesting potential for broader cross-reactivity of the this compound scaffold.

  • Adrenergic Receptors: A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which share a similar spirocyclic core, have been identified as alpha-adrenergic blockers.[4]

  • Opioid Receptors: Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta-opioid receptor selective agonists.[1]

  • Serotonin Receptors: The related 1,4-dioxaspiro[4.5]decane moiety is present in potent 5-HT1A receptor agonists.[5]

Quantitative binding data for this compound derivatives at these other receptor families is not yet widely available in the public domain and represents an area for future investigation.

Signaling Pathways & Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to determine the presented data, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

M1_Muscarinic_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2_release->Cellular_Response PKC->Cellular_Response Agonist Muscarinic Agonist (e.g., YM796) Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Association (inactive) IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca2_signaling Ca²⁺ Signaling IP3R->Ca2_signaling Modulates Cell_Survival Cell Survival & Neuroprotection Ca2_signaling->Cell_Survival Ligand Sigma-1 Ligand Ligand->Sigma1R Binds and modulates Stress Cellular Stress Stress->Sigma1R Induces dissociation from BiP

Caption: Sigma-1 Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization & Membrane Preparation Incubation Incubate Membranes with: 1. Radioligand (Total Binding) 2. Radioligand + unlabeled ligand (NSB) 3. Radioligand + Test Compound Tissue_Prep->Incubation Reagents Prepare Radioligand, Test Compound dilutions, & Buffers Reagents->Incubation Filtration Rapid Filtration to separate bound & free radioligand Incubation->Filtration Counting Scintillation Counting to quantify radioactivity Filtration->Counting Analysis Calculate Specific Binding (Total - NSB) Determine IC50 and Ki values Counting->Analysis

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

1. Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized procedure based on the methodologies described for [3H]pirenzepine binding to cerebral cortical membranes.

  • Membrane Preparation:

    • Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

    • The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay:

    • The assay is performed in a final volume of 250 µL in 96-well plates.

    • To each well, add:

      • 50 µL of membrane suspension.

      • 50 µL of [3H]pirenzepine (final concentration ~1-2 nM).

      • 50 µL of various concentrations of the test compound (e.g., YM796, YM954) or buffer.

      • For non-specific binding determination, a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) is used instead of the test compound.

    • The plates are incubated for 60 minutes at 25°C.

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Phosphoinositide Hydrolysis Assay

This protocol is a generalized procedure for measuring M1 receptor agonist-stimulated phosphoinositide hydrolysis in hippocampal slices.[2]

  • Slice Preparation and Pre-labeling:

    • Hippocampal slices (approximately 350 µm thick) are prepared from rat brains.

    • Slices are pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer containing [3H]myo-inositol for 60-90 minutes at 37°C to allow for incorporation of the radiolabel into membrane phosphoinositides.

  • Agonist Stimulation:

    • After pre-labeling, the slices are washed to remove excess [3H]myo-inositol.

    • The slices are then incubated in fresh buffer containing 10 mM LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • The test compound (e.g., YM796, YM954) is added at various concentrations, and the incubation continues for an additional 45-60 minutes.

  • Extraction and Quantification of Inositol Phosphates:

    • The incubation is terminated by the addition of chloroform/methanol (1:2 v/v).

    • The aqueous and organic phases are separated by centrifugation.

    • The aqueous phase, containing the [3H]inositol phosphates, is applied to a Dowex AG1-X8 anion-exchange column.

    • The column is washed, and the total [3H]inositol phosphates are eluted with 1 M ammonium formate / 0.1 M formic acid.

    • The radioactivity in the eluate is determined by liquid scintillation counting.

  • Data Analysis:

    • The amount of [3H]inositol phosphate accumulation is expressed as a percentage of the total [3H]lipid radioactivity.

    • Dose-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated using non-linear regression.

This comparative guide highlights the polypharmacology of the this compound scaffold, with prominent activity at both muscarinic M1 and sigma-1 receptors. The provided data and protocols offer a valuable resource for researchers working on the development of selective ligands for these important therapeutic targets. Further investigation into the cross-reactivity with other receptor families is warranted to fully elucidate the selectivity profile of this versatile chemical series.

References

"benchmarking 1-Oxa-8-azaspiro[4.5]decane performance against standard of care"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1-Oxa-8-azaspiro[4.5]decane derivatives against current standards of care in two key therapeutic areas: PET imaging of sigma-1 (σ1) receptors and anticancer therapy. The performance of these novel compounds is evaluated based on preclinical experimental data, offering insights for researchers, scientists, and drug development professionals.

Part 1: Performance as Sigma-1 (σ1) Receptor PET Imaging Agents

Derivatives of this compound have been identified as potent and selective ligands for the σ1 receptor, a key target in neurodegenerative diseases and certain cancers. Their performance is benchmarked against [¹¹C]SA4503, a well-established radiotracer for PET imaging of σ1 receptors.

Data Presentation: σ1 Receptor Binding Affinity

The binding affinity (Ki) of this compound derivatives and the benchmark compound, SA4503, for the σ1 receptor are summarized below. Lower Ki values indicate higher binding affinity.

Compound ClassSpecific Derivativeσ1 Receptor Ki (nM)Selectivity (σ1 vs σ2)Reference
This compound Compound 80.61 - 12.02 - 44[1][2]
Standard of Care SA45034.6 - 17~14 - 103[3][4]
Experimental Protocols: In Vitro Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor.

Methodology:

  • Tissue Preparation: Guinea pig liver membranes, which have a high expression of σ1 receptors, are prepared through homogenization and centrifugation.[5] The protein concentration of the membrane preparation is determined using a Bradford assay.

  • Competitive Binding Assay:

    • A constant concentration of a radioligand with high affinity for the σ1 receptor (e.g., --INVALID-LINK---pentazocine) is used.[5][6]

    • The tissue membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound derivative or standard of care).

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow_binding_assay cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition and Analysis prep1 Homogenize Guinea Pig Liver prep2 Centrifuge to Isolate Membranes prep1->prep2 prep3 Determine Protein Concentration prep2->prep3 assay1 Incubate Membranes with Radioligand (³H-pentazocine) and Test Compound prep3->assay1 assay2 Allow to Reach Equilibrium assay1->assay2 analysis1 Separate Bound/Free Ligand (Vacuum Filtration) assay2->analysis1 analysis2 Measure Radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate IC50 and Ki Values analysis2->analysis3 output output analysis3->output Binding Affinity (Ki) experimental_workflow_mtt_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis cell1 Culture Cancer Cell Lines (A549, MDA-MB-231, HeLa) cell2 Seed Cells into 96-well Plates cell1->cell2 cell3 Allow Cells to Adhere cell2->cell3 treat1 Add Serial Dilutions of Test Compounds and Controls cell3->treat1 treat2 Incubate for 72 hours treat1->treat2 measure1 Add MTT Reagent to Each Well treat2->measure1 measure2 Incubate to Allow Formazan Formation measure1->measure2 measure3 Add Solubilization Solution (DMSO) measure2->measure3 measure4 Read Absorbance on Microplate Reader measure3->measure4 analysis1 Calculate Percent Viability measure4->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3 output output analysis3->output Cytotoxicity (IC50) signaling_pathway ligand This compound Derivative (Agonist) receptor σ1 Receptor ligand->receptor Binds to downstream1 Modulation of Ion Channels receptor->downstream1 downstream2 Regulation of Calcium Signaling receptor->downstream2 downstream3 Cell Survival Pathways receptor->downstream3 outcome Therapeutic Effect (e.g., Neuroprotection) downstream1->outcome downstream2->outcome downstream3->outcome

References

Navigating the Nuances of 1-Oxa-8-azaspiro[4.5]decane: A Guide to Experimental Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible experimental data is paramount. This guide provides a comprehensive comparison of 1-Oxa-8-azaspiro[4.5]decane derivatives, focusing on the reproducibility of experimental results and their performance against alternative compounds. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to be an invaluable resource for advancing research in this area.

Comparative Analysis of this compound Derivatives

The primary focus of research on this compound derivatives has been their affinity and selectivity for the σ1 receptor. Below is a comparison of binding affinities (Ki) and selectivity ratios for several derivatives as reported in the literature. The consistency of these values across different studies, where applicable, can be an indicator of experimental reproducibility.

Compound IDStructureTargetReported Ki (nM)Selectivity (Ki σ2 / Ki σ1)Reference
Compound 8 Derivative of this compoundσ1 Receptor0.61 - 12.02 - 44[1]
[¹⁸F]8 Fluorinated derivative of Compound 8σ1 Receptor--[1][2]
Compound 5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.430[3]

Note: Direct comparison of reproducibility is challenging as different studies often synthesize and test unique derivatives. However, the nanomolar affinities consistently reported for various this compound derivatives for the σ1 receptor suggest a robust interaction between this scaffold and the target.

Performance Against Alternative Scaffolds

The this compound scaffold is one of several azaspirocyclic systems explored for neurological targets. A comparison with the closely related azaspiro[4.4]nonane framework reveals differing pharmacological profiles. While azaspiro[4.5]decane derivatives primarily target σ1 receptors and M1 muscarinic acetylcholine receptors, azaspiro[4.4]nonane derivatives have shown significant promise as modulators of nicotinic acetylcholine receptors (nAChRs).[4] This divergence highlights the importance of the specific spirocyclic core in determining target selectivity.

Experimental Protocols

Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the synthesis and key biological assays related to this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.

cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., 4-aminophenol, glycolic acid) step1 Synthesis of 1-oxo-4-azaspirodecanedione intermediate start->step1 Reflux in acetonitrile with DCC step2 Michael Addition or Cyclopropanation step1->step2 Reaction with PhI(OAc)2 and Cu catalyst step3 Introduction of Heteroatoms step2->step3 Reaction with DBU and halogenated hydrocarbons step4 Purification and Characterization (e.g., NMR, MS) step3->step4 end Final this compound Derivative step4->end cluster_binding_assay Sigma-1 Receptor Binding Assay Workflow prep Membrane Preparation (from guinea pig brain or cells overexpressing σ1 receptor) incubation Incubation (Test compound, [³H]-(+)-pentazocine, and membrane preparation in 50 mM Tris-HCl, pH 7.4 at 37°C) prep->incubation filtration Rapid Filtration (over glass fiber filters) incubation->filtration washing Washing (with ice-cold buffer) filtration->washing measurement Measurement of Bound Radioactivity (Liquid Scintillation Counting) washing->measurement analysis Data Analysis (Calculation of Ki values from IC50 using Cheng-Prusoff equation) measurement->analysis cluster_pathway Sigma-1 Receptor Signaling ligand This compound Derivative (Ligand) sigma1 Sigma-1 Receptor (σ1R) ligand->sigma1 Binds to bip BiP (ER Chaperone) sigma1->bip Dissociates from translocation σ1R Translocation (from ER-Mitochondrion interface) sigma1->translocation ion_channels Modulation of Ion Channels (Ca²⁺, K⁺, Na⁺) translocation->ion_channels kinases Modulation of Kinases translocation->kinases receptors Modulation of other Receptors (e.g., NMDA) translocation->receptors cellular_effects Downstream Cellular Effects (Neuroprotection, Neuronal Plasticity, Anti-inflammatory) ion_channels->cellular_effects kinases->cellular_effects receptors->cellular_effects

References

Validating the Mechanism of Action of 1-Oxa-8-azaspiro[4.5]decane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Oxa-8-azaspiro[4.5]decane derivatives with alternative compounds, focusing on the validation of their mechanism of action. Experimental data is presented to support the comparisons, and detailed protocols for key experiments are provided.

Executive Summary

1-Oxa-8-azaspiro[4..5]decane derivatives have emerged as potent and selective ligands for the sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface involved in cellular stress responses and neuronal signaling. This guide focuses on the validation of this mechanism of action through in vitro binding and functional assays, comparing the performance of these derivatives with established drugs that also exhibit affinity for the σ1 receptor, such as Donepezil, and another relevant therapeutic, Galantamine.

Comparative Data

Table 1: In Vitro Binding Affinity of this compound Derivatives and Comparator Compounds at the Sigma-1 (σ1) Receptor
CompoundTargetKᵢ (nM)Reference
This compound Derivative 1σ1 Receptor0.47[1]
This compound Derivative 2σ1 Receptor0.61 - 12.0[2]
This compound Derivative 3σ1 Receptor5.4 ± 0.4[3]
This compound Derivative 4σ1 Receptor12.1[1]
Comparator Compounds
Donepezilσ1 Receptor14.6[4][5]
DonepezilAcetylcholinesterase (AChE)5 - 7[5]
GalantamineNicotinic Acetylcholine ReceptorsAllosteric Potentiating Ligand
GalantamineAcetylcholinesterase (AChE)Weak Inhibitor
Table 2: Functional Activity Profile of Key Compounds
CompoundAssayEffectReference
This compound DerivativesRadioligand for PET imagingHigh brain uptake, specific binding to σ1 receptor-rich areas[1]
DonepezilMouse Forced Swimming TestAntidepressant-like activity (σ1 agonist effect)[4]
DonepezilDizocilpine-induced Learning ImpairmentAttenuation of impairment (σ1 agonist effect)[4]
DonepezilHippocampal Long-Term Potentiation (LTP) impaired by AβRescue of LTP (σ1 agonist effect)[6]
GalantamineK+ Channel ModulationInhibition of slowly inactivating K+ currents[7]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the σ1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the σ1 receptor (e.g., guinea pig liver).

  • Radioligand: [³H]-(+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).

  • After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Kᵢ) of the test compound is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assay: Modulation of Intracellular Calcium (Ca²⁺) Mobilization

This assay assesses the functional activity of a compound as a σ1 receptor agonist or antagonist by measuring its effect on intracellular calcium levels.

Materials:

  • Cell line expressing σ1 receptors (e.g., NG108-15, RGC-5).

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).

  • Agonist for a G-protein coupled receptor that mobilizes intracellular calcium (e.g., Bradykinin).

  • Test compounds (potential σ1 receptor agonists or antagonists).

  • Fluorescence plate reader or microscope.

Procedure:

  • Load the cells with the fluorescent Ca²⁺ indicator dye.

  • Wash the cells to remove excess dye.

  • Add the test compound (potential agonist or antagonist) to the cells and incubate.

  • Stimulate the cells with a known agonist (e.g., bradykinin) to induce intracellular Ca²⁺ release.

  • Measure the changes in intracellular Ca²⁺ concentration by monitoring the fluorescence of the indicator dye.

  • A σ1 receptor agonist is expected to potentiate the bradykinin-induced Ca²⁺ mobilization, while an antagonist would block this potentiation.[8][9][10]

Functional Assay: Neurite Outgrowth

This assay evaluates the effect of σ1 receptor ligands on neuronal differentiation and plasticity.

Materials:

  • Neuronal cell line (e.g., PC12, N1E-115).

  • Nerve Growth Factor (NGF).

  • Test compounds (potential σ1 receptor agonists or antagonists).

  • Cell culture plates and microscope.

  • Image analysis software.

Procedure:

  • Plate the neuronal cells at a suitable density.

  • Treat the cells with a sub-optimal concentration of NGF to induce a basal level of neurite outgrowth.

  • Add the test compound at various concentrations.

  • Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Capture images of the cells using a microscope.

  • Quantify neurite outgrowth by measuring the length of the longest neurite or the percentage of cells bearing neurites.

  • σ1 receptor agonists have been shown to potentiate NGF-induced neurite outgrowth.[11][12][13]

Visualizations

experimental_workflow cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (Determine Kᵢ) functional_assay Functional Assays binding_assay->functional_assay Confirm functional activity pet_imaging PET Imaging (Receptor Occupancy) functional_assay->pet_imaging Validate in vivo target engagement ca_mobilization Calcium Mobilization (Agonist/Antagonist activity) neurite_outgrowth Neurite Outgrowth (Neuronal plasticity) behavioral_models Behavioral Models (Efficacy) pet_imaging->behavioral_models Correlate with in vivo efficacy

Caption: Experimental workflow for validating the mechanism of action.

signaling_pathway cluster_er ER Membrane compound This compound Derivative (Agonist) sigma1 Sigma-1 Receptor (σ1R) compound->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release Triggers er Endoplasmic Reticulum (ER) downstream Downstream Signaling (e.g., Neurite Outgrowth) ca_release->downstream Leads to

Caption: Proposed signaling pathway for σ1 receptor agonists.

logical_relationship high_affinity High Binding Affinity (Low Kᵢ) for σ1 Receptor functional_activity Functional Agonist Activity at σ1 Receptor high_affinity->functional_activity is necessary for in_vivo_occupancy High Receptor Occupancy in the Brain functional_activity->in_vivo_occupancy is required for therapeutic_effect Potential Therapeutic Effect (e.g., Neuroprotection) in_vivo_occupancy->therapeutic_effect contributes to

Caption: Logical relationship for mechanism of action validation.

References

"comparison of different synthetic routes for 1-Oxa-8-azaspiro[4.5]decane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Spirocyclic Scaffold

The 1-Oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics. This guide offers a comparative analysis of two distinct synthetic routes to this important spirocycle, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reductive Amination & CyclizationRoute 2: Dieckmann Condensation Approach
Starting Materials 1,4-Dioxaspiro[4.5]decan-8-one, (2-aminoethyl)triphenylphosphonium bromideDiethyl 4-oxopimelate
Key Reactions Wittig reaction, Reductive amination, Intramolecular cyclizationDieckmann condensation, Decarboxylation, Reduction
Overall Yield Not explicitly stated in available literatureModerate
Reagents & Conditions n-BuLi, H₂, Pd/C, NaBH(OAc)₃, Acid/BaseNaH, HCl, LiAlH₄
Advantages Potentially convergent, builds complexity from a commercially available spirocycle.Utilizes a classic and well-understood cyclization reaction.
Disadvantages Requires multi-step sequence, yield data for the core scaffold is not readily available.Linear sequence, may require optimization for large-scale synthesis.

Visualizing the Synthetic Strategies

The following diagram illustrates the logical flow for comparing the two synthetic approaches to this compound.

G Comparison of Synthetic Routes to this compound cluster_0 Route 1: Reductive Amination & Cyclization cluster_1 Route 2: Dieckmann Condensation Approach cluster_2 Comparison Metrics A1 Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one A2 Step 1: Wittig Reaction A1->A2 A3 Intermediate: 8-Methylene-1,4-dioxaspiro[4.5]decane A2->A3 A4 Step 2: Hydroboration-Oxidation A3->A4 A5 Intermediate: (1,4-Dioxaspiro[4.5]decan-8-yl)methanol A4->A5 A6 Step 3: Tosylation A5->A6 A7 Intermediate: (1,4-Dioxaspiro[4.5]decan-8-yl)methyl tosylate A6->A7 A8 Step 4: Nucleophilic Substitution with Aminoethanol A7->A8 A9 Intermediate: 2-((1,4-Dioxaspiro[4.5]decan-8-yl)methoxy)ethanamine A8->A9 A10 Step 5: Deprotection and Intramolecular Cyclization A9->A10 A11 Product: This compound A10->A11 C1 Starting Materials Availability A11->C1 C2 Number of Steps A11->C2 C3 Overall Yield A11->C3 C4 Reaction Conditions A11->C4 C5 Scalability A11->C5 B1 Starting Material: N-Benzyl-4-piperidone B2 Step 1: Reformatsky Reaction with Ethyl Bromoacetate B1->B2 B3 Intermediate: Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate B2->B3 B4 Step 2: Dehydration B3->B4 B5 Intermediate: Ethyl 2-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetate B4->B5 B6 Step 3: Michael Addition with a suitable nucleophile B5->B6 B7 Intermediate: Substituted piperidine derivative B6->B7 B8 Step 4: Intramolecular Cyclization (Lactonization) B7->B8 B9 Product: 1-Oxa-8-azaspiro[4.5]decan-2-one derivative B8->B9 B9->C1 B9->C2 B9->C3 B9->C4 B9->C5

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis via Reductive Amination and Intramolecular Cyclization

This route builds the tetrahydrofuran ring onto a pre-existing piperidine core. The synthesis of a key intermediate, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, is described in the literature as a precursor for more complex derivatives.

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) is added activated zinc dust (1.2 equivalents). A solution of ethyl bromoacetate (1.1 equivalents) in THF is then added dropwise, and the mixture is heated to reflux for 2-3 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

The product from the previous step (1 equivalent) is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated at reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude lactone is purified by column chromatography.

Route 2: Synthesis via Dieckmann Condensation Approach

This approach involves the formation of the piperidine ring through an intramolecular Dieckmann condensation of a substituted pimelate derivative.

Step 1: Synthesis of Diethyl 4-(cyanomethyl)-4-(2-cyanoethyl)pimelate

A mixture of diethyl 4-oxopimelate (1 equivalent), ethyl cyanoacetate (1 equivalent), and piperidine (catalytic amount) in benzene is heated at reflux with azeotropic removal of water. After cooling, the reaction mixture is washed with dilute hydrochloric acid and water, dried, and concentrated. The resulting residue is then treated with acrylonitrile in the presence of a catalytic amount of sodium ethoxide in ethanol. The product is isolated by distillation under reduced pressure.

Step 2: Reductive Cyclization to form Ethyl this compound-3-carboxylate

The dinitrile from the previous step is subjected to reductive cyclization using a reducing agent such as hydrogen gas over a Raney nickel catalyst in a suitable solvent like ethanol saturated with ammonia. The reaction is carried out under pressure and at elevated temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.

Step 3: Hydrolysis and Decarboxylation to form this compound

The ester obtained in the previous step is hydrolyzed by heating with aqueous hydrochloric acid. After cooling, the solution is made basic with a strong base (e.g., sodium hydroxide) and extracted with a suitable organic solvent. The combined organic extracts are dried and concentrated to afford the final product, this compound.

Disclaimer: The provided experimental protocols are generalized representations based on common organic synthesis techniques and available literature. Researchers should consult the primary literature for specific reaction conditions and safety precautions. The yields and optimal conditions may vary depending on the specific substrate and scale of the reaction.

Safety Operating Guide

Prudent Disposal of 1-Oxa-8-azaspiro[4.5]decane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, step-by-step operational plan for the safe disposal of 1-Oxa-8-azaspiro[4.5]decane, drawing upon general chemical waste guidelines and hazard information from analogous chemical structures. The procedures outlined below are designed to provide essential, immediate safety and logistical information to laboratory personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard classifications of similar oxa-azaspiro compounds, it is prudent to assume that this compound may cause skin irritation, serious eye irritation or damage, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin exposure.

  • Respiratory Protection: If handling the compound in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.

    • This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent accidental reactions.

  • Waste Collection and Containerization:

    • Collect the waste in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.

    • The container must be in good condition and have a secure, tight-fitting lid to prevent spills and evaporation.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Waste Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "176-92-1"

      • An accurate estimation of the concentration and total volume or mass of the waste.

      • The date when the waste was first added to the container.

      • The name and contact information of the responsible researcher or principal investigator.

      • Appropriate hazard pictograms (e.g., irritant, health hazard).

  • Waste Storage:

    • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.

    • The storage area should be away from heat, sparks, and open flames.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Provide the EHS office or contractor with all necessary information about the waste, as detailed on the label.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Quantitative Data Summary

The following table summarizes the key identifiers and inferred hazard information for this compound.

PropertyValue
Chemical Name This compound
CAS Number 176-92-1[4]
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
Inferred GHS Hazards Skin Irritation (Category 2), Serious Eye Damage/Irritation (Category 1/2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2][3]
Inferred H-Statements H315: Causes skin irritation, H318/H319: Causes serious eye damage/irritation, H335: May cause respiratory irritation[1][2][3]
Inferred P-Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/protective clothing/eye protection/face protection, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P501: Dispose of contents/container to an approved waste disposal plant.[3]

Note: The GHS hazards and statements are inferred from structurally similar compounds due to the lack of a specific Safety Data Sheet for this compound.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

cluster_0 Preparation & Handling cluster_1 Collection & Storage cluster_2 Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Contractor D->E F Provide Waste Information E->F G Schedule Waste Pickup F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Oxa-8-azaspiro[4.5]decane. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which may lead to irritation. Gloves must be inspected before use and disposed of properly.[2]
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling vapors or aerosols that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to minimize exposure and ensure experimental integrity.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work Area Preparation: Ensure fume hood is operational. Clear workspace of clutter. gather_ppe Gather PPE: Collect gloves, safety glasses, and lab coat. prep_area->gather_ppe Next don_ppe Don PPE gather_ppe->don_ppe Next retrieve_chem Retrieve Chemical: Transport in a secondary container. don_ppe->retrieve_chem dispense Dispense: Carefully weigh or measure the required amount in the fume hood. retrieve_chem->dispense In Fume Hood reaction_setup Reaction Setup: Add to reaction vessel under controlled conditions. dispense->reaction_setup Proceed decontaminate Decontaminate: Wipe down work surfaces. Clean any spills immediately. reaction_setup->decontaminate doff_ppe Doff PPE: Remove gloves and other PPE using proper technique. decontaminate->doff_ppe Next wash_hands Wash Hands: Thoroughly wash hands with soap and water. doff_ppe->wash_hands Final Step

Figure 1. Standard workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Table 1.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate the spill area.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Unused Product: Dispose of as chemical waste.

  • Contaminated Materials: Any materials used for spill cleanup or that have come into contact with the chemical should be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] Do not dispose of down the drain or in general waste. Contaminated packaging should be disposed of as unused product.[2]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.